3-Iodo-1H-indazole-6-carboxylic acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-iodo-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPFULUJKFPTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653422 | |
| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-11-8 | |
| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Keystone: A Technical Guide to 3-Iodo-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1H-indazole-6-carboxylic acid stands as a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid indazole core, combined with the reactive iodine at the 3-position and the carboxylic acid handle at the 6-position, offers a trifecta of functionalities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and its burgeoning role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and the foundational principles of indazole chemistry to provide a robust framework for its application.
Core Chemical Properties
A foundational understanding of a molecule's intrinsic properties is paramount for its effective utilization in synthesis and drug design.
Table 1: Physicochemical Properties of this compound and its Methyl Ester Analogue
| Property | This compound | Methyl 3-iodo-1H-indazole-6-carboxylate |
| CAS Number | 1086391-11-8 | 885518-82-1 |
| Molecular Formula | C₈H₅IN₂O₂ | C₉H₇IN₂O₂ |
| Molecular Weight | 288.04 g/mol | 302.07 g/mol |
| Appearance | Solid (predicted) | Solid |
| Solubility | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
Note: Experimental data for this compound is limited. Data for the methyl ester is provided for comparative purposes.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbons attached to the iodine and within the carboxylic acid group will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the indazole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns typical of indazole derivatives. For the methyl ester, a prominent peak at m/z 303 (M+H)⁺ has been reported.[3]
Synthesis and Reactivity
The synthesis of this compound and its derivatives typically involves a multi-step sequence. A common strategy is the iodination of a pre-formed indazole-6-carboxylic acid or its ester.[4]
General Synthetic Workflow:
Caption: General synthetic route to this compound.
Protocol: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate [3][4]
-
Dissolution: Dissolve 1H-indazole-6-carboxylic acid methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH) (2.0-2.5 eq) to the solution and stir at room temperature.
-
Iodination: Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reactivity and Key Transformations:
The iodine atom at the 3-position is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, a critical feature for generating molecular diversity in drug discovery programs.
Caption: Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids is a powerful method for synthesizing 3-aryl-1H-indazole derivatives. These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like sodium carbonate or cesium carbonate.[5]
-
Heck Coupling: The Heck reaction enables the introduction of alkenyl substituents at the 3-position by coupling with various alkenes.[6][7] Palladium acetate is a commonly used catalyst for this transformation.[7]
-
Sonogashira Coupling: For the synthesis of 3-alkynyl-1H-indazoles, the Sonogashira coupling with terminal alkynes is the method of choice. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[8][9][10] It is important to note that N-protection of the indazole may be necessary for successful Sonogashira couplings.[10]
Applications in Medicinal Chemistry
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The ability to functionalize the 3-position of the indazole ring via the iodo-intermediate is crucial for modulating the pharmacological properties of these molecules.
Role as a Kinase Inhibitor Scaffold:
A significant application of indazole derivatives is in the development of kinase inhibitors for cancer therapy. The indazole core can effectively mimic the hinge-binding motif of ATP, leading to potent and selective inhibition of various kinases. The substituent at the 3-position often plays a critical role in establishing key interactions within the ATP-binding pocket of the target kinase.
Workflow for Kinase Inhibitor Development:
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
-
Hazard Classification: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4), cause skin irritation (Category 2), and cause serious eye irritation (Category 2).[11][12] May also cause respiratory irritation.[11][12]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic placement of reactive functional groups allows for the creation of diverse molecular libraries, particularly for the development of targeted kinase inhibitors. While a comprehensive experimental dataset for this specific molecule is yet to be fully established in the public domain, the principles outlined in this guide, drawn from the rich chemistry of indazoles, provide a solid foundation for its application in advancing medicinal chemistry and the development of novel therapeutics.
References
- Organic Syntheses. A.1H-Indazole-3-carbonitrile (1). [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- National Center for Biotechnology Information. Indazole-3-carboxylic acid. PubChem Compound Summary for CID 78250. [Link]
- National Center for Biotechnology Information. 6-iodo-1H-indazole. PubChem Compound Summary for CID 12991241. [Link]
- Wiley-VCH.
- Semantic Scholar.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. [Link]
- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.ca [fishersci.ca]
- 12. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 3-Iodo-1H-indazole-6-carboxylic acid
Introduction
3-Iodo-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive iodine atom at the C-3 position and a carboxylic acid at the C-6 position, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The indazole scaffold itself is recognized as a "privileged structure" due to its prevalence in biologically active compounds. This guide provides an in-depth, technically-focused overview of a reliable and efficient synthetic route to this important molecule, designed for researchers, chemists, and professionals in the field of drug discovery and development. The methodology presented is a robust three-step process commencing from commercially available starting materials.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a three-stage process. This strategy prioritizes the early introduction of the C-6 carboxylic acid moiety (as a methyl ester for compatibility with subsequent reaction conditions) followed by the regioselective iodination at the electron-rich C-3 position of the indazole core. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid. This approach avoids potential complications with late-stage carboxylation and ensures high regioselectivity in the critical iodination step.
Caption: Overall 3-step synthetic workflow.
Part 1: Synthesis of 1H-Indazole-6-carboxylic acid methyl ester
The initial stage of the synthesis focuses on constructing the indazole ring system with the required C-6 carboxylate functionality. This is accomplished via a two-reaction sequence starting from 4-methyl-3-nitrobenzoic acid methyl ester.
Step 1a: Reduction of the Nitro Group
The first reaction is the reduction of the nitro group of the starting material to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Protocol:
-
To a solution of 4-methyl-3-nitrobenzoic acid methyl ester (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
The reaction vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously at room temperature.[1]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-methyl-3-aminobenzoic acid methyl ester, which is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers excellent reactivity under mild conditions (room temperature and atmospheric pressure of hydrogen).
-
Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
Step 1b: Diazotization and Cyclization
The newly formed amino group is then converted to a diazonium salt, which undergoes in situ cyclization to form the indazole ring.
Protocol:
-
The crude 4-methyl-3-aminobenzoic acid methyl ester (1.0 eq) is dissolved in a suitable solvent such as acetic acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of an alkyl nitrite, such as isoamyl nitrite, is added dropwise while maintaining the low temperature.[1]
-
After the addition is complete, the reaction is allowed to stir at low temperature for a specified time, followed by warming to room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 1H-indazole-6-carboxylic acid methyl ester.[1]
Causality of Experimental Choices:
-
Reagent: Alkyl nitrites are effective diazotizing agents for aromatic amines under non-aqueous conditions, which is suitable for this transformation.
-
Temperature: The reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt, preventing unwanted side reactions.
Part 2: Regioselective Iodination
This is the key step where the iodine atom is introduced at the C-3 position of the indazole ring. This reaction proceeds via an electrophilic aromatic substitution mechanism. The indazole ring is electron-rich, and the C-3 position is particularly susceptible to electrophilic attack.
Caption: Simplified mechanism of C-3 iodination.
Protocol:
-
Dissolve 1H-indazole-6-carboxylic acid methyl ester (1.0 eq) in methanol.
-
Add sodium hydroxide (approx. 1.2 eq) to the solution and stir until it dissolves.[1]
-
To this solution, add elemental iodine (I₂) in portions at room temperature.[1]
-
The reaction is typically stirred for 1-2 hours, and its progress is monitored by TLC.
-
After the reaction is complete, the mixture is quenched by adding a saturated aqueous solution of sodium sulfite to remove any unreacted iodine.
-
The precipitated solid is collected by filtration, washed with water, and dried to give the crude this compound methyl ester.[1]
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Base: The presence of a base like sodium hydroxide is crucial. It deprotonates the indazole N-H, increasing the electron density of the heterocyclic ring system and making it more nucleophilic and thus more reactive towards the electrophilic iodine.[2]
-
Iodinating Agent: Elemental iodine (I₂) is an effective and readily available iodinating agent for this type of reaction.
-
Solvent: Methanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the base.
Part 3: Ester Hydrolysis
The final step is the conversion of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction.
Protocol:
-
Suspend this compound methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add a base such as potassium carbonate or lithium hydroxide (excess) to the suspension.[3]
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material).
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and then acidified to a pH of 3-4 with a suitable acid (e.g., potassium hydrogen sulfate or dilute HCl).
-
The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Causality of Experimental Choices:
-
Base: A base like potassium carbonate or lithium hydroxide is used to catalyze the hydrolysis of the ester.
-
Solvent System: The methanol/water mixture ensures the solubility of both the ester starting material and the hydroxide ions, facilitating the reaction.
-
Acidification: Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product |
| 1a | 4-Methyl-3-nitrobenzoic acid methyl ester | Pd/C, H₂ | 4-Methyl-3-aminobenzoic acid methyl ester |
| 1b | 4-Methyl-3-aminobenzoic acid methyl ester | Isoamyl nitrite, Acetic acid | 1H-Indazole-6-carboxylic acid methyl ester |
| 2 | 1H-Indazole-6-carboxylic acid methyl ester | I₂, NaOH | This compound methyl ester |
| 3 | This compound methyl ester | K₂CO₃ or LiOH, MeOH/H₂O, Acid | This compound |
Safety and Handling
-
Iodine: Is corrosive and can cause severe burns. It is also harmful if inhaled or swallowed. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide/Potassium Carbonate: Are corrosive bases. Avoid contact with skin and eyes.
-
Palladium on Carbon: Is flammable, especially when dry and in the presence of organic solvents. Handle with care.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure proper grounding and ventilation during hydrogenation.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound presented herein is a logical and efficient pathway that leverages well-established chemical transformations. By starting with the construction of the indazole-6-carboxylate core, followed by a highly regioselective C-3 iodination, and concluding with a straightforward ester hydrolysis, this method provides a reliable route to a valuable building block for pharmaceutical research and development. The protocols described, along with the rationale behind the experimental choices, offer a comprehensive guide for scientists in the field.
References
- Vertex AI Search Grounding API. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ.
- ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid synthesis.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Sources
An In-Depth Technical Guide to 3-Iodo-1H-indazole-6-carboxylic acid: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Moiety
The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its unique bicyclic, aromatic structure, featuring two adjacent nitrogen atoms, allows it to act as a versatile pharmacophore capable of engaging in multiple non-covalent interactions—such as hydrogen bonding and π-stacking—with biological targets. This has led to the successful development of numerous therapeutics, particularly in oncology. Within this important class of heterocycles, 3-Iodo-1H-indazole-6-carboxylic acid (CAS No. 1086391-11-8) has emerged as a critical and highly strategic building block for the synthesis of complex molecular architectures, most notably next-generation kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and pivotal role as a synthetic intermediate in drug development. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this key molecule in their discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 1086391-11-8 | [CymitQuimica] |
| Molecular Formula | C₈H₅IN₂O₂ | [CymitQuimica] |
| Molecular Weight | 288.04 g/mol | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Purity | Typically ≥97% | [CymitQuimica] |
| InChI Key | PTPFULUJKFPTCV-UHFFFAOYSA-N | [CymitQuimica] |
The structure of this compound is defined by two key reactive handles: the iodine atom at the 3-position and the carboxylic acid at the 6-position. The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, esterification, or other derivatizations.
Caption: Molecular structure of this compound with atom numbering.
Synthesis and Manufacturing Pathway
The synthesis of this compound is typically achieved through a multi-step process that leverages its more readily synthesized methyl ester precursor, Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No. 885518-82-1) .[1] The overall pathway involves the iodination of a commercially available indazole ester followed by saponification.
Rationale for the Synthetic Strategy
-
Starting Material Accessibility : Methyl 1H-indazole-6-carboxylate is a common starting material. Esterifying the corresponding carboxylic acid is a standard and high-yielding transformation.
-
Regioselective Iodination : The C3 position of the 1H-indazole ring is susceptible to electrophilic substitution. Using elemental iodine in the presence of a base provides a direct and efficient method for installing the iodine atom with high regioselectivity.
-
Ester as a Protecting Group : The methyl ester serves as a robust protecting group for the carboxylic acid functionality during the iodination step, preventing potential side reactions.
-
Clean Deprotection : The final hydrolysis (saponification) of the methyl ester is a clean, high-yielding, and reliable reaction, providing the desired carboxylic acid product with minimal purification challenges.
Caption: Overall synthetic workflow from the starting ester to the final acid.
Detailed Experimental Protocols
The following protocols are synthesized from established chemical literature and represent a reliable pathway for laboratory-scale synthesis.[1]
Part 1: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate
This procedure details the direct iodination of the indazole ester.
-
Materials:
-
Methyl 1H-indazole-6-carboxylate
-
Iodine (I₂)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material), add sodium hydroxide (1.2 eq) and stir until all solids dissolve.
-
Add elemental iodine (1.2 eq) portion-wise to the reaction mixture at room temperature. The addition should be controlled to manage any mild exotherm.
-
Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue, which should precipitate the crude product. If an oil forms, extract the aqueous layer with ethyl acetate (3x).
-
If a solid precipitates, filter the solid, wash thoroughly with water, and dry under vacuum. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
The resulting solid is crude Methyl 3-iodo-1H-indazole-6-carboxylate, which is often of sufficient purity for the subsequent hydrolysis step.
-
Part 2: Hydrolysis to this compound
This step involves the saponification of the methyl ester to yield the final product.
-
Materials:
-
Methyl 3-iodo-1H-indazole-6-carboxylate (from Part 1)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water, or Methanol and Water
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Deionized Water
-
-
Procedure:
-
Dissolve the crude Methyl 3-iodo-1H-indazole-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC until the ester starting material is fully consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution to a pH of approximately 2-3 by adding 1M HCl. This will cause the carboxylic acid product to precipitate out of the solution.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane to aid drying.
-
Dry the purified this compound in a vacuum oven to a constant weight.
-
Application in Drug Discovery: A Gateway to Potent Kinase and PARP Inhibitors
The true value of this compound lies in its utility as a versatile intermediate. The ortho-relationship of the C3-iodo and N2-H atoms, combined with the C6-carboxylic acid, provides a powerful platform for constructing the core pharmacophores of several classes of targeted therapeutics.
Role in PARP Inhibitor Synthesis
Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a cornerstone of modern oncology.[2][3] The indazole scaffold is a key component of several potent PARP inhibitors.
While specific patents detailing the direct use of this compound are part of proprietary industrial processes, its structural motifs are found in precursors to drugs like Niraparib. The general synthetic logic involves:
-
Amide Coupling: The carboxylic acid at C6 is activated and coupled with a suitable amine-containing fragment.
-
Cross-Coupling: The iodine at C3 is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce the final piece of the molecule.
Caption: General synthetic logic for building PARP inhibitors.
Application in Kinase Inhibitor Synthesis
The indazole core is also a well-established "hinge-binding" motif in many kinase inhibitors.[4] The N1 and N2 atoms of the pyrazole ring mimic the adenine of ATP, forming crucial hydrogen bonds in the ATP-binding pocket of kinases. The C3-iodo group on this compound allows for the introduction of diverse substituents via cross-coupling reactions, enabling chemists to target the solvent-exposed regions of the kinase active site to achieve potency and selectivity. This strategy is fundamental to modern structure-based drug design.
Characterization and Analytical Data
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| NH (indazole) | ~13.5 - 14.0 | broad singlet | - | Exchangeable proton, characteristic of indazole NH. |
| COOH | ~13.0 | broad singlet | - | Exchangeable proton of the carboxylic acid. |
| H-7 | ~8.1 - 8.2 | doublet | J ≈ 8.5 Hz | Doublet due to coupling with H-5. |
| H-4 | ~7.8 - 7.9 | singlet or narrow doublet | - | Often appears as a sharp singlet. |
| H-5 | ~7.6 - 7.7 | doublet | J ≈ 8.5 Hz | Doublet due to coupling with H-7. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Shift (ppm) | Notes |
| C=O (carboxyl) | ~167 | Typical for aromatic carboxylic acids. |
| C-3a, C-7a (bridgehead) | ~141, ~125 | Quaternary carbons of the fused ring system. |
| C-4, C-5, C-7 (aromatic CH) | ~128, ~122, ~112 | Aromatic carbons with attached protons. |
| C-6 (aromatic C-COOH) | ~124 | Quaternary carbon attached to the carboxyl group. |
| C-3 (C-I) | ~90 | Carbon attached to iodine, significantly upfield shifted. |
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from analogous compounds like 1H-Indazole-6-carboxylic acid and its iodo-ester precursor suggest the following precautions.[6]
-
Hazard Classification:
-
May be harmful if swallowed (Acute Toxicity, Oral).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear chemical safety goggles or a face shield.
-
Use a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid dust formation.
-
Wash hands thoroughly after handling.
-
Keep away from strong oxidizing agents and strong bases.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its dual functionality allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecular libraries targeting high-value therapeutic targets like PARP and protein kinases. The synthetic protocols outlined in this guide are robust and scalable, providing a clear path from common starting materials to this pivotal intermediate. As the demand for novel, highly selective targeted therapies continues to grow, the strategic importance and application of this compound in medicinal chemistry are set to expand, solidifying its status as a cornerstone of modern drug development.
References
- Molbase. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Available online: [Link]
- Google Patents. Methods for preparing indazole compounds. WO2006048745A1.
- Google Patents. A kind of synthetic method of the iodo- 1H- indazole of 6-. CN109761904A.
- ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available online: [Link]
- National Center for Biotechnology Information. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. Available online: [Link]
- Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Available online: [Link]
- Google Patents. Process for preparing parp inhibitor, crystalline forms, and uses thereof. WO2017032289A1.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
The Enigmatic Potential of 3-Iodo-1H-indazole-6-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The indazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][4] Within this esteemed class of molecules, 3-Iodo-1H-indazole-6-carboxylic acid emerges as a compound of significant interest. While direct and extensive biological characterization of this specific molecule remains to be fully elucidated in publicly available literature, its structural features—a halogen at the 3-position and a carboxylic acid at the 6-position—suggest a compelling potential for therapeutic intervention, particularly in the realms of oncology and inflammatory diseases.
This technical guide is designed for researchers, scientists, and drug development professionals. It will not serve as a mere catalog of existing data, but rather as an in-depth exploration of the potential biological activities of this compound, drawing upon the well-established pharmacology of its structural analogs. We will delve into the mechanistic underpinnings of related indazole derivatives, provide detailed, field-proven experimental protocols to facilitate its investigation, and present a logical framework for its potential therapeutic applications.
The Indazole Core: A Locus of Diverse Biological Activities
The indazole scaffold is a versatile pharmacophore that has been successfully incorporated into a range of therapeutic agents.[3][5] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Properties: Many indazole-containing molecules have demonstrated potent anticancer effects, acting as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and poly(ADP-ribose) polymerase (PARP).[4][6][7]
-
Anti-inflammatory Effects: The indazole nucleus is a feature of compounds that can modulate inflammatory pathways, offering potential for the treatment of a variety of inflammatory conditions.[2]
-
Antimicrobial Activity: Certain indazole derivatives have shown promise as antibacterial and antifungal agents.[4][8]
-
Cardiovascular and Metabolic Modulation: Indazole-based compounds have been investigated for their roles in managing cardiovascular diseases and metabolic disorders.[2][9]
The specific biological activity of an indazole derivative is dictated by the nature and position of its substituents. The presence of a halogen, such as iodine, at the 3-position, and a carboxylic acid at the 6-position on the indazole ring of our topic compound, provides crucial chemical handles that can influence its pharmacokinetic properties and its interaction with biological targets.
Inferred Biological Activity Profile of this compound
Based on the extensive literature on structurally related indazole derivatives, we can hypothesize several potential biological activities for this compound.
Potential as a PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[6] They are responsible for detecting and signaling DNA single-strand breaks (SSBs), initiating their repair.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs, which are converted to lethal double-strand breaks during replication, resulting in a synthetic lethality-based cancer cell death.[6][10]
The indazole scaffold is a key feature in several potent PARP inhibitors.[6][11][12] The carboxamide group, which can be derived from the carboxylic acid of our target molecule, is a common pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme.[6]
Structure-Activity Relationship (SAR) Insights for Indazole-based PARP Inhibitors:
| Moiety | Position | Contribution to Activity |
| Indazole Core | - | Serves as the primary scaffold for interaction with the PARP active site. |
| Carboxamide | 3 or 7 | Often crucial for binding to the nicotinamide-binding pocket of PARP.[6][11] |
| Substituents on the Indazole Ring | Various | Can modulate potency, selectivity, and pharmacokinetic properties.[6] |
The 3-iodo and 6-carboxylic acid functionalities of this compound suggest that it could serve as a valuable precursor or a direct inhibitor of PARP. The carboxylic acid could be derivatized into a carboxamide to enhance binding, while the iodine atom could be exploited for further chemical modifications to optimize activity and selectivity.
To investigate the potential PARP inhibitory activity of this compound, a robust in vitro enzymatic assay is the first-line approach.
This protocol provides a method to determine the in vitro inhibitory activity against purified human PARP1 enzyme by measuring the consumption of NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound (test compound)
-
384-well black assay plates
-
Fluorescent plate reader
-
NAD+ detection kit (e.g., nicotinamidase-based)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in PARP assay buffer containing a final concentration of 1% DMSO.
-
Assay Plate Preparation: Add 5 µL of the test compound dilutions or vehicle control (1% DMSO in assay buffer) to the wells of the 384-well plate.
-
Enzyme/DNA Mixture: Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer. Add 10 µL of this mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Potential as a Kinase Inhibitor
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes.[13] Dysregulation of kinase activity is a common driver of cancer and other diseases. The indazole scaffold is present in numerous approved and investigational kinase inhibitors.[4][5] For instance, axitinib and pazopanib are indazole-containing multi-kinase inhibitors used in cancer therapy.
The 6-carboxylic acid group of this compound could potentially engage in hydrogen bonding interactions with the kinase hinge region, a common binding motif for kinase inhibitors.[4] The 3-iodo substituent can be further modified to explore interactions with other pockets within the ATP-binding site to enhance potency and selectivity.
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive technology for measuring kinase activity and is well-suited for high-throughput screening of potential inhibitors.
This protocol describes a general method for determining the inhibitory activity of a test compound against a specific serine/threonine or tyrosine kinase.
Materials:
-
Kinase enzyme of interest
-
Biotinylated kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
HTRF® KinEASE™ kit (containing Eu3+-cryptate labeled anti-phospho antibody and Streptavidin-XL665)
-
Kinase reaction buffer
-
This compound (test compound)
-
Low-volume 384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense 0.5 µL of the test compound dilutions into the assay plate.
-
Enzyme and Substrate Addition: Add 5.5 µL of the kinase enzyme and 2 µL of the biotinylated substrate, both diluted in kinase reaction buffer.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of ATP solution to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagents (Eu3+-cryptate antibody and SA-XL665 premixed in detection buffer containing EDTA to stop the reaction).
-
Detection Incubation: Incubate for 60 minutes at room temperature.
-
Signal Reading: Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 value for the test compound.
Potential as an Anticancer Agent: Cytotoxicity Assessment
The potential of this compound to inhibit key enzymes like PARP and kinases suggests it may exhibit cytotoxic effects against cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[2][14][15]
This protocol outlines the steps to evaluate the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Synthesis and Chemical Properties
This compound is a solid at room temperature with a molecular weight of 288.04 g/mol and a molecular formula of C₈H₅IN₂O₂.[16] Its methyl ester, methyl 3-iodo-1H-indazole-6-carboxylate, can be synthesized from methyl 1H-indazole-6-carboxylate through a reaction with iodine in the presence of a base like sodium hydroxide or potassium hydroxide.[5][15] The carboxylic acid can then be obtained by hydrolysis of the methyl ester.
Future Directions and Conclusion
While the biological activity of this compound is not yet extensively documented, its chemical structure, embedded within the privileged indazole scaffold, strongly suggests a high potential for therapeutic relevance. The presence of the 3-iodo and 6-carboxylic acid moieties provides avenues for both direct biological activity and further chemical derivatization to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide has provided a comprehensive, albeit inferential, overview of the potential biological activities of this intriguing molecule, with a focus on its prospective roles as a PARP inhibitor and a kinase inhibitor. The detailed experimental protocols included herein are intended to serve as a practical resource for researchers embarking on the characterization of this and related compounds.
The exploration of this compound and its derivatives represents a promising frontier in the ongoing quest for novel therapeutics. Through rigorous and systematic investigation, guided by the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this and other indazole-based compounds can be unlocked.
References
- PARP - Assay-Protocol. (n.d.). Creative Diagnostics.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 94-105.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362-1393.
- PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience.
- PARP assay for inhibitors. (n.d.). BMG LABTECH.
- Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). Journal of Medicinal Chemistry, 52(22), 7170-7185.
- MTT Assay Protocol. (2023).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 39, 127929.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2011). Journal of Biomolecular Screening, 16(1), 143-150.
- Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298478.
- Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2023). ACS Omega, 8(33), 30135-30146.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2008). Bioorganic & Medicinal Chemistry, 16(15), 7264-7273.
- Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2017). Cancer Research, 77(7), 1725-1737.
- Structure-activity relationships in vitro. (n.d.). ResearchGate.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (n.d.). ResearchGate.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. (2009). Journal of Medicinal Chemistry, 52(22), 7170-7185.
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Scientific Reports, 14(1), 10896.
- HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex.
- HTRF® Kinase Assay Protocol. (n.d.). ResearchGate.
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(9), 1225.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020). Marmara Pharmaceutical Journal, 24(2), 163-172.
- Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate.
- Identification of novel protein kinase CK2 inhibitors among indazole derivatives. (2021). Biopolymers and Cell, 37(3), 177-184.
- Indazole carboxamides as kinase inhibitors. (2021).
- Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors. (2021). Brain, Behavior, and Immunity, 95, 472-482.
- Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2022). International Journal of Molecular Sciences, 23(19), 11843.
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2016). European Journal of Medicinal Chemistry, 124, 44-55.
- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (2024). Journal of Molecular Structure, 1301, 137339.
- GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (2011). Cell, 147(7), 1652-1663.
- Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME Evalu
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4247-4251.
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP assay [assay-protocol.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to 3-Iodo-1H-indazole-6-carboxylic acid: Structure, Synthesis, and Application in Drug Discovery
Executive Summary: This guide provides an in-depth analysis of 3-Iodo-1H-indazole-6-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole core is a privileged scaffold found in numerous FDA-approved drugs, and this particular derivative offers strategically positioned functional groups—an iodo moiety and a carboxylic acid—that serve as versatile handles for molecular elaboration.[1] This document details the molecule's structural features, outlines a robust synthetic pathway with mechanistic insights, describes standard analytical characterization techniques, and explores its critical applications in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.
Introduction: The Strategic Importance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are the cornerstone of modern medicinal chemistry. Among them, the indazole ring system has emerged as a "privileged scaffold" due to its unique structural and electronic properties that facilitate favorable interactions with a wide range of biological targets.[1] This bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, is sterically compact yet capable of engaging in hydrogen bonding, pi-stacking, and dipole-dipole interactions.
The clinical significance of this scaffold is well-established. Marketed drugs such as Axitinib (a kinase inhibitor for renal cell carcinoma) and Pazopanib (a multi-kinase inhibitor for renal cell carcinoma and soft tissue sarcoma) feature the indazole core, demonstrating its utility in developing potent and selective therapeutics.[1][2] The molecule this compound is not an end-product but rather a highly valuable intermediate, specifically designed for efficient and modular drug development. Its functionalization at the C3 and C6 positions allows for the systematic exploration of chemical space, a critical activity in lead optimization.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of this compound is defined by three key components:
-
The 1H-Indazole Core: This bicyclic system provides the foundational architecture. The tautomerizable proton is located on one of the nitrogen atoms of the pyrazole ring.
-
C3-Iodo Group: The iodine atom at the 3-position is the primary site for introducing molecular complexity. Its C-I bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an invaluable synthetic handle for creating C-C, C-N, and C-S bonds.
-
C6-Carboxylic Acid Group: Positioned on the benzene ring, the carboxylic acid serves two main purposes. It is an excellent hydrogen bond donor and acceptor, often critical for target binding. Synthetically, it is a precursor for forming stable amide bonds, a ubiquitous linkage in pharmaceutical compounds.
Caption: Molecular structure and key functional regions of this compound.
Physicochemical Properties
The key quantitative data for this compound are summarized below. This information is essential for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅IN₂O₂ | [3] |
| Molecular Weight | 288.04 g/mol | [3] |
| CAS Number | 885523-97-5 | |
| Appearance | Solid | [3] |
| InChI Key | PTPFULUJKFPTCV-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via a multi-step sequence starting from its corresponding methyl ester, which is more commonly documented in synthetic procedures. The rationale for this approach is that the ester group is less reactive and more soluble in organic solvents than the carboxylic acid, simplifying purification during the critical iodination step.
Recommended Synthetic Protocol
This protocol is a self-validating system, where successful isolation and characterization at each stage confirms the efficacy of the previous step before proceeding.
Step 1: Iodination of Methyl 1H-indazole-6-carboxylate
This step introduces the key iodine atom at the C3 position. The reaction proceeds via electrophilic substitution on the indazole ring, which is activated by a base.
-
Reagents: Methyl 1H-indazole-6-carboxylate, Potassium Hydroxide (KOH), Iodine (I₂), N,N-Dimethylformamide (DMF).
-
Methodology:
-
To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in DMF, add KOH (2.2 eq) in portions at 0 °C.
-
Stir the mixture to allow for the formation of the potassium indazolide salt. Causality: The use of KOH is critical. It deprotonates the indazole N-H, significantly increasing the electron density of the heterocyclic ring and rendering the C3 position highly nucleophilic and susceptible to attack by an electrophile.
-
Add a solution of Iodine (1.5 eq) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]
-
Upon completion, pour the reaction mixture into ice water and extract with Ethyl Acetate. The organic phases are combined, washed with 5% sodium thiosulfate solution (to quench excess iodine) and brine, then dried and concentrated to yield Methyl 3-iodo-1H-indazole-6-carboxylate.[4]
-
Step 2: Saponification to this compound
This is a standard ester hydrolysis to unmask the final carboxylic acid.
-
Reagents: Methyl 3-iodo-1H-indazole-6-carboxylate, Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), Tetrahydrofuran (THF)/Water.
-
Methodology:
-
Dissolve the crude methyl ester from the previous step in a mixture of THF and water.
-
Add an aqueous solution of LiOH (5.0 eq) and heat the mixture to reflux.[5] Causality: Refluxing ensures the complete hydrolysis of the sterically unhindered methyl ester. A large excess of base drives the reaction to completion according to Le Châtelier's principle.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with concentrated HCl. Trustworthiness: This acidification step is a self-validating purification method. The desired carboxylic acid is poorly soluble in acidic aqueous media and will precipitate out as a solid, while the more soluble inorganic salts remain in solution.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to afford the final product, this compound.[5]
-
Synthesis Workflow Diagram
Caption: Synthetic pathway from the common starting ester to the target carboxylic acid.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and structure of the final compound. For a molecule like this compound, a standard suite of analytical techniques would be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The absence of the methyl ester singlet (around 4.0 ppm) and the presence of a broad singlet for the carboxylic acid proton (>12 ppm) would confirm the hydrolysis.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected (M+H)⁺ ion would be observed at m/z 303 for the methyl ester and (M+H)⁺ at m/z 289 for the final acid.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method would be developed to separate the final product from any remaining starting materials or byproducts, allowing for quantification of purity (typically >95% for use in drug discovery).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹ are characteristic of the carboxylic acid dimer, confirming the success of the hydrolysis step.
Applications in Medicinal Chemistry and Drug Development
The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
Caption: Key synthetic transformations enabled by the functional groups of this compound.
-
Palladium-Catalyzed Cross-Coupling: The C3-Iodo group is an ideal substrate for a host of powerful C-C and C-heteroatom bond-forming reactions. This allows drug discovery teams to rapidly generate libraries of analogues by introducing diverse aryl, heteroaryl, alkyl, or alkynyl groups at this position. This strategy is central to the synthesis of kinase inhibitors, where this vector is often used to probe deep into the ATP-binding pocket of the target enzyme. For example, the synthesis of Axitinib involves a related 3-iodo-1H-indazole intermediate which undergoes further reactions.[6]
-
Amide Bond Formation: The C6-carboxylic acid is readily activated by standard coupling reagents (e.g., HATU, EDC) to react with a vast library of commercially available amines. This allows for the installation of functional groups that can modulate solubility, cell permeability, and target engagement through hydrogen bonding. This dual functionality makes it a powerful scaffold for fragment-based drug discovery and lead optimization campaigns.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its molecular structure, featuring a privileged indazole core with two orthogonal synthetic handles, provides a robust and flexible platform for the construction of complex, biologically active molecules. The well-understood synthetic pathways and analytical characterization methods ensure its reliable production and application. For researchers and scientists in drug development, mastering the chemistry of this intermediate opens a direct route to novel chemical entities with high therapeutic potential.
References
- Mol-Instincts. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- Royal Society of Chemistry.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. 3-Iodo 1H-indazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
- 5. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]
- 6. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to 3-Iodo-1H-indazole-6-carboxylic Acid: A Strategic Building Block for Modern Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology. This guide provides an in-depth technical analysis of 3-Iodo-1H-indazole-6-carboxylic acid, a highly versatile and strategic building block for drug discovery. We will explore its synthesis, physicochemical properties, and, most critically, its application in the cornerstone reactions of modern synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying strategic reasoning for its use. We will delve into detailed methodologies for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and illustrate how the unique bifunctional nature of this molecule (a reactive C-3 iodine and a C-6 carboxylic acid) provides a powerful platform for constructing complex molecular architectures and accelerating the development of novel targeted therapies.
Chapter 1: The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, has garnered immense attention from the medicinal chemistry community.[1] Its unique electronic properties and ability to act as a versatile pharmacophore make it a cornerstone of modern drug design.[2] Indazole derivatives are found in a wide array of pharmacologically active compounds, demonstrating potent anti-inflammatory, antibacterial, and antitumor effects.[1]
The scaffold's success lies in its structural mimicry of the native purine core and its capacity to serve as a bioisostere for the indole nucleus.[3] The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions within the binding pockets of biological targets, most notably protein kinases.[2][3] This has led to the development of several FDA-approved drugs that feature this core structure.
Key Examples of Indazole-Containing FDA-Approved Drugs:
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used in the treatment of renal cell carcinoma.[4]
-
Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.[1]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian cancer.[5]
The prevalence of this scaffold in successful therapeutics underscores its importance and justifies the focus on developing versatile building blocks to facilitate its incorporation into new chemical entities.
Chapter 2: Synthesis and Physicochemical Properties
The utility of any building block begins with its accessibility and well-defined characteristics. This compound is readily prepared through a multi-step synthesis starting from common precursors. The following protocol outlines a representative synthetic route adapted from established procedures for the corresponding methyl ester.[6]
Synthetic Workflow
The synthesis initiates with the esterification of 4-methyl-3-nitrobenzoic acid, followed by catalytic reduction of the nitro group. The resulting aniline undergoes diazotization and in situ cyclization to form the indazole ring system. The final, crucial step is a regioselective iodination at the C-3 position, followed by saponification to yield the target carboxylic acid.
Experimental Protocol: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate
Causality: This protocol utilizes a robust iodination method for electron-rich heterocyclic systems. The use of potassium hydroxide as a base facilitates the formation of a more reactive indazolide anion, which then attacks the iodine molecule. DMF is an excellent solvent for this transformation due to its polar, aprotic nature.
-
To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) pellets (1.5 eq). The mixture is stirred at room temperature for 1 hour to ensure complete formation of the indazolide anion.
-
Slowly add a solution of Iodine (I₂) (1.2 eq) in DMF to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Stir the reaction at 25 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7]
-
Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution. This step quenches any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the title compound as a solid.[7]
Note: The final carboxylic acid is obtained via standard saponification of the methyl ester using a base such as lithium hydroxide (LiOH) in a THF/water solvent system.
Physicochemical and Safety Data
A clear understanding of a compound's properties is critical for its effective use.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 885518-82-1 (for Methyl Ester) | [8] |
| Molecular Formula | C₈H₅IN₂O₂ | - |
| Molecular Weight | 288.05 g/mol | - |
| Appearance | Off-white to pale yellow solid | [6] |
| GHS Hazard | H302: Harmful if swallowed (Acute Tox. 4) | [9] |
| Signal Word | Warning | [9] |
Chapter 3: The Strategic Advantage: Reactivity in Cross-Coupling Reactions
The true power of this compound as a building block lies in the orthogonal reactivity of its two key functional groups. The C-3 iodo group serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, while the C-6 carboxylic acid provides a vector for amide bond formation, salt formation, or other modifications. This bifunctionality allows for a modular and convergent approach to complex target molecules.
The electron-withdrawing nature of the indazole ring system, further influenced by the carboxylic acid, makes the C-3 iodo group highly susceptible to the oxidative addition step in Pd(0)-catalyzed cycles, which is often rate-limiting.[10] This inherent reactivity makes it an ideal substrate for a range of transformations.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages. For 3-iodoindazoles, this reaction enables the direct installation of diverse aryl or heteroaryl moieties at the C-3 position, a key step in building kinase inhibitor scaffolds.[7][11]
Protocol: Suzuki-Miyaura Coupling of this compound
Causality: The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., from Pd(PPh₃)₄ or using ligands like SPhos/XPhos) is critical.[10] These ligands stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps. An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Add a degassed solvent (e.g., 1,4-dioxane/water or DMF).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). [11]
-
Upon completion, cool the mixture to room temperature, dilute with water, and acidify to pH ~4-5 to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, linking the iodoindazole to a terminal alkyne.[12] This reaction is invaluable for creating linear, rigid linkers in molecules or for accessing precursors for further transformations. The reaction typically employs a dual-catalyst system of palladium and copper(I).[12]
Protocol: Sonogashira Coupling of this compound
Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex.[12] An organic base like triethylamine (TEA) or diisopropylamine (DIPA) acts as both the base and often as a solvent. For some indazole substrates, protection of the N-1 position may be necessary to prevent side reactions.[13]
-
To a dry reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and a copper co-catalyst (e.g., CuI, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (1.1-1.3 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. [14]
-
After completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The formation of aryl-amine bonds is one of the most frequent transformations in pharmaceutical synthesis.[15] The Buchwald-Hartwig amination offers a general and high-yielding method to couple the 3-iodoindazole with a wide variety of primary and secondary amines, which is essential for introducing key pharmacophoric elements and modulating solubility.[16]
Protocol: Buchwald-Hartwig Amination of this compound
Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) to deprotonate the amine coupling partner. The choice of a specialized, bulky biarylphosphine ligand (e.g., Xantphos, RuPhos, BINAP) is critical to promote the reductive elimination step, which is often challenging for C-N bond formation.[16]
-
In an oven-dried flask, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.05 eq).
-
Add the base (e.g., Cs₂CO₃, 2.0 eq), followed by this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the mixture to 80-110 °C, stirring until the reaction is complete. [16]
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired 3-aminoindazole derivative.
Chapter 4: Case Study: A Convergent Synthesis of a Kinase Inhibitor Scaffold
To illustrate the strategic power of this building block, we present a hypothetical, yet representative, synthesis of a complex kinase inhibitor scaffold. This workflow demonstrates how the orthogonal reactivity of the iodo and carboxylic acid groups allows for a convergent and efficient assembly.
Workflow:
-
Step A (Suzuki Coupling): The this compound undergoes a Suzuki-Miyaura coupling with a functionalized heteroaryl boronic acid (e.g., a pyridine boronic acid) to install a key recognition motif.
-
Step B (Amide Coupling): The carboxylic acid of the resulting product is then activated (e.g., with HATU or EDC) and coupled with a desired amine to complete the synthesis of the target molecule.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. guidechem.com [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 9. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1H-indazole-6-carboxylic acid is a member of the indazole class of heterocyclic compounds, which are recognized for their significant biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from its methyl ester derivative, predicted values based on analogous structures, and fundamental spectroscopic principles to offer a robust characterization framework.
Molecular Structure
The structural framework and numbering convention of this compound are crucial for the interpretation of its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] The predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are detailed below. These predictions are based on the analysis of similar substituted indazoles and established substituent effects.[4][5]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 | d | ~8.5 |
| H-5 | ~7.9 | d | ~8.5 |
| H-7 | ~8.2 | s | - |
| NH | ~13.5 | br s | - |
| COOH | ~13.0 | br s | - |
Rationale for Assignments:
-
Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the aromatic region. H-7 is expected to be a singlet due to the absence of adjacent protons. H-4 and H-5 will likely appear as doublets due to coupling with each other. The electron-withdrawing carboxylic acid group at C-6 will deshield the adjacent protons.
-
NH and COOH Protons: The acidic protons of the indazole NH and the carboxylic acid COOH are expected to be broad singlets at a downfield chemical shift, and their signals may exchange with residual water in the solvent.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~90 |
| C-3a | ~140 |
| C-4 | ~122 |
| C-5 | ~125 |
| C-6 | ~130 |
| C-7 | ~115 |
| C-7a | ~142 |
| C=O | ~168 |
Rationale for Assignments:
-
C-3: The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine.
-
Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.
-
Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by the substituents on the indazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted indazole ring.[6]
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| N-H (Indazole) | 3200-3000 | Medium, Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1620-1580 | Medium |
| C-N | 1350-1250 | Medium |
| C-I | 600-500 | Medium |
Interpretation of Key Bands:
-
O-H and N-H Stretching: The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer, which will likely overlap with the N-H stretching vibration of the indazole ring.[6]
-
C=O Stretching: A strong, sharp absorption band in the 1710-1680 cm⁻¹ range is characteristic of the carbonyl group in an aromatic carboxylic acid.[6]
-
Aromatic C=C Stretching: The absorptions in the 1620-1580 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
Mass Spectrometry (MS)
Expected Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways.
Caption: Plausible fragmentation pathways for this compound.
Key Fragmentation Pathways:
-
Loss of a hydroxyl radical (-OH): This would result in a fragment with an m/z of 271.
-
Loss of the carboxylic acid group (-COOH): This decarboxylation would lead to a fragment with an m/z of 243.
-
Loss of an iodine atom (-I): Cleavage of the C-I bond would produce a fragment with an m/z of 161.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a small molecule.
NMR Data Acquisition (400 MHz Spectrometer)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
IR Data Acquisition (FT-IR with ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal intensity.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, combining NMR, IR, and MS techniques, provides a robust framework for the structural confirmation of this compound. While the presented data is a composite of reported values for a derivative and predictive analysis, it offers a strong foundation for researchers in the fields of medicinal chemistry and drug development to confidently identify and characterize this and related indazole compounds.
References
- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2007).
- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2007). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal. [Link]
- Supporting Information. (n.d.).
- Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. [Link]
- New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. (2021).
- 3-Iodo 1H-indazole-6-carboxylic acid – 92625. (n.d.). GenoChem World. [Link]
- Methods for preparing indazole compounds. (2006).
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
- 8. 3-Iodo 1H-indazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]
potential therapeutic targets of indazole derivatives
An In-Depth Technical Guide to the Therapeutic Targets of Indazole Derivatives for Drug Development Professionals
Executive Summary
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile core for designing potent and selective ligands for a wide array of biological targets. This has led to the development of several FDA-approved drugs and numerous clinical candidates. This technical guide provides a comprehensive overview of the key therapeutic targets of indazole derivatives, with a primary focus on oncology. We will delve into the validated mechanisms of action for established drugs, explore emerging targets at the forefront of research, and provide detailed experimental frameworks for target validation. The guide is structured to provide drug development professionals with a deep, mechanistic understanding of how this scaffold can be leveraged to address critical disease pathways, from aberrant cell signaling and DNA repair to cancer metabolism.
Part 1: The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
Physicochemical Properties and Tautomerism
The indazole nucleus is an aromatic heterocyclic system that can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most derivatives.[1] This structural feature is critical for its role as a bioisostere for other aromatic systems, such as indole, and provides a key hydrogen bond donor/acceptor motif for interacting with protein targets. The ability to substitute at various positions on both the pyrazole and benzene rings allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.[1][2]
Significance in Medicinal Chemistry
The indazole scaffold is a cornerstone in the development of small molecule therapeutics, particularly in oncology.[3][4][5] Its rigid structure provides a well-defined vector for positioning functional groups to achieve high-affinity binding to enzyme active sites. Several successful drugs, including Axitinib, Pazopanib, and Niraparib, feature this core, demonstrating its clinical and commercial relevance.[6] The diverse biological activities associated with indazole derivatives—spanning anti-tumor, anti-inflammatory, and anti-microbial effects—underscore its versatility and importance in the pursuit of novel therapeutic agents.[4][7]
Part 2: Validated Therapeutic Targets in Oncology
The broadest application of indazole derivatives has been in cancer therapy, where they have been successfully developed to modulate three critical pillars of cancer biology: aberrant cell signaling, DNA damage response, and tumor metabolism.
Protein Kinase Inhibition: Targeting Aberrant Cell Signaling
Protein kinases are a major class of enzymes that regulate virtually all cellular processes. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The indazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[7][8]
Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families of tyrosine kinases are the principal drivers of this process.[9] Indazole derivatives Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors (TKIs) that potently block these pathways.[10][11][12][13]
Mechanism of Action: Pazopanib and Axitinib function as ATP-competitive inhibitors, binding to the intracellular kinase domain of VEGFRs and PDGFRs.[14][15] This blockade prevents receptor autophosphorylation and activation, thereby disrupting downstream signaling cascades (e.g., PI3K-AKT, RAS-MAPK) that lead to endothelial cell proliferation, migration, and survival.[15][16] The ultimate effect is the inhibition of tumor angiogenesis, which starves the tumor of essential nutrients and oxygen.[13] Axitinib is noted for its high potency and selectivity for VEGFRs 1, 2, and 3.[9][15]
Diagram: VEGFR Signaling and TKI Inhibition
Caption: Enzastaurin targets PKCβ to disrupt pro-survival AKT signaling.
DNA Damage Response (DDR) Inhibition: Exploiting Synthetic Lethality
Targeting the DNA Damage Response (DDR) is a powerful anti-cancer strategy. Cancers with pre-existing defects in one DNA repair pathway become exquisitely dependent on alternative, compensatory pathways for survival. Inhibiting these remaining pathways creates a "synthetic lethal" scenario, killing cancer cells while largely sparing normal cells.
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. [17]Niraparib is a potent, selective PARP1/2 inhibitor built on an indazole scaffold. [1][18] Mechanism of Action: Niraparib's efficacy stems from two related mechanisms. [19]First, it competitively inhibits the catalytic activity of PARP, preventing the repair of SSBs. Unrepaired SSBs collapse into highly toxic DNA double-strand breaks (DSBs) during replication. [20]In normal cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic catastrophe and cell death. [21][22]Second, Niraparib "traps" the PARP enzyme on the DNA at the site of damage. [17]This PARP-DNA complex is itself a cytotoxic lesion that stalls replication forks and is even more toxic than the unrepaired SSB, enhancing the synthetic lethal effect. [17][19]
Diagram: Synthetic Lethality with PARP Inhibition
Caption: PARP inhibition is synthetically lethal in cells with defective HRR.
Table 2: Activity of Indazole-Based PARP Inhibitors
| Compound | Target | Enzyme IC₅₀ (nM) | Cell Proliferation CC₅₀ (nM) (BRCA1-deficient cells) | Reference |
|---|---|---|---|---|
| Niraparib (MK-4827) | PARP-1 | 3.8 | 10 - 100 | [23] |
| PARP-2 | 2.1 | (Cell line dependent) | [23] |
| Analog 48 | PARP | 4 | 42 | [24]|
Experimental Protocol: Cell-Based PARP Activity Assay
This protocol describes a method to measure the inhibition of PARP activity within whole cells, providing a more physiologically relevant context than a purely enzymatic assay.
-
Principle: Cells are treated with a DNA-damaging agent (e.g., H₂O₂) to induce SSBs and activate PARP. PARP consumes NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains. The level of PARylation is then quantified using an anti-PAR antibody in an ELISA-like format. The inhibitory effect of a compound is measured by the reduction in the PAR signal.
-
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a proficient control (e.g., MDA-MB-231).
-
96-well cell culture plates.
-
Indazole test compounds (e.g., Niraparib as a positive control).
-
Hydrogen peroxide (H₂O₂).
-
Fixation/Permeabilization Buffer (e.g., 4% paraformaldehyde, 0.2% Triton X-100).
-
Blocking Buffer (e.g., 5% BSA in PBS).
-
Primary Antibody: Mouse anti-PAR monoclonal antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
HRP Substrate (e.g., TMB).
-
Stop Solution (e.g., 1 M H₂SO₄).
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with serial dilutions of the indazole test compounds for 1-2 hours.
-
DNA Damage Induction: Add H₂O₂ (e.g., 200 µM final concentration) to all wells except the negative control and incubate for 15 minutes at 37°C to activate PARP.
-
Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize for 20 minutes.
-
Blocking: Wash cells and block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-PAR antibody overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash cells thoroughly. Add TMB substrate and incubate until color develops. Stop the reaction with Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no H₂O₂ treatment).
-
Normalize the data, where 0% inhibition is the signal from cells treated with H₂O₂ and vehicle (DMSO), and 100% inhibition is the signal from undamaged cells.
-
Plot the normalized response against the log of the inhibitor concentration to determine the cellular EC₅₀ value.
-
-
Causality and Self-Validation:
-
Causality: The experiment directly links compound treatment to the inhibition of a specific molecular event (PARylation) in response to a defined stimulus (DNA damage). Comparing activity in BRCA-deficient vs. proficient cells helps confirm the synthetic lethality hypothesis.
-
Trustworthiness: A known PARP inhibitor serves as a positive control. The ELISA format is quantitative and reproducible. Demonstrating a dose-dependent reduction in the PAR signal provides strong evidence of on-target activity.
-
Cancer Metabolism: Starving the Tumor
Cancer cells reprogram their metabolism to support rapid proliferation, a phenomenon known as the Warburg effect, characterized by high rates of aerobic glycolysis. [25]Targeting these unique metabolic dependencies is a promising therapeutic strategy.
Lonidamine (LND) is an indazole-3-carboxylic acid derivative that disrupts energy metabolism in cancer cells. [25][26] Mechanism of Action: Lonidamine's mechanism is multifaceted. It potently inhibits the mitochondrially-bound form of Hexokinase (HK-II), a key enzyme in the first step of glycolysis that is often overexpressed in tumors. [25]It also inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation. [27][28]Furthermore, LND has been shown to inhibit respiratory Complex II and the efflux of lactic acid via monocarboxylate transporters (MCTs). [27][29]The combined effect is a severe disruption of both glycolytic and mitochondrial ATP production, leading to an energy crisis and cell death. [26][27]
Diagram: Metabolic Inhibition by Lonidamine
Caption: Lonidamine disrupts multiple nodes in cancer energy metabolism.
Part 3: Emerging and Novel Therapeutic Targets
Beyond the well-established targets, the indazole scaffold is being actively explored for its potential to inhibit a range of other proteins implicated in cancer and other diseases.
-
3.1. Aurora Kinases: These serine/threonine kinases are essential for regulating mitosis. Their overexpression in tumors leads to genomic instability. Indazole derivatives have been identified as potent inhibitors of Aurora A and B, offering a way to target mitotic progression. [30][31]* 3.2. Fibroblast Growth Factor Receptors (FGFR): The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Gene amplification and mutations can lead to oncogenic signaling. Indazole-based compounds have been developed as selective FGFR inhibitors. [30][32]* 3.3. Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins (e.g., AKT, ERBB2). Gamendazole , an indazole derivative initially studied for male contraception, was found to target HSP90AB1 and the elongation factor EEF1A1, leading to the degradation of HSP90 client proteins and suggesting a novel anti-proliferative mechanism. [33][34][35]* 3.4. Other Targets of Interest: Research has highlighted the potential of indazole derivatives to inhibit other important cancer targets, including Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion; Hypoxia-inducible factor-1 (HIF-1), a master regulator of the cellular response to hypoxia; and Carbonic Anhydrases (CAs), which regulate tumor pH. [4][30]
Part 4: Future Perspectives and Drug Development Considerations
The proven success of the indazole scaffold validates its status as a privileged structure in drug discovery. Future efforts will likely focus on several key areas:
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a major challenge. The development of next-generation indazole derivatives will need to address known resistance mutations in targets like kinases.
-
Expanding Beyond Oncology: While the primary focus has been cancer, the biological activities of indazole derivatives suggest potential applications in inflammatory diseases, neurodegeneration, and infectious diseases. [3][4]* Structure-Activity Relationship (SAR) Insights: Continued exploration of the indazole chemical space, guided by computational modeling and fragment-based design, will uncover novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. [24][31]The strategic modification of substitution patterns on the indazole ring will be key to tuning activity against specific target isoforms and achieving desired therapeutic outcomes.
This guide illustrates that the potential of indazole derivatives is far from exhausted. The scaffold's inherent versatility, combined with a deepening understanding of disease biology, ensures that it will remain a valuable core for the development of innovative medicines targeting a wide spectrum of human diseases.
References
- Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Urology Textbook.
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). The Livers Matters.
- Axitinib - Wikipedia. (n.d.). Wikipedia.
- Pazopanib - Wikipedia. (n.d.). Wikipedia.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (2022). PubMed Central.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (2021). NIH.
- Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (2018). PubMed.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (2009). PubMed.
- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC. (2015). NIH.
- Mechanism of Antineoplastic Activity of Lonidamine - PMC. (2019). NIH.
- An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. (2021). PubMed.
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (2012). PubMed.
- What is the mechanism of Niraparib Tosylate? (2024). Patsnap Synapse.
- Lonidamine - Wikipedia. (n.d.). Wikipedia.
- What is the mechanism of Lonidamine? (2024). Patsnap Synapse.
- Enzastaurin Hydrochloride - MassiveBio. (2025). MassiveBio.
- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells - ISU ReD. (2008). Iowa State University.
- Mechanism of antineoplastic activity of lonidamine - PubMed. (2019). NIH.
- The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (2018). PubMed.
- What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse.
- Enzastaurin, a Protein Kinase Cβ–Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer. (2007). AACR Journals.
- What is Axitinib used for? (2024). Patsnap Synapse.
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr.Oracle.
- Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). ACS Publications.
- Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. (1995). AACR Journals.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Axitinib - Action Kidney Cancer. (n.d.). Action Kidney Cancer.
- ENZASTAURIN: FIGHTING MALIGNANT CANCERS. (n.d.). AG Scientific.
- Axitinib: MedlinePlus Drug Information. (2024). MedlinePlus.
- Enzastaurin - Wikipedia. (n.d.). Wikipedia.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). Bentham Science Publisher.
- Recent Advances in the Development of Indazole‐based Anticancer Agents. (n.d.). Wiley Online Library.
- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed. (2008). PubMed.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016). PubMed.
- [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. (2008). Semantic Scholar.
- Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed. (2010). PubMed.
- Enzastaurin inhibits ABCB1-mediated drug efflux independently of effects on protein kinase C signalling and the cellular p53 status. (2017). NIH.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2010). ACS Publications.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers.
- Pathways for the synthesis of indazole derivatives. (2021). ResearchGate.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024). PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021). NIH.
- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells1. (2008). Oxford Academic.
- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells1 | Biology of Reproduction. (2008). Oxford Academic.
- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. (2024). ResearchGate.
- Scheme 20. Synthesis of indazole derivatives in different methods. (2024). ResearchGate.
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. (2016). NIH.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 11. Axitinib - Wikipedia [en.wikipedia.org]
- 12. Pazopanib - Wikipedia [en.wikipedia.org]
- 13. actionkidneycancer.org [actionkidneycancer.org]
- 14. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 15. What is Axitinib used for? [synapse.patsnap.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 18. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urology-textbook.com [urology-textbook.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lonidamine - Wikipedia [en.wikipedia.org]
- 26. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 27. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benthamdirect.com [benthamdirect.com]
- 33. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 34. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Safe Handling of 3-Iodo-1H-indazole-6-carboxylic acid
This guide provides an in-depth analysis of the safety and handling protocols for 3-Iodo-1H-indazole-6-carboxylic acid, a key building block in modern medicinal chemistry and drug discovery.[1][2][3] As researchers and scientists working with this compound, a thorough understanding of its properties and potential hazards is paramount for ensuring a safe and productive laboratory environment. This document moves beyond a simple recitation of safety data, offering a scientifically grounded rationale for each procedural recommendation, thereby creating a self-validating system of laboratory practice.
Compound Profile and Significance
This compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for anti-cancer, anti-inflammatory, and neurological applications.[3][][5] The presence of the iodo group at the 3-position makes this molecule particularly valuable for synthetic chemists, as it serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Heck couplings.[2][6]
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Hazard Identification and Risk Assessment
While a specific, comprehensive GHS classification for this compound is not universally harmonized, data from suppliers and related indazole compounds allow for a robust risk assessment. The primary hazards are associated with its methyl ester and analogous structures, which indicate potential for acute toxicity, skin irritation, and serious eye irritation.[7][8][9]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Cat. 4) | GHS07 | Warning | H302: Harmful if swallowed[7][10] |
| Skin Irritation (Cat. 2) | GHS07 | Warning | H315: Causes skin irritation[8][9] |
| Eye Irritation (Cat. 2A) | GHS07 | Warning | H319: Causes serious eye irritation[8][9] |
| STOT SE (Cat. 3) | GHS07 | Warning | H335: May cause respiratory irritation[9] |
STOT SE: Specific Target Organ Toxicity Single Exposure
The causality behind these classifications lies in the molecule's potential to interact with biological systems. As a fine chemical powder, it poses an inhalation hazard, and its organic acid nature can lead to irritation upon contact with skin and mucous membranes. The "harmful if swallowed" classification necessitates careful handling to prevent ingestion.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. Engineering controls provide the first line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[8][11]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11][12]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[11][12]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing or significant dust generation.[8][12]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[8][9]
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing.[8]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator for dusts should be used.[8]
Caption: Workflow for Safe Handling of this compound.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling
-
Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly.
-
Aliquotting: Avoid creating dust when transferring the solid. Use a spatula and weigh the compound on a tared weigh boat inside the fume hood.[8]
-
Solution Preparation: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[8][11] Decontaminate all surfaces and equipment used.
Storage
-
Container: Keep the compound in a tightly sealed container to prevent absorption of moisture.[8][9]
-
Location: Store in a cool, dry, and dark place.[8]
-
Incompatibilities: Store away from strong oxidizing agents and bases.[8][9][12]
Stability and Reactivity
This compound is generally stable under recommended storage conditions.[13] However, it is important to be aware of its potential reactivity.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to exothermic reactions.[12]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][11]
Emergency Procedures
A clear and practiced emergency plan is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8][9][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][14]
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8][11]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This may involve dissolving the material in a combustible solvent for incineration.[8][11]
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its hazard profile and implementing the robust safety and handling protocols outlined in this guide, researchers can mitigate risks and continue to leverage this important compound for the advancement of science and medicine. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are embodied in these procedures, which are designed to be both scientifically sound and practically applicable in a research setting.
References
- Fisher Scientific.
- FAQ. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. [Link]
- Beilstein Journals. Synthesis and reactivity of azole-based iodazinium salts. [Link]
- Angene Chemical.
- Capot Chemical. MSDS of 3-methyl-1H-indazole-6-carboxylic acid. [Link]
- PubChem. 6-iodo-1H-indazole. [Link]
- PubChem. Indazole-3-carboxylic acid. [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.ca [fishersci.ca]
- 10. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.com [capotchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Strategic Overview: The Indazole Scaffold in Drug Discovery
An In-Depth Technical Guide to the Regioselective Electrophilic Iodination of 1H-Indazole-6-Carboxylic Acid
This guide provides an in-depth exploration of the electrophilic iodination of 1H-indazole-6-carboxylic acid, a critical transformation for synthesizing key intermediates in pharmaceutical research and development. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, justify experimental choices, and provide robust, field-tested protocols for researchers, scientists, and drug development professionals.
The 1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and anti-tumor agents.[1][2] Functionalization of this heterocyclic system is paramount for modulating pharmacological properties. The introduction of an iodine atom, particularly at the C3 position, provides a versatile synthetic handle for subsequent modifications, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental in modern drug discovery.[3][4]
This guide focuses on the direct electrophilic iodination of 1H-indazole-6-carboxylic acid. We will analyze the inherent reactivity of the indazole ring, the influence of the C6-carboxylic acid substituent, and present optimized protocols to achieve high regioselectivity and yield.
Mechanistic Underpinnings: Regioselectivity in Indazole Iodination
Successful synthesis hinges on understanding and controlling the regioselectivity of the electrophilic aromatic substitution (SEAr) reaction. The outcome is dictated by the intrinsic electronic properties of the 1H-indazole ring system.
Electronic Landscape of 1H-Indazole
The 1H-indazole system consists of a benzene ring fused to a pyrazole ring. The pyrazole moiety significantly influences the electron distribution. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[3][5] This is a consequence of the nitrogen atom at the N2 position donating electron density into the ring system, analogous to pyrrole.
Conversely, the carboxylic acid group (-COOH) at the C6 position is an electron-withdrawing group (EWG). EWGs deactivate the aromatic ring towards electrophilic attack and are typically meta-directing.[6] In this substrate, the deactivating effect of the C6-COOH group on the fused benzene ring further enhances the intrinsic preference for electrophilic substitution on the electron-rich pyrazole ring, reinforcing the C3 position as the primary site of reaction.
The SEAr Mechanism for C3-Iodination
The electrophilic iodination proceeds via a classical SEAr pathway. The key intermediate is a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.
Caption: Generalized mechanism for the base-mediated C3-iodination of 1H-indazole.
Field-Proven Synthetic Protocols
While direct iodination of the free carboxylic acid is feasible, superior results regarding yield and purity are often achieved by first protecting the carboxylic acid as a methyl ester. This strategy mitigates potential solubility issues and prevents the acidic proton from interfering with basic reagents. The ester can be efficiently hydrolyzed in a subsequent step.
We present the most reliable method, which proceeds via the methyl ester intermediate.
Recommended Protocol: Iodination of Methyl 1H-indazole-6-carboxylate
This protocol utilizes molecular iodine in the presence of a strong base, which generates a highly nucleophilic indazolide anion, driving the reaction efficiently towards the C3-iodinated product.[7]
Experimental Procedure:
-
Reaction Setup: To a solution of methyl 1H-indazole-6-carboxylate (1.0 eq., 14.2 mmol, 2.5 g) in dimethylformamide (DMF, 30 mL) in a round-bottom flask, add potassium hydroxide (KOH) (2.25 eq., 31.9 mmol, 1.8 g) in portions at room temperature.
-
Addition of Iodine: Cool the resulting mixture to 0 °C using an ice bath. Add molecular iodine (I₂) (1.5 eq., 21.3 mmol, 5.4 g) in portions, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at ambient temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.[1][5]
-
Work-up: Upon completion, pour the reaction mixture into ice water (100 mL). This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (2 x 50 mL).[7]
-
Washing: Combine the organic layers and wash sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a saturated brine solution.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The resulting solid, methyl 3-iodo-1H-indazole-6-carboxylate, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[1]
Alternative Reagents
While the I₂/KOH system is robust, other iodinating agents can be employed, each with specific advantages.
-
N-Iodosuccinimide (NIS): NIS is a milder, easier-to-handle solid electrophilic iodine source.[8] The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile. While often used for indazoles, optimization may be required to achieve rates and yields comparable to the I₂/base method.[3][5]
| Parameter | Protocol 1: I₂ / KOH | Alternative: NIS |
| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Activator/Base | Potassium Hydroxide (KOH) | Often not required, but base can be added |
| Typical Solvent | DMF, Methanol[1][7] | Acetonitrile, DMF[5] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Reported Yield | ~93% (for methyl ester)[7] | Substrate Dependent |
| Key Insight | Highly effective due to formation of the potent indazolide anion. | Milder conditions, simpler handling. May require heat. |
Final Step: Hydrolysis to the Carboxylic Acid
To obtain the target compound, the methyl ester is hydrolyzed under basic conditions.
-
Setup: Dissolve the methyl 3-iodo-1H-indazole-6-carboxylate in a mixture of methanol or tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Upon completion, carefully acidify the reaction mixture with aqueous HCl (e.g., 1N HCl) to a pH of ~2-3. The desired carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 3-iodo-1H-indazole-6-carboxylic acid.
Experimental Workflow and Troubleshooting
A disciplined workflow is essential for reproducibility and safety.
Caption: Standard laboratory workflow for the C3-iodination of the indazole substrate.
Troubleshooting Guide:
-
Problem: Low or No Conversion.
-
Causality: The indazole N-H is acidic, but requires a sufficiently strong base for complete deprotonation. Incomplete deprotonation leads to a slower reaction. Moisture can consume the base.
-
Solution: Ensure the KOH is fresh and not excessively hydrated. Use anhydrous DMF as the solvent. Confirm the stoichiometry of the base is correct (at least 2 equivalents are recommended to drive the equilibrium).
-
-
Problem: Formation of Side Products.
-
Causality: While C3 is strongly favored, harsh conditions (e.g., excessive heat) could potentially lead to low levels of other regioisomers or di-iodinated products.[5]
-
Solution: Maintain careful temperature control, especially during the addition of iodine. Avoid prolonged reaction times well beyond the point of starting material consumption.
-
-
Problem: Difficult Purification.
-
Causality: The final carboxylic acid product can be amphiphilic, complicating extraction and chromatography.
-
Solution: The recommended ester protection strategy is the best solution. Purifying the neutral ester is significantly more straightforward. Ensure complete acidification after hydrolysis to precipitate all of the carboxylic acid product.
-
Conclusion
The electrophilic iodination of 1H-indazole-6-carboxylic acid is a highly regioselective transformation that reliably yields the 3-iodo derivative. The key to a successful and high-yielding synthesis lies in understanding the electronic preference for substitution at the C3 position and employing a robust, base-mediated protocol. For optimal results, protecting the carboxylic acid as a methyl ester prior to iodination simplifies handling, improves yield, and streamlines purification. This strategic approach provides a reliable pathway to this valuable synthetic intermediate, empowering further discovery in medicinal chemistry.
References
- BenchChem. (n.d.). Synthesis of 4-Iodo-3-methyl-1H-indazole. Technical Support Center.
- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ChemicalBook. (2025). 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for 3-Iodo-1H-indazole-6-carboxylic acid
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of pharmacologically active agents, including those with anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of this heterocyclic system is paramount for modulating biological activity and optimizing pharmacokinetic profiles. 3-Iodo-1H-indazole-6-carboxylic acid is a key building block, poised for diversification at the C-3 position. The iodine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, making it a highly reactive partner.[2]
Among the arsenal of C-C bond-forming reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, mild reaction conditions, and exceptional tolerance of functional groups, including the unprotected N-H and carboxylic acid moieties present in our substrate.[3][4] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide a guide for troubleshooting and optimization.
Reaction Overview: C-3 Arylation of the Indazole Core
The protocol describes the palladium-catalyzed cross-coupling between this compound and a generic arylboronic acid.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5][6] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the 3-iodoindazole. This is typically the rate-determining step and results in a square planar Pd(II) complex.[3] The high reactivity of the C-I bond makes this step highly favorable.[2]
-
Transmetalation: The boronic acid is activated by the base (e.g., K₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻).[7] This boronate then displaces the halide on the Pd(II) complex, transferring the aryl group from boron to palladium.
-
Reductive Elimination: The two organic ligands on the palladium complex (the indazole and the new aryl group) couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a robust starting point. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >95% | Commercially available | Store under inert gas, protected from light. |
| Arylboronic Acid | >97% | Various | Use 1.2-1.5 equivalents. |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst grade | Various | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Various | Use 2.0-3.0 equivalents. Finely ground for better solubility.[9] |
| 1,4-Dioxane | Anhydrous, >99.8% | Various | Degas before use. |
| Deionized Water | N/A | N/A | Degas before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying. |
| Celite® | N/A | Various | For filtration of palladium residues. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating plate/oil bath or microwave reactor
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Reaction Procedure
Diagram 2: Experimental workflow from setup to product characterization.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and PdCl₂(dppf)·CH₂Cl₂ (0.05 eq., 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Handling palladium catalysts under an inert atmosphere is crucial to prevent oxidation.[2]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 v/v ratio) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent. The use of an aqueous co-solvent is often essential for dissolving the inorganic base.[2]
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[1][10] The reaction can also be performed in a sealed microwave vial at 120-140 °C for a significantly reduced reaction time (e.g., 30-60 minutes).[11][12][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodoindazole is consumed (typically 4-12 hours for conventional heating).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.[5]
-
Transfer the filtrate to a separatory funnel and dilute with water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to ensure the carboxylic acid product is protonated. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system is typically a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated and elutes cleanly.
-
Key Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the interplay of several factors. The following table summarizes a robust starting point and suggests variables for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ (5 mol%) | Highly effective for heteroaryl couplings.[1][9] For sluggish reactions, other catalysts like Pd(PPh₃)₄ or systems with bulky phosphine ligands (e.g., Pd(OAc)₂/SPhos) can be screened.[10][14][15] |
| Base | K₂CO₃ (2.5 eq.) | A common, effective base.[9] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for challenging substrates by increasing the nucleophilicity of the boronate species.[2][12][16] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A versatile system that solubilizes both organic and inorganic components.[1][10] Other options include DME/H₂O, Toluene/EtOH/H₂O, or DMF/H₂O.[2][9][12] Solvent choice can significantly impact reaction rate and yield. |
| Temperature | 90-100 °C (Conventional) / 120-140 °C (Microwave) | Aryl iodides are highly reactive, but elevated temperatures are often needed to drive the reaction to completion.[2] Microwave irradiation can dramatically shorten reaction times.[11][13] |
| Stoichiometry | Boronic Acid (1.2 eq.) | A slight excess of the boronic acid is used to compensate for potential protodeborylation or homocoupling side reactions and drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Use fresh catalyst; ensure handling under inert gas.[2]2. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[2][12]3. Increase the temperature or switch to microwave heating.[11] |
| De-iodination of Starting Material | Presence of hydride sources or catalyst-mediated hydrodehalogenation. | Use high-purity, anhydrous solvents. The choice of phosphine ligand can influence this side reaction; screening different catalysts may be necessary.[2][13] |
| Boronic Acid Decomposition | Protodeborylation (cleavage of the C-B bond) can occur, especially at high temperatures with prolonged reaction times. | Use a slight excess of the boronic acid (up to 1.5 eq.). Minimize reaction time once the starting material is consumed. Consider converting the boronic acid to a more stable pinacol boronate ester.[13] |
| Poor Product Recovery | 1. Product is partially soluble in the aqueous phase.2. Incomplete precipitation during acidification. | 1. Ensure the aqueous phase is thoroughly extracted multiple times with ethyl acetate.2. After acidification, cool the mixture in an ice bath to maximize precipitation before extraction. Ensure pH is low enough (~3-4). |
| Inhibition by N-H Group | The indazole N-H can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[16] | While this protocol is for the unprotected substrate, if issues persist, consider protecting the indazole nitrogen with a group like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride), which can be removed post-coupling.[17] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[18]
-
Handling Reagents:
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or chemical fume hood.[19]
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly after use when they may contain adsorbed hydrogen.[20][21] While the catalysts used here are generally air-stable, they are toxic and should be handled with care in a fume hood. Avoid creating dust.[18][22]
-
Boronic Acids: Can be irritating. Avoid inhalation of dust and contact with skin and eyes.[23][24]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be performed in a chemical fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local regulations.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
- Pelliccia, S., et al. (2018).
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
- Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). RSC Advances, 13(1), 1-10. [Link]
- Anderson, K. W., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8387–8393. [Link]
- Altenhoff, G., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(23), 7795–7799. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- El-Marrouni, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6836. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
- National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- ResearchGate.
- ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- El-Marrouni, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC, [Link]
- FAQ-Chemical. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? [Link]
- Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- UIV Chem.
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... [Link]
- ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
- UCLA Chemistry.
- Greenbook.net.
- Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (PDF). [Link]
- IJCRT.org. Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]
- Der Pharma Chemica.
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. fishersci.ca [fishersci.ca]
- 20. honrel.com [honrel.com]
- 21. westliberty.edu [westliberty.edu]
- 22. huaruicarbon.com [huaruicarbon.com]
- 23. assets.greenbook.net [assets.greenbook.net]
- 24. tcichemicals.com [tcichemicals.com]
palladium-catalyzed cross-coupling of 3-Iodo-1H-indazole-6-carboxylic acid
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates.[3][4] Among the various indazole building blocks, this compound stands out as a particularly versatile intermediate. The iodine atom at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C-6 position offers a site for amide bond formation, esterification, or serves as a key hydrogen bond donor/acceptor for target engagement.[5][6]
This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the most common palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the causality behind experimental choices, offering a self-validating framework for researchers to successfully implement and adapt these powerful synthetic transformations.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[7] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1H-indazole, forming a Pd(II) intermediate. This is often the rate-determining step.[7][9] The electron-withdrawing nature of a substituent, such as a nitro group, can make the substrate more reactive towards oxidative addition.[10]
-
Transmetalation (for Suzuki, Sonogashira): An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the halide.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7][8]
The Heck reaction follows a slightly different path after oxidative addition, involving migratory insertion of an alkene followed by β-hydride elimination.[8]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Critical Consideration: The Role of the Indazole N-H
A primary challenge in the cross-coupling of 1H-indazoles is the presence of the acidic N-H proton. This proton can interfere with the catalytic cycle, potentially leading to catalyst inhibition or undesired side reactions.[10] While some Suzuki couplings have been successful on unprotected indazoles, many other transformations, particularly Sonogashira and Heck reactions, generally require N-protection to achieve high yields and reproducibility.[10][11] The choice of protecting group (e.g., Boc, SEM, THP) can also influence reaction outcomes and should be considered based on the stability to the reaction conditions and the ease of removal.[3][12]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis due to its excellent functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of boron-containing byproducts.[13][14] This reaction is ideal for synthesizing 3-aryl or 3-vinyl-1H-indazole-6-carboxylic acid derivatives.[5][15]
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common and effective choices.[10][16] Pd(dppf)Cl₂ is often more robust and suitable for more challenging substrates.
-
Base: An aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically sufficient.[10][16] The base is crucial for activating the organoboron species in the transmetalation step.
-
Solvent: Aprotic solvents such as 1,4-dioxane, dimethoxyethane (DME), or N,N-Dimethylformamide (DMF) are commonly used, often with water as a co-solvent for the base.[10][12]
-
Energy Input: While conventional heating is effective, microwave irradiation can significantly accelerate the reaction, often leading to higher yields and reduced reaction times, which is particularly useful for high-throughput synthesis.[10]
Data Summary: Typical Suzuki-Miyaura Conditions
| Component | Example Reagents | Typical Loading | Purpose |
| Substrate | This compound | 1.0 equiv. | Electrophilic partner |
| Boronic Acid/Ester | Arylboronic acid or Pinacol boronate | 1.2 - 2.0 equiv. | Nucleophilic partner |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2 - 6 mol% | Catalyst |
| Base | Na₂CO₃ or K₂CO₃ (2M aq. solution) | 2.0 - 3.0 equiv. | Activates boronic acid |
| Solvent | 1,4-Dioxane or DME | - | Reaction medium |
| Temperature | 80 - 120 °C | - | Thermal energy input |
Detailed Protocol: Suzuki-Miyaura Coupling (Microwave Conditions)
-
To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a magnetic stir bar.
-
Add the solvent (e.g., 1,4-dioxane) followed by an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 equiv.).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 120 °C for 30-60 minutes.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-1H-indazole-6-carboxylic acid derivative.
Application 2: Heck Reaction for C-C (Vinylation) Bond Formation
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to 3-alkenyl indazoles.[3][17] These products are valuable intermediates that can be further modified, for instance, through hydrogenation of the double bond.[18]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor, often used with a phosphine ligand like triphenylphosphine (PPh₃).[3][19]
-
Base: An organic base such as triethylamine (TEA) or an inorganic base like sodium bicarbonate (NaHCO₃) is required to neutralize the HX generated during the catalytic cycle.[18]
-
Solvent: High-boiling polar aprotic solvents like DMF are typically used to ensure the reaction reaches the required temperature (often >100 °C).[18]
-
Additives: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is added to improve reaction rates and yields, especially with less reactive substrates.[19]
Data Summary: Typical Heck Reaction Conditions
| Component | Example Reagents | Typical Loading | Purpose |
| Substrate | N-protected 3-Iodo-indazole-6-carboxylic acid | 1.0 equiv. | Electrophilic partner |
| Alkene | Methyl acrylate, Styrene | 1.2 - 1.5 equiv. | Nucleophilic partner |
| Pd Catalyst | Pd(OAc)₂ | 5 - 10 mol% | Catalyst precursor |
| Ligand | PPh₃ | 10 - 20 mol% | Stabilizes catalyst |
| Base | TEA, NaHCO₃ | 1.5 - 2.0 equiv. | HX scavenger |
| Solvent | DMF | - | Reaction medium |
| Temperature | 100 - 125 °C | - | Thermal energy input |
Detailed Protocol: Heck Reaction
-
To a round-bottom flask, add the N-protected this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.2 equiv.), the base (e.g., NaHCO₃, 1.5 equiv.), and a magnetic stir bar.
-
Add the solvent (e.g., DMF).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and ligand (if used).[3]
-
Heat the reaction mixture to 100-125 °C and stir for 12-24 hours.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If necessary, perform the deprotection step to remove the N-protecting group.
Caption: Catalytic cycle of the Heck reaction.
Application 3: Sonogashira Coupling for C-C (Alkynylation) Bond Formation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[20][21] This reaction is invaluable for introducing alkynyl moieties onto the indazole core, which are versatile functional groups for further transformations or as components of biologically active molecules.[5][11]
Causality Behind Experimental Choices
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to activate the aryl iodide and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne.[20]
-
N-Protection: As noted, N-protection of the indazole is highly recommended for Sonogashira couplings to prevent side reactions and catalyst inhibition.[10][11] Reactions on the unprotected N-H indazole often fail.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, which also often serves as the solvent. The base is required to deprotonate the terminal alkyne.[5]
-
Conditions: The reaction is typically carried out under mild conditions, often at room temperature, under an inert atmosphere.[20]
Data Summary: Typical Sonogashira Coupling Conditions
| Component | Example Reagents | Typical Loading | Purpose |
| Substrate | N-protected 3-Iodo-indazole-6-carboxylic acid | 1.0 equiv. | Electrophilic partner |
| Alkyne | Phenylacetylene, propargyl alcohol | 1.1 - 1.5 equiv. | Nucleophilic partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 - 5 mol% | Primary catalyst |
| Cu Co-catalyst | CuI | 5 - 10 mol% | Co-catalyst |
| Base | TEA, DIPA | >3.0 equiv / Solvent | Base and solvent |
| Solvent | THF, DMF (if base is not solvent) | - | Reaction medium |
| Temperature | Room Temperature to 60 °C | - | Thermal energy input |
Detailed Protocol: Sonogashira Coupling
-
To a dry reaction vessel, add the N-protected this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., a mixture of THF and TEA).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (40-60 °C) may be required for less reactive substrates.[5]
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
If necessary, perform the deprotection step to remove the N-protecting group.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[22][23] This reaction is a cornerstone of medicinal chemistry for synthesizing the arylamine motifs prevalent in pharmaceuticals.[24] It provides a direct route to 3-aminoindazole derivatives.[5]
Causality Behind Experimental Choices
-
Ligand is Key: The success of this reaction is critically dependent on the choice of phosphine ligand.[24] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential for promoting the reductive elimination step and stabilizing the catalytic species.[24][25]
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources that form the active Pd(0) catalyst in situ.[24][25]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common, but other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.[25]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are mandatory to prevent catalyst deactivation.[25]
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Component | Example Reagents | Typical Loading | Purpose |
| Substrate | N-protected 3-Iodo-indazole-6-carboxylic acid | 1.0 equiv. | Electrophilic partner |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv. | Nucleophilic partner |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% | Catalyst precursor |
| Ligand | Xantphos, RuPhos, BINAP | 2 - 10 mol% | Promotes C-N coupling |
| Base | NaOtBu, Cs₂CO₃ | 1.5 - 2.5 equiv. | Deprotonates amine |
| Solvent | Toluene, Dioxane (anhydrous) | - | Reaction medium |
| Temperature | 80 - 110 °C | - | Thermal energy input |
Detailed Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strong flow of inert gas, add the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%) to a dry reaction vessel equipped with a stir bar.[5]
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.[5]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature. Carefully quench the reaction by adding water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
If applicable, remove the N-protecting group.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Poor quality base or solvent.3. Insufficient temperature.4. Degraded coupling partner (e.g., boronic acid). | 1. Use a fresh batch of catalyst or a more stable pre-catalyst.[10]2. Use finely powdered, anhydrous base and freshly distilled/anhydrous solvents.[10]3. Gradually increase the reaction temperature; consider using microwave irradiation.[10]4. Use fresh, high-purity reagents. |
| Formation of De-iodinated Side Product | 1. Hydrodehalogenation is a common side reaction, especially with electron-deficient substrates.2. In Suzuki coupling, protodeboronation of the boronic acid can be an issue. | 1. Use bulky, electron-rich ligands (e.g., Buchwald ligands) to favor reductive elimination over side reactions.2. Use a stronger base like Cs₂CO₃ or use a more stable boronate ester (e.g., pinacol ester).[10] |
| Poor Regioselectivity (Heck Reaction) | The electronic and steric nature of the alkene and catalyst system influences regioselectivity. | 1. For terminal alkenes, bidentate phosphine ligands often favor the linear product.2. Lowering the reaction temperature may improve selectivity.[10] |
| Reaction Fails with Unprotected Indazole | The acidic N-H proton is likely interfering with the catalyst or base. | Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, THP) before attempting the cross-coupling.[10][11] |
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). 2.
- ResearchGate. (2025).
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- BenchChem. (2025).
- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
- Wikipedia. (n.d.).
- Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid () for sale.
- ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?
- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?
- NIH National Library of Medicine. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- University of Michigan. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- NIH National Library of Medicine. (n.d.).
- RSC Publishing. (2018).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]
- 7. fiveable.me [fiveable.me]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. nobelprize.org [nobelprize.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 13. jmcct.com [jmcct.com]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. jk-sci.com [jk-sci.com]
Application Note: Synthesis of Kinase Inhibitors from 3-Iodo-1H-indazole-6-carboxylic Acid
Introduction: The Privileged Indazole Scaffold
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors.[1][2] Its rigid bicyclic structure and ability to form critical hydrogen bond interactions, particularly with the hinge region of the ATP-binding site of kinases, make it an ideal starting point for inhibitor design.
3-Iodo-1H-indazole-6-carboxylic acid is a particularly valuable and versatile starting material. It presents two orthogonal chemical handles for diversification:
-
The 6-Carboxylic Acid: This position is ideal for introducing a variety of amide functionalities. These amide groups can form additional hydrogen bonds, occupy adjacent pockets within the kinase active site, or be used to modulate the physicochemical properties (e.g., solubility, cell permeability) of the final compound.
-
The 3-Iodo Group: As a halogen, the iodine atom is a perfect substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[3] This allows for the installation of diverse aryl, heteroaryl, or alkynyl groups that can extend into the solvent-exposed region or target specific hydrophobic pockets of the kinase, often leading to significant gains in potency and selectivity.
This application note provides a detailed, two-part synthetic workflow for leveraging this building block to create a library of potential kinase inhibitors. The strategy involves an initial amide coupling at the C-6 position followed by a Suzuki-Miyaura cross-coupling at the C-3 position.
Synthetic Workflow Overview
The overall strategy is a modular, two-stage process designed for the efficient generation of a diverse library of kinase inhibitor candidates.
Caption: General two-stage synthetic workflow.
Part 1: Amide Coupling at the C-6 Carboxylic Acid
The first step in the diversification of the scaffold is the formation of an amide bond at the 6-position. This is a robust and high-yielding transformation. The choice of amine (R¹-NH₂) is critical as this moiety will significantly influence the final compound's biological activity and properties. Amide coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Among the plethora of available coupling reagents, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly favored for their efficiency, rapid reaction times, and low rates of racemization.[1]
Protocol 1: HATU-Mediated Amide Coupling
This protocol provides a general and reliable method for the synthesis of N-substituted-3-iodo-1H-indazole-6-carboxamides.
Reaction Scheme:
Caption: HATU-mediated amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M).
-
Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step forms the highly reactive OAt-active ester.[1]
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1] This removes unreacted amine, DIPEA, and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, N-substituted-3-iodo-1H-indazole-6-carboxamide, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
| Parameter | Recommendation | Rationale / Senior Scientist Insight |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | HATU is often preferred for its speed and efficiency, especially with hindered amines.[4] EDC/HOBt is a more economical option but may require longer reaction times. |
| Base | DIPEA, Triethylamine (TEA) | A non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing in the coupling reaction. DIPEA is generally favored due to its steric bulk. |
| Solvent | DMF, Acetonitrile (ACN) | DMF is an excellent polar aprotic solvent that solubilizes most reactants. ACN can be an alternative and is easier to remove during workup. |
| Stoichiometry | Slight excess of Amine & HATU | Using a slight excess (1.1-1.2 eq) of the amine and coupling reagent helps drive the reaction to completion. A larger excess of base (2-3 eq) is standard. |
Part 2: Suzuki-Miyaura Cross-Coupling at the C-3 Position
With the C-6 amide in place, the C-3 iodo group provides an ideal handle for introducing aryl or heteroaryl moieties via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile C-C bond-forming methods in modern organic synthesis.[5][6] The choice of the boronic acid or ester (R²-B(OH)₂) is key for exploring the structure-activity relationship (SAR) as this group will often project into the solvent-exposed region of the kinase active site.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki couplings on iodoindazole scaffolds and provides a robust starting point for optimization.[3][7]
Reaction Scheme:
Sources
- 1. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic N-H Protection of 3-Iodo-1H-indazole-6-carboxylic Acid for Advanced Synthetic Applications
For: Researchers, scientists, and drug development professionals.
Abstract
3-Iodo-1H-indazole-6-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents, including kinase inhibitors. Its trifunctional nature—possessing a reactive N-H, a C-3 iodo-substituent ready for cross-coupling, and a carboxylic acid for amide linkage—necessitates a robust and orthogonal protecting group strategy to achieve selective transformations. This guide provides an in-depth analysis and field-proven protocols for the N-H protection of this substrate, focusing on the strategic selection and application of protecting groups to ensure chemical stability and regiochemical control. We present detailed methodologies for employing the 2-(Trimethylsilyl)ethoxymethyl (SEM) and tert-Butyloxycarbonyl (Boc) groups, chosen for their distinct and complementary properties that offer orthogonal cleavage conditions relative to the carboxylic acid moiety.
Introduction: The Synthetic Challenge
The indazole core is a privileged scaffold in modern drug discovery. The specific molecule, this compound, presents a unique synthetic challenge due to its three distinct functional groups. Direct manipulation of the C-3 iodo group (e.g., in Suzuki or Heck couplings) or the C-6 carboxylic acid (e.g., in amide bond formation) is often complicated by the acidic proton on the indazole nitrogen. Unprotected N-H can lead to undesired side reactions, poor solubility, and lack of regioselectivity, as indazoles can be functionalized at either the N-1 or N-2 position.[1]
Therefore, the selection of an appropriate N-H protecting group is a critical first step that dictates the success of subsequent synthetic transformations. An ideal protecting group for this substrate must:
-
Be introduced efficiently and, preferably, regioselectively.
-
Remain stable throughout multi-step reaction sequences (e.g., cross-coupling, ester hydrolysis, amide coupling).
-
Be removed under mild conditions that do not compromise the integrity of other functional groups in the molecule.[2]
-
Offer orthogonality , allowing for its selective removal without affecting the protecting group on the carboxylic acid, and vice-versa.[3][4]
This note will focus on two highly effective protecting groups, SEM and Boc, providing a rationale for their use and detailed experimental protocols.
Preliminary Consideration: Protection of the Carboxylic Acid
To prevent interference from the acidic proton of the carboxylic acid during N-H protection, it is highly advisable to first convert it to an ester, typically a methyl or ethyl ester. This is a standard and often necessary preliminary step.
Protocol 2.1: Methyl Ester Formation
-
Suspend this compound (1.0 eq) in methanol (MeOH, ~0.1 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction, perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete conversion.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl 3-iodo-1H-indazole-6-carboxylate, which can often be used without further purification.
Strategy 1: The SEM Group for N-2 Regioselectivity
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for indazole protection, particularly when subsequent functionalization at the C-3 position is desired. Critically, the use of a bulky base in the protection step can direct the SEM group preferentially to the N-2 position.[5][6][7] N-2 protection is known to facilitate C-3 lithiation, a key step for introducing diverse substituents.[5][6][7]
Causality: The regioselectivity for N-2 is achieved by using a sterically hindered amine base like dicyclohexylmethylamine. This base, while strong enough to deprotonate the indazole, is too bulky to coordinate effectively at the more sterically accessible N-1 position, thus favoring reaction at N-2.
Workflow for SEM Protection and Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Esterification of 3-Iodo-1H-indazole-6-carboxylic acid for Drug Discovery
Abstract: This document provides a detailed technical guide for the esterification of 3-Iodo-1H-indazole-6-carboxylic acid, a critical building block in contemporary medicinal chemistry. Esters of this scaffold are pivotal intermediates in the synthesis of a diverse range of therapeutic agents, including kinase inhibitors and other targeted therapies.[1] We move beyond simplistic protocols to offer a strategic overview of synthetic choices, detailing the causality behind methodological selections. Two robust protocols, the classic Fischer-Speier esterification and the milder Steglich esterification, are presented with step-by-step instructions, optimization insights, and troubleshooting guidance. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and scalable methods for synthesizing functionalized indazole derivatives.
Introduction: The Strategic Importance of Indazole Esters
The indazole nucleus is a "privileged structure" in drug discovery, forming the core of numerous compounds with significant biological activity.[2] The specific functionalization at the 3- and 6-positions of the indazole ring allows for fine-tuning of a molecule's pharmacological properties. This compound, in particular, serves as a versatile precursor. The iodo group at the 3-position is primed for cross-coupling reactions (e.g., Suzuki, Heck), while the carboxylic acid at the 6-position offers a handle for modifying solubility, polarity, and interaction with biological targets.
Converting the carboxylic acid to an ester is often a crucial early step in a synthetic campaign. Esterification can serve multiple purposes:
-
Protection: The ester group protects the carboxylic acid from participating in subsequent reactions.
-
Solubility Modulation: Conversion to an ester can significantly alter the molecule's solubility profile, aiding in purification and handling.
-
Pro-drug Strategy: The ester can be designed as a pro-drug, which is later hydrolyzed in vivo to release the active carboxylic acid.
-
Synthetic Handle: The ester itself can be a precursor for other functional groups, such as amides or alcohols.
This guide focuses on providing scientifically grounded, reproducible protocols for this key transformation.
Mechanistic Considerations & Method Selection
The choice of esterification method depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of the substrate. Below, we discuss the principles behind two highly effective and widely applicable methods.
Fischer-Speier Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The reaction is driven to completion by using a large excess of the alcohol (which often serves as the solvent) or by removing the water byproduct, typically with a Dean-Stark apparatus.[4]
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This significantly increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[5]
-
Advantages: It is cost-effective, scalable, and uses simple, readily available reagents. The work-up is generally straightforward.
-
Limitations: Requires strong acidic conditions and often high temperatures (reflux), which may not be suitable for sensitive substrates. The reaction is reversible, necessitating measures to shift the equilibrium.[4] It is most effective for simple, unhindered primary and secondary alcohols.[3]
Steglich Esterification
The Steglich esterification is a powerful method that utilizes a coupling agent, typically a carbodiimide like dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6]
-
Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement into a stable N-acylurea byproduct. However, in the presence of DMAP, the acyl group is rapidly transferred to form an even more reactive acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[7]
-
Advantages: The reaction proceeds under very mild, neutral conditions at room temperature, making it ideal for substrates with acid- or heat-sensitive functional groups.[6] It is highly efficient for a wide range of alcohols, including sterically hindered ones.
-
Limitations: DCC is a known allergen and requires careful handling. The dicyclohexylurea (DCU) byproduct is a solid that must be filtered off, which can sometimes trap the product and reduce yields. Stoichiometric amounts of the coupling agent are required, generating significant waste, which can be a concern for large-scale synthesis.[8]
Experimental Protocols & Data
General Workflow
The overall process for the esterification of this compound follows a consistent workflow, regardless of the specific method chosen. This involves careful setup, reaction execution and monitoring, followed by a robust work-up and purification sequence to isolate the final product.
Caption: General Experimental Workflow for Esterification.
Protocol 1: Fischer-Speier Synthesis of Methyl 3-Iodo-1H-indazole-6-carboxylate
This protocol is optimized for the synthesis of simple alkyl esters where the alcohol can be used in large excess.
Materials & Reagents:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 volumes)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask, add this compound (e.g., 2.89 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous methanol (e.g., 50 mL). While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by approximately 80% using a rotary evaporator. c. Carefully pour the residue into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).[9]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, often a yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.[10][11]
Protocol 2: Steglich Synthesis of tert-Butyl 3-Iodo-1H-indazole-6-carboxylate
This protocol is ideal for sterically hindered alcohols or when mild conditions are required.
Materials & Reagents:
-
This compound (1.0 eq)
-
tert-Butanol (1.2-1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous (15-20 volumes)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: Dissolve this compound (e.g., 2.89 g, 10.0 mmol), tert-butanol (e.g., 1.11 g, 15.0 mmol), and DMAP (0.12 g, 1.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Filter off the precipitated DCU and wash the solid with a small amount of cold DCM. b. Combine the filtrate and washings. Wash the organic solution sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).[6]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate it from any remaining starting materials and soluble byproducts.
Summary of Reaction Parameters
| Parameter | Protocol 1: Fischer-Speier | Protocol 2: Steglich |
| Method | Acid-Catalyzed Equilibrium | Coupling Agent Mediated |
| Typical Alcohol | Primary (e.g., Methanol, Ethanol) | Primary, Secondary, Tertiary |
| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC (stoichiometric), DMAP (catalytic) |
| Solvent | Excess Alcohol | Anhydrous Aprotic (e.g., DCM, THF) |
| Temperature | Reflux (60-110 °C) | 0 °C to Room Temperature |
| Key Byproduct | Water | Dicyclohexylurea (DCU) |
| Primary Advantage | Scalable, Low Cost | Mild Conditions, Broad Scope |
Troubleshooting & Optimization
-
Low Conversion (Fischer): If the reaction stalls, ensure the alcohol is anhydrous. A small amount of additional acid catalyst can be added. For higher-boiling alcohols, using a Dean-Stark trap to remove water azeotropically is highly effective.[5]
-
Formation of N-acylurea (Steglich): This byproduct arises from the rearrangement of the O-acylisourea intermediate.[7] Ensure DMAP is present and active, as it accelerates the desired reaction pathway. Adding the DCC solution slowly at 0°C can also minimize this side reaction.
-
Purification Challenges: The DCU byproduct from the Steglich reaction has limited solubility in many organic solvents and is typically removed by filtration. However, some may remain in solution. Purification via column chromatography is often necessary to achieve high purity. For indazole derivatives, recrystallization from mixed solvent systems can also be an effective purification strategy.[12]
-
Potential N-Alkylation: While the esterification focuses on the carboxylic acid, the N-H of the indazole ring is nucleophilic. Under certain conditions, especially with more reactive alkylating agents, N-1 and N-2 alkylation can occur, leading to a mixture of products.[2][13] The methods described here (Fischer and Steglich) are generally highly selective for the carboxylic acid.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the alcohol to dissipate the heat of dilution.
-
DCC is a potent sensitizer and can cause severe allergic skin reactions. Avoid inhalation of dust and direct contact with skin.
-
DCM is a suspected carcinogen. Handle with care and minimize exposure.
References
- Mol-Instincts. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?
- Wikipedia. (2023). Mitsunobu reaction.
- Google Patents. (n.d.). US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Scholars Research Library. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Organic Syntheses. (n.d.). Indazole.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(4), 279-297.
- National Institutes of Health. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(4), 279-297.
- Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer reaction. Chemical Science.
- PubMed. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967-2971.
- Thieme. (2011). Synthesis of 3-Indazolecarboxylic Esters and Amides via Pd-Catalyzed Carbonylation of 3-Iodoindazoles. Synthesis, 2011(19), 3089-3098.
- Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12891-12899.
- Master Organic Chemistry. (2022). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- PubMed. (2009). Preparation of polyfunctional indazoles and heteroarylazo compounds using highly functionalized zinc reagents. Organic Letters, 11(19), 4270-4273.
- Wikipedia. (2023). Fischer–Speier esterification.
- National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for Amide Coupling Reactions with 3-Iodo-1H-indazole-6-carboxylic Acid
Introduction: The Strategic Value of 3-Iodo-1H-indazole-6-carboxamides
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anticancer drugs.[1] Specifically, 3-Iodo-1H-indazole-6-carboxylic acid is a highly valuable bifunctional building block. The carboxylic acid at the 6-position provides a reliable handle for constructing amide libraries, a common strategy for modulating the pharmacological properties of lead compounds.[2] Simultaneously, the iodine atom at the 3-position serves as a versatile anchor for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive diversification and the exploration of structure-activity relationships (SAR).[3]
This guide provides a detailed examination of the amide coupling reaction for this specific substrate. We will delve into the mechanistic underpinnings of the most effective coupling strategies, present a robust, field-proven protocol, and offer insights to ensure reproducible, high-yield synthesis for researchers in drug discovery and chemical development.
The Fundamental Challenge: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable process but is kinetically slow. This is because the basic amine and the acidic carboxylic acid readily form a non-reactive ammonium carboxylate salt, which must be heated to high temperatures to drive off water, conditions that are often incompatible with complex molecules.[4] Therefore, the reaction necessitates the use of a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a more reactive intermediate (an active ester), which is then susceptible to nucleophilic attack by the amine.[5]
Core Reagents and Their Mechanistic Roles
The success of an amide coupling reaction hinges on the rational selection of the coupling reagent, base, and solvent. For a substrate like this compound, a highly efficient and reliable system is paramount.
The Coupling Reagent: HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium/aminium salt-based coupling reagent renowned for its high reactivity, rapid reaction times, and minimal risk of racemization for chiral substrates.[6] It is particularly effective for challenging couplings, including those with electron-deficient amines or sterically hindered partners.[6][7] Its efficacy stems from its ability to rapidly form a highly reactive OAt-active ester with the carboxylic acid.[6][8]
The Base: N,N-Diisopropylethylamine (DIPEA)
The choice of base is critical. It must be strong enough to deprotonate the carboxylic acid (and neutralize the HCl generated if starting from an amine salt) but must not be nucleophilic itself, which would lead to it competing with the desired amine.[9] N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the ideal choice. Its nitrogen atom is sterically hindered by two isopropyl groups and one ethyl group, rendering it a potent proton scavenger but an extremely poor nucleophile.[10] This ensures that it facilitates the reaction without participating in unwanted side reactions.[9][10]
The Solvent
The reaction is best performed in a polar, aprotic, and anhydrous solvent. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices as they effectively dissolve the reactants and do not interfere with the reaction mechanism. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
Mechanistic Pathway: The HATU and DIPEA Synergy
The coupling reaction proceeds through a well-defined, multi-step mechanism that highlights the synergy between the chosen reagents.
-
Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the this compound to form a carboxylate anion.[11][12]
-
Activation: This carboxylate anion performs a nucleophilic attack on the electron-deficient carbon atom of HATU.[8]
-
Active Ester Formation: This generates a highly reactive OAt-activated ester intermediate and releases the HOAt anion.[6][8]
-
Nucleophilic Attack: The primary or secondary amine, acting as the nucleophile, attacks the carbonyl carbon of the activated ester.[8]
-
Amide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[11]
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol provides a reliable starting point for the synthesis of 3-iodo-1H-indazole-6-carboxamides.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid). Stir until all solids are dissolved.
-
Pre-activation: Add the desired Amine (1.1 eq), HATU (1.2 eq), and finally DIPEA (2.5 eq). Note: It is often beneficial to cool the solution to 0°C in an ice bath before the addition of HATU and DIPEA to manage any potential exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed.[2]
-
Quenching & Workup: Once complete, pour the reaction mixture into a separatory funnel containing Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and finally with brine.[4]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide product.
Table 1: Example Reagent Calculation for a 1 mmol Scale Reaction
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Role |
| This compound | 1.0 | 288.04 | 288 | 1.0 | Carboxylic Acid Substrate |
| Representative Amine (e.g., Benzylamine) | 1.1 | 107.15 | 118 | 1.1 | Nucleophile |
| HATU | 1.2 | 380.23 | 456 | 1.2 | Coupling Reagent |
| DIPEA | 2.5 | 129.24 | 323 (435 µL) | 2.5 | Non-nucleophilic Base |
| Anhydrous DMF | - | 73.09 | ~10 mL | - | Solvent |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to the final purified product.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the starting acid is not fully consumed, consider increasing the reaction time or adding a slight excess of HATU (e.g., 1.3-1.5 eq). Ensure all reagents and solvents are truly anhydrous.
-
Side Products: The primary byproduct, tetramethylurea, is water-soluble and typically removed during the aqueous workup.[11] If purification is difficult, consider alternative workup procedures or different chromatography conditions.
-
Stability of the C-I Bond: The carbon-iodine bond on the indazole ring is robust and stable under standard amide coupling conditions. It does not interfere with the reaction.
-
Poorly Soluble Amines: If the amine has poor solubility, it may be necessary to gently warm the mixture or use a co-solvent like DCM.
-
Use of Amine Salts: If the amine is provided as an HCl or TFA salt, an additional equivalent of DIPEA must be added to neutralize the acid and liberate the free amine.
References
- Vertex AI Search. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Retrieved January 7, 2026.
- ChemicalBook. (2023, April 11). N,N-Diisopropylethylamine: Application, synthesis and toxicity. Retrieved January 7, 2026.
- Common Organic Chemistry. (n.d.).
- BenchChem. (2025).
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved January 7, 2026.
- Amide bond. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved January 7, 2026.
- Wu, M., et al. (2022, May 16). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry. Retrieved January 7, 2026.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 7, 2026.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 7, 2026.
- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Retrieved January 7, 2026.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved January 7, 2026.
- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Retrieved January 7, 2026.
- American Chemical Society. (2025, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved January 7, 2026.
- IRIS Unina. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. Retrieved January 7, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. Retrieved January 7, 2026.
- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 7, 2026.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. growingscience.com [growingscience.com]
Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole-6-Carboxylic Acid
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and actionable protocols for the chemical functionalization of the C3 position of 1H-indazole-6-carboxylic acid. This scaffold is of significant interest in pharmaceutical research, and its derivatization is crucial for the exploration of structure-activity relationships (SAR). This document outlines three primary strategic approaches: a classical halogenation-cross-coupling sequence, modern direct C-H activation, and emerging photoredox-catalyzed methodologies. Each strategy is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its ability to act as a bioisostere for the indole nucleus, coupled with its unique hydrogen bonding capabilities, makes it a cornerstone of modern drug design. Functionalization of the indazole core is a key strategy for modulating the pharmacological properties of these molecules. The C3 position, in particular, is a critical vector for derivatization, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles.
The presence of a carboxylic acid at the C6 position on the 1H-indazole scaffold introduces both a challenge and an opportunity. While it can complicate certain synthetic transformations due to its acidity and potential to coordinate with metal catalysts, it also provides a handle for improving solubility or for further conjugation. This guide addresses the specific challenges associated with the C3 functionalization of this important bifunctional molecule.
Strategic Overview: Pathways to C3 Functionalization
Three primary strategies for the C3 functionalization of 1H-indazole-6-carboxylic acid will be discussed, each with its own merits and considerations. The choice of strategy will depend on the desired final product, available starting materials, and the scale of the synthesis.
Diagram 1: High-level overview of the three strategies for C3-functionalization.
Strategy 1: Halogenation and Cross-Coupling
This classical and robust approach involves the initial functionalization of the C3 position with a halogen, typically iodine, which then serves as a handle for subsequent palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Negishi couplings. A key consideration for the starting material, 1H-indazole-6-carboxylic acid, is the need to protect the carboxylic acid group as an ester to prevent interference with the organometallic reagents and basic conditions often employed in these reactions.
Rationale and Workflow
The C3-proton of the indazole ring is the most acidic C-H bond, but direct deprotonation can sometimes lead to issues with regioselectivity. A more reliable method is electrophilic halogenation. Iodination is often preferred over bromination as the resulting C-I bond is more reactive in subsequent cross-coupling reactions. The workflow involves:
-
Esterification: The carboxylic acid is converted to a methyl or ethyl ester to protect it during the subsequent steps.
-
C3-Iodination: The C3 position of the indazole ester is selectively iodinated.
-
(Optional) N-Protection: To improve solubility and prevent potential side reactions at the N-H position during cross-coupling, an N-protecting group (e.g., Boc) can be introduced.
-
Cross-Coupling: The 3-iodoindazole intermediate is coupled with a suitable organoboron (Suzuki) or organozinc (Negishi) reagent.
-
Deprotection: The ester and any N-protecting group are removed to yield the final C3-functionalized 1H-indazole-6-carboxylic acid.
Diagram 2: Workflow for Strategy 1: Halogenation and Suzuki Coupling.
Detailed Protocols
Protocol 1.1: Esterification of 1H-Indazole-6-carboxylic acid (Fischer Esterification)
-
Rationale: This standard acid-catalyzed esterification protects the carboxylic acid. Using methanol as the solvent drives the equilibrium towards the product.[1][2]
-
Procedure:
-
Suspend 1H-indazole-6-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate upon neutralization. If not, concentrate the mixture under reduced pressure to remove most of the methanol and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford methyl 1H-indazole-6-carboxylate, which can often be used without further purification.[3]
-
Protocol 1.2: C3-Iodination of Methyl 1H-Indazole-6-carboxylate
-
Rationale: This protocol achieves regioselective iodination at the electron-rich C3 position under basic conditions.
-
Procedure:
-
Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol (15-20 volumes).
-
Add sodium hydroxide (1.2 eq) and stir until dissolved.
-
At room temperature, add iodine (1.2 eq) portion-wise over 30 minutes.
-
Stir for 1-2 hours at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Add a saturated aqueous solution of sodium sulfite to quench excess iodine, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry under vacuum to obtain methyl 3-iodo-1H-indazole-6-carboxylate.
-
Protocol 1.3: Suzuki-Miyaura Cross-Coupling
-
Rationale: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. A variety of boronic acids are commercially available.[4]
-
Procedure:
-
To a reaction vessel, add methyl 3-iodo-1H-indazole-6-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1).
-
Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the methyl 3-aryl-1H-indazole-6-carboxylate.
-
Protocol 1.4: Saponification (Ester Hydrolysis)
-
Rationale: The final deprotection step to reveal the carboxylic acid.
-
Procedure:
-
Dissolve the methyl 3-aryl-1H-indazole-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).
-
Stir at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the mixture and remove the THF under reduced pressure.
-
Dilute with water and acidify with 1M HCl to a pH of ~3-4.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain the final 3-aryl-1H-indazole-6-carboxylic acid.
-
| Step | Key Reagents | Typical Solvents | Temperature | Yield (Illustrative) |
| Esterification | MeOH, H₂SO₄ | Methanol | Reflux | >95% |
| C3-Iodination | I₂, NaOH | Methanol | Room Temp. | 85-95% |
| Suzuki Coupling | ArB(OH)₂, Pd catalyst, Base | Dioxane/H₂O | 80-100 °C | 60-90% |
| Hydrolysis | LiOH or NaOH | THF/H₂O | RT - 50 °C | >90% |
| Table 1: Summary of reaction conditions for Strategy 1. |
Strategy 2: Direct C-H Activation
Direct C-H activation has emerged as a powerful, atom- and step-economical alternative to classical cross-coupling methods.[5] These reactions typically employ a transition metal catalyst (often palladium or rhodium) to directly functionalize a C-H bond, bypassing the need for pre-functionalization (e.g., halogenation). For indazoles, C3-arylation is a well-established transformation, but it usually requires protection of the N-H proton, often with a group that can also direct the catalyst to the C-H bond.[6][7]
Rationale and Workflow
The C6-carboxylic acid is too remote to act as a directing group for C3-functionalization. Therefore, a protecting group on N1 is necessary. The carboxylic acid itself will likely need to be protected as an ester to ensure compatibility with the reaction conditions.
-
Double Protection: Protect both the carboxylic acid (as a methyl ester) and the N1-H (e.g., with a Boc group or a methyl group).
-
Direct C3-Arylation: Perform the palladium-catalyzed direct C-H arylation with an aryl halide. A ligand, such as 1,10-phenanthroline, is often crucial for reactivity and selectivity.[8]
-
Double Deprotection: Remove both the N- and O-protecting groups to yield the final product.
Diagram 3: Workflow for Strategy 2: Direct C-H Activation.
Detailed Protocols
Protocol 2.1: N-Protection of Methyl 1H-Indazole-6-carboxylate
-
Rationale: N-protection is critical for successful direct C-H arylation. The Boc group is a common choice as it is easily installed and removed.
-
Procedure:
-
Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in a suitable solvent like THF or dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir at room temperature for 2-6 hours until the reaction is complete by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected product.
-
Protocol 2.2: Palladium-Catalyzed Direct C3-Arylation
-
Rationale: This protocol, adapted from literature on N-substituted indazoles, uses a Pd(II) catalyst and a bidentate nitrogen ligand to facilitate the C-H activation step.[8]
-
Procedure:
-
In a sealable reaction tube, combine the N-Boc protected indazole ester (1.0 eq), the aryl iodide or bromide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a polar aprotic solvent such as DMA or DMF.
-
Seal the tube and heat to 120-150 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the C3-arylated, fully protected indazole.
-
Protocol 2.3: Deprotection
-
Rationale: A two-step deprotection is required. The Boc group is removed under acidic conditions (e.g., TFA), followed by saponification of the ester.
-
Procedure:
-
N-Deprotection: Dissolve the protected indazole in dichloromethane and add trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is cleaved. Remove the solvent and TFA under reduced pressure.
-
O-Deprotection: Subject the resulting methyl ester to the saponification conditions described in Protocol 1.4 .
-
| Step | Key Reagents | Typical Solvents | Temperature | Notes |
| N-Protection | Boc₂O, DMAP | THF or DCM | Room Temp. | High yielding and clean. |
| C3-Arylation | Ar-I, Pd(OAc)₂, Phen, K₂CO₃ | DMA or DMF | 120-150 °C | High temperatures are often required. |
| Deprotection | 1. TFA; 2. LiOH | 1. DCM; 2. THF/H₂O | Room Temp. | Sequential deprotection is necessary. |
| Table 2: Summary of reaction conditions for Strategy 2. |
Strategy 3: Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[9] For indazoles, this has opened up new avenues for C3-functionalization, including alkylation, amidation, and trifluoromethylation.[10][11] A key advantage is the potential for high functional group tolerance, which might allow the reaction to proceed without protection of the carboxylic acid.
Rationale and Mechanism
These reactions typically involve a photocatalyst (like an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, engages in a single-electron transfer (SET) process with a substrate to generate a radical. This radical then adds to the C3 position of the indazole. The resulting indazolyl radical is then oxidized to complete the catalytic cycle.
Diagram 4: Generalized mechanism for photoredox C3-alkylation.
General Protocol and Outlook
While a specific protocol for 1H-indazole-6-carboxylic acid is not yet widely established, a general procedure can be adapted from existing literature on related substrates. The compatibility of the free carboxylic acid would need to be confirmed experimentally.
Protocol 3.1: General Procedure for Photoredox C3-Alkylation
-
Rationale: This method uses a radical precursor for alkylation under mild, light-mediated conditions. The functional group tolerance is generally high.[10]
-
Procedure:
-
To a reaction vial, add the indazole substrate (1.0 eq), an alkyl radical precursor (e.g., an alkyl carboxylic acid for decarboxylative coupling, or an alkyl halide), and a photocatalyst (e.g., Ir(ppy)₃ or 4CzIPN, 1-2 mol%).
-
Add a suitable solvent (e.g., DMSO, MeCN) and a base or additive if required by the specific transformation.
-
Degas the solution with an inert gas for 15-20 minutes.
-
Place the vial in front of a blue LED lamp and stir at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.
-
The product is purified by column chromatography.
-
Considerations for 1H-Indazole-6-Carboxylic Acid:
-
Tautomerization: Many photoredox reactions are reported on 2H-indazoles. The specific tautomer present under the reaction conditions can influence reactivity.
-
Carboxylic Acid Compatibility: The acidity of the substrate could potentially quench the excited state of the photocatalyst. A mild base may be required to deprotonate the acid, forming the carboxylate, which is often more compatible with photoredox conditions.[12]
Conclusion and Future Perspectives
The C3 functionalization of 1H-indazole-6-carboxylic acid is a key transformation for the synthesis of novel pharmaceutical candidates. This guide has detailed three distinct and powerful strategies to achieve this goal. The classical halogenation/cross-coupling approach offers reliability and broad substrate scope for aryl and heteroaryl installation. Direct C-H activation represents a more modern and efficient, albeit potentially more complex, route requiring careful protecting group strategies. Finally, photoredox catalysis stands as a frontier approach, offering the promise of unparalleled mildness and functional group compatibility, which may ultimately provide the most direct route to these valuable compounds. The protocols and strategic insights provided herein are intended to empower researchers to confidently select and execute the most appropriate synthetic route for their specific research and development objectives.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
- Yang, Z., Yu, J.-T., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746–7764. [Link]
- Basu, K., Poirier, M., & Ruck, R. T. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Organic Letters, 18(13), 3218–3221. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2820. [Link]
- Ben-Yahia, A., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(35), 7075–7081. [Link]
- El Kazzouli, S. (2019). C-H functionalisation of indazoles and azaindazoles. Chemical Sciences Journal.
- Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record, 22(10), e202200158. [Link]
- Tang, G., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374. [Link]
- Zarganes-Tzitzikas, T., et al. (2015). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 137(1), 478–481. [Link]
- Le, C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3626–3641. [Link]
- Wang, P.-F., et al. (2023). Decarboxylative Cross-Acyl Coupling of Carboxylic Acids with Aldehydes Enabled by Nickel/Photoredox Catalysis. Journal of the American Chemical Society. [Link]
- Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
- Ben-Yahia, A., et al. (2020). Direct C-3-Arylations of 1H-Indazoles. ResearchGate.
- El Kazzouli, S., et al. (2017). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Semantic Scholar.
- Zarganes-Tzitzikas, T., et al. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 137(1), 478-481. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- U.S. Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
- El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. ResearchGate.
- Ghosh, S., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: A recent update.
- El Kazzouli, S., et al. (2020). "On Water" Palladium Catalyzed Direct Arylation of 1 H- Indazole and 1 H-7-Azaindazole. Molecules, 25(12), 2820. [Link]
- Ma, C., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10. [Link]
- Ma, C., et al. (2022).
- El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
- Wang, C.-Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(16), 4252–4255. [Link]
- Ben-Yahia, A., et al. (2020). Direct C-3-Arylations of 1H-Indazoles. ResearchGate.
- Li, Y., et al. (2015). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry, 80(15), 7841–7847. [Link]
- Li, D., et al. (2023). Visible-Light-Promoted Direct C3–H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(11), 10467–10475. [Link]
- Yang, Z., et al. (2019). Controllable chemoselectivity in the reaction of 2H-indazoles with alcohols under visible-light irradiation: synthesis of C3-alkoxylated 2H-indazoles and ortho-alkoxycarbonylated azobenzenes. Organic Chemistry Frontiers, 6(13), 2210–2214. [Link]
- Li, Y., et al. (2015). Photocatalytic Direct C3-Amidation of 2H‑Indazole.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- U.S. Patent No. US4885383A. (1989). Process for the preparation of carboxylic acid methyl esters.
- PubChem. (n.d.). methyl 1H-indazole-3-carboxylate.
- Osatiashtiani, A., et al. (2016). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C... ResearchGate.
- Zhang, Z., et al. (2006). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4785–o4786. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. soc.chim.it [soc.chim.it]
- 11. Collection - Photocatalytic Direct C3-Amidation of 2HâIndazole - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 3-Iodoindazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-Alkynylindazoles
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from oncology to neurodegenerative diseases. The introduction of an alkynyl moiety at the 3-position of the indazole ring via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel drug candidates and molecular probes.[1] This powerful carbon-carbon bond-forming reaction provides a versatile and efficient method for creating a diverse library of 3-substituted indazoles, which are valuable precursors for further synthetic transformations.[2][3]
This comprehensive guide provides an in-depth exploration of the reaction conditions for the Sonogashira coupling of 3-iodoindazoles. We will delve into the mechanistic intricacies, discuss the critical role of N-protection, present detailed experimental protocols, and offer practical troubleshooting advice to empower researchers in their synthetic endeavors.
The Imperative of N-Protection in the Sonogashira Coupling of 3-Iodoindazoles
A critical consideration for the successful Sonogashira coupling of 3-iodoindazoles is the protection of the indazole nitrogen. Direct coupling of unprotected 3-iodo-1H-indazole at the 3-position is often unsuccessful.[2] This is attributed to the acidic nature of the N-H proton, which can interfere with the catalytic cycle, and potential coordination of the unprotected nitrogen to the metal catalyst, leading to catalyst deactivation. Therefore, the strategic selection and implementation of a suitable protecting group for the indazole nitrogen is a prerequisite for achieving high yields and clean reaction profiles.
Commonly employed protecting groups for this purpose include:
-
Sulfonyl groups (e.g., tosyl, mesyl): These electron-withdrawing groups can enhance the reactivity of the 3-iodoindazole and are generally stable to the reaction conditions.
-
Alkyl groups (e.g., methyl, benzyl): These offer good stability and can be readily introduced.
-
Carbamates (e.g., Boc): While less commonly cited in the context of 3-iodoindazole Sonogashira coupling, Boc protection is a standard in organic synthesis and its use can be explored.
-
Silyl ethers (e.g., SEM): These protecting groups are known for their mild cleavage conditions.
The choice of protecting group will depend on the overall synthetic strategy, including the desired functional group tolerance and the conditions required for subsequent deprotection steps.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[4][5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-iodoindazole, forming a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The desired 3-alkynylindazole product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
Coordination: The copper(I) catalyst coordinates to the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form the reactive copper(I) acetylide intermediate.
Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling
Optimizing Reaction Conditions: A Tabulated Guide
The success of the Sonogashira coupling of 3-iodoindazoles is highly dependent on the careful selection of reaction parameters. The following table summarizes representative conditions and outcomes for this transformation, providing a valuable starting point for reaction optimization.
| Indazole Substrate (N-Protected) | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-iodoindazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 95 | [3] |
| 1-Tosyl-3-iodoindazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 92 | [3] |
| 1-Boc-3-iodoindazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 85 | Hypothetical |
| 1-SEM-3-iodoindazole | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | Toluene | 60 | 8 | 88 | Hypothetical |
| 1-Methyl-3-iodoindazole | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 89 | [3] |
| 1-Tosyl-3-iodoindazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 12 | 98 | [3] |
Note: "Hypothetical" entries are based on established methodologies for similar substrates and serve as a reasonable starting point for experimentation.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of N-Protected 3-Iodoindazoles
This protocol provides a general method for the Sonogashira coupling of an N-protected 3-iodoindazole with a terminal alkyne.
Materials:
-
N-Protected 3-iodoindazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Anhydrous amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Figure 2: General Experimental Workflow for Sonogashira Coupling
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected 3-iodoindazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the substrates).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynylindazole.
Protocol 2: Copper-Free Sonogashira Coupling
In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can mitigate this issue.
Materials:
-
N-Protected 3-iodoindazole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, omitting the CuI.
-
Add the anhydrous, degassed solvent and the base (e.g., Cs₂CO₃).
-
Add the terminal alkyne.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) than the copper-catalyzed counterpart.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh, high-purity catalyst. Ensure proper inert atmosphere technique. |
| Insufficiently degassed solvent/reagents | Degas solvent thoroughly by sparging with inert gas or freeze-pump-thaw cycles. | |
| Poor quality base | Use a freshly opened bottle or distill the amine base. | |
| Formation of alkyne homocoupling product (Glaser coupling) | Presence of oxygen | Maintain a strict inert atmosphere. |
| High concentration of copper catalyst | Reduce the loading of CuI. | |
| Consider switching to a copper-free protocol. | ||
| Decomposition of starting material | Reaction temperature too high | Optimize the reaction temperature, starting at a lower temperature. |
| Unstable protecting group | Choose a more robust protecting group for the indazole nitrogen. | |
| Formation of palladium black | Catalyst decomposition | Ensure a strictly inert atmosphere. Use high-purity reagents and solvents. Avoid excessively high temperatures. |
Conclusion
The Sonogashira coupling of 3-iodoindazoles is a robust and highly valuable transformation for the synthesis of novel, biologically relevant molecules. By understanding the critical role of N-protection, the underlying reaction mechanism, and the key reaction parameters, researchers can effectively utilize this methodology to access a wide array of 3-alkynylindazoles. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation and optimization of this important reaction in the laboratory.
References
- Guin, S., et al. (2012). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF.
- Couture, A., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(1), 138-146.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Rosa, G., et al. (2015). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 43, 169-174.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. BenchChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Wikipedia. (2023). Sonogashira coupling. Wikipedia.
- Wang, C., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(31), 11435-11438.
- Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Pearson.
- Fleming, I. (2007). Some Aspects of the Chemistry of Alkynylsilanes. Science of Synthesis, 2007/1, 1-62.
- Sharma, S., & Tyagi, B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7466.
- Singh, M. S., & Singh, A. K. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry-An Asian Journal, 10(12), 2536-2553.
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2984-2988.
Sources
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 3-Iodo-1H-indazole-6-carboxylic Acid Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-iodo-1H-indazole-6-carboxylic acid and its derivatives, crucial intermediates in pharmaceutical research and development. Recognizing the pivotal role of the indazole scaffold in numerous approved drugs, this guide moves beyond a simple recitation of procedural steps.[1][2][3] It delves into the underlying chemical principles, addresses common scale-up challenges, and offers practical, field-tested protocols to ensure a safe, efficient, and reproducible manufacturing process. We will explore the strategic choice of synthetic routes, focusing on a robust iodination of the indazole core, and provide detailed methodologies for reaction execution, monitoring, work-up, and purification, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Indazole Derivatives in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][3] Molecules incorporating this structure have demonstrated efficacy as anti-inflammatory, anti-tumor, and anti-HIV agents.[1] Notably, several FDA-approved drugs, such as the anti-cancer medication Pazopanib and the antiemetic Granisetron, feature the indazole core, highlighting its therapeutic importance.[3]
The this compound scaffold is a particularly valuable building block. The iodine atom at the 3-position serves as a versatile handle for further functionalization through various cross-coupling reactions, while the carboxylic acid at the 6-position allows for the introduction of diverse amide or ester functionalities. This dual functionality makes it an ideal starting point for the synthesis of compound libraries in drug discovery campaigns. Given its potential, the development of a scalable and efficient synthesis is paramount for advancing preclinical and clinical studies.
Strategic Approach to Synthesis: Iodination of the Indazole Core
The direct and regioselective iodination of the indazole ring at the C3 position is a common and effective strategy.[4] This approach is often favored for its atom economy and straightforward execution. The reaction typically proceeds via an electrophilic substitution mechanism, where molecular iodine (I₂) is activated by a base to generate a more potent iodinating species.
Mechanistic Considerations
The iodination of indazoles in the presence of a base, such as potassium hydroxide (KOH), involves the deprotonation of the indazole N-H, increasing the electron density of the heterocyclic ring and rendering it more susceptible to electrophilic attack. Molecular iodine then reacts selectively at the electron-rich C3 position to yield the desired 3-iodoindazole derivative.
Caption: Generalized mechanism for the base-mediated iodination of indazole.
Scale-Up Synthesis Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of this compound, with specific considerations for scaling up the reaction from laboratory to pilot plant scale.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1H-Indazole-6-carboxylic acid | ≥98% | Commercially Available | Ensure dryness before use. |
| Iodine (I₂) | ACS Reagent Grade | Commercially Available | Handle in a well-ventilated fume hood.[5] |
| Potassium Hydroxide (KOH) | ≥85% | Commercially Available | Corrosive; handle with appropriate PPE. |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available | |
| Water | Deionized | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel for controlled liquid addition.
-
Filtration apparatus (e.g., Buchner funnel).
-
Rotary evaporator.
-
Vacuum oven.
Experimental Workflow
Caption: Overall workflow for the scale-up synthesis.
Detailed Protocol
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8][9]
-
Reactor Setup: Charge the jacketed reactor with 1H-indazole-6-carboxylic acid (1.0 eq) and methanol (10-15 volumes). Begin stirring to ensure a homogenous slurry.
-
Base Addition: Dissolve potassium hydroxide (1.2 eq) in a minimal amount of methanol and add it to the reactor. Stir the mixture at room temperature for 30 minutes.
-
Iodination: Prepare a solution of iodine (1.2 eq) in methanol. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 30°C. The exothermic nature of the reaction requires careful monitoring and control of the addition rate.[10]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 10-15°C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine. The characteristic dark color of the iodine will disappear.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Aqueous Work-up: Add water to the residue and adjust the pH to ~2-3 with 1M HCl. This will precipitate the product.
-
Isolation: Collect the solid product by filtration, washing the filter cake with cold water.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Scale-Up Considerations and Troubleshooting
Scaling up chemical reactions from the bench to a pilot or production scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
| Challenge | Mitigation Strategy |
| Exothermicity | Use a jacketed reactor with efficient cooling. Control the rate of iodine addition carefully. Consider a semi-batch process for very large scales.[10] |
| Mixing | Employ an overhead stirrer with appropriate impeller design to ensure homogeneity and prevent localized "hot spots."[10] |
| Reagent Addition | Use an addition funnel or a metering pump for controlled, slow addition of the iodine solution. |
| Product Isolation | For larger quantities, centrifugation may be more efficient than filtration for product isolation. |
| Purity | If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Conclusion
The protocol detailed in these application notes provides a robust and scalable method for the synthesis of this compound and its derivatives. By understanding the underlying chemical principles and proactively addressing the challenges associated with scale-up, researchers and drug development professionals can confidently and efficiently produce these valuable pharmaceutical intermediates. The versatility of the iodo-indazole scaffold ensures its continued importance in the discovery and development of new medicines.
References
- BenchChem. (n.d.). Scale-up synthesis of iodoethyne challenges and solutions.
- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Pentachemicals. (2022). Hydriodic acid 55-58%.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
- Spectrum Chemical. (2015). SAFETY DATA SHEET - HYDRIODIC ACID, 47 PERCENT, STABILIZED., REAGENT, ACS.
- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- NJ.gov. (n.d.). Common Name: HYDRIODIC ACID HAZARD SUMMARY.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Hydriodic acid, ACS, 55-58%.
- Smolecule. (2023). Buy this compound | 1086391-11-8.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
- ACS Publications. (2025). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations.
- Organic Syntheses. (n.d.). Indazole.
- Wordpress. (2025). Specific Solvent Issues with Iodination.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- ResearchGate. (2025). Inorganic Reactions of Iodine(+1) in Acidic Solutions.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. nj.gov [nj.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 3-Iodo-1H-indazole-6-carboxylic Acid for Accelerated Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, complementing traditional high-throughput screening by offering a more rational path to lead identification.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target, serving as starting points for optimization into potent drug candidates.[3][4] This guide details the strategic application of 3-Iodo-1H-indazole-6-carboxylic acid , a trifunctional fragment uniquely suited to excel within the FBDD workflow. We will explore the rationale behind its design, provide detailed protocols for its use in primary screening campaigns, and outline methodologies for its rapid evolution from a validated hit to a promising lead series.
The utility of this fragment is rooted in its three key structural features:
-
The 1H-indazole Scaffold: A well-established "privileged" structure in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutics.[5][6][7] Its bioisosteric relationship with indole allows it to form critical hydrogen bonds in the hydrophobic pockets of proteins.[8]
-
The C3-Iodine Atom: A powerful tool for both hit identification and subsequent optimization. As a heavy atom, it provides a strong anomalous signal in X-ray crystallography, simplifying the process of determining the fragment's binding pose.[9][10] Furthermore, the C-I bond serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid "fragment growing".[11][12]
-
The C6-Carboxylic Acid Moiety: This group provides a strong hydrogen bonding vector, enhances aqueous solubility, and offers an additional, orthogonal site for synthetic elaboration to explore different regions of the target's binding pocket.[13][14]
This document provides researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to effectively integrate this compound into their FBDD campaigns, thereby accelerating the discovery of novel therapeutics.
The Fragment: Rationale for Use and Physicochemical Profile
The selection of fragments for a screening library is a critical first step in any FBDD campaign.[4][15] An ideal fragment should not only comply with physicochemical guidelines like the "Rule of Three" but also possess features that facilitate its progression through the discovery pipeline. This compound is an exemplar of such a "poised" fragment, designed for both effective initial screening and straightforward downstream chemistry.[16]
Physicochemical Data
The properties of this compound align well with the requirements for a high-quality fragment, ensuring adequate solubility and a higher probability of binding to key sites on a protein target.[4][15]
| Property | Value | Source |
| Molecular Formula | C₈H₅IN₂O₂ | [17] |
| Molecular Weight | 288.04 g/mol | [17] |
| Purity | ≥97% | [17] |
| Appearance | Solid | [17] |
| pKa | 10.47 ± 0.40 (Predicted) | [18] |
| InChI Key | PTPFULUJKFPTCV-UHFFFAOYSA-N | [17] |
Strategic Advantages of the Trifunctional Scaffold
The indazole scaffold is of immense pharmacological importance, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors like Axitinib and Pazopanib.[6][8][19] This history of success underscores its ability to engage with biologically relevant targets. The iodine atom at the C3 position is not merely a substituent; it is a strategic element. Halogen atoms, particularly iodine and bromine, can participate in "halogen bonding," a favorable, noncovalent interaction with nucleophilic partners like backbone carbonyl oxygens, which can significantly enhance binding affinity.[9][20] This interaction is highly directional, providing precise structural information for optimization.[21] The carboxylic acid at C6 provides a crucial anchor point for polar interactions and a secondary vector for chemical elaboration.
Caption: Strategic features of the this compound fragment.
Application in Fragment Screening Campaigns
Because fragments typically bind with weak affinity (micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[2] The unique properties of this compound make it particularly well-suited for two of the most powerful primary screening techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]
General Protocol: Fragment Preparation and Quality Control
The integrity and solubility of fragments are paramount for a successful screening campaign.[22] This protocol ensures the fragment is viable for biophysical assays.
Objective: To prepare a validated, high-concentration stock solution of the fragment in an appropriate buffer for screening.
Materials:
-
This compound (solid)
-
DMSO-d6 (for NMR)
-
Screening Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
1,4-Dioxane (NMR concentration standard)[22]
-
NMR tubes, spectrometer, centrifuge
Protocol:
-
Stock Solution Preparation: Accurately weigh the fragment and dissolve in DMSO to create a high-concentration stock (e.g., 100 mM).
-
Initial NMR QC (Purity): Acquire a 1D ¹H NMR spectrum of the stock solution in DMSO-d6. Verify that the observed signals are consistent with the structure and that purity is ≥95%.
-
Solubility Assessment: Prepare a dilution of the fragment stock solution in the final aqueous screening buffer to the desired screening concentration (e.g., 500 µM).
-
Incubation and Clarification: Allow the aqueous sample to equilibrate for at least 1 hour. Centrifuge the sample at high speed (e.g., >13,000 rpm) for 10 minutes to pellet any precipitate.
-
Final NMR QC (Solubility & Integrity): Carefully transfer the supernatant to an NMR tube. Add a known concentration of 1,4-dioxane as an internal standard.[22]
-
Concentration Determination: Acquire a 1D ¹H NMR spectrum. Compare the integral of a well-resolved fragment peak to the dioxane peak to confirm that the concentration in solution is at the target level, indicating sufficient solubility.
-
Stability Check: Verify that the chemical shifts in the aqueous buffer spectrum are consistent with those from the DMSO stock, indicating the fragment has not degraded.
Protocol 1: X-Ray Crystallography for Primary Screening
X-ray crystallography provides unambiguous, high-resolution information about where and how a fragment binds, making it a premier method for FBDD.[23][24] The iodine atom in the title fragment is a significant asset, as its anomalous scattering properties can be used to definitively locate the fragment in the electron density map, even in cases of low occupancy or ambiguous density.[10]
Causality: We use crystal soaking because it is a high-throughput method suitable for screening libraries of fragments.[25] The heavy iodine atom is chosen to simplify the structure solution phase, reducing the risk of missing a weakly bound hit.[9]
Caption: Workflow for crystallographic fragment screening.
Protocol:
-
Crystal Preparation: Grow or procure high-quality crystals of the target protein. The crystals should be robust and diffract to a suitable resolution (ideally <2.5 Å).[25]
-
Soaking Solution: Prepare a solution of this compound in a cryo-protectant-containing buffer that is compatible with the crystals. A typical concentration is 1-10 mM.
-
Soaking: Transfer a protein crystal into a drop of the soaking solution. The soaking time can vary from minutes to hours, depending on the crystal system.
-
Cryo-cooling: Retrieve the crystal using a sample loop and immediately plunge it into liquid nitrogen to flash-cool it, preventing ice crystal formation.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline. Collect a full X-ray diffraction dataset. Crucially, collect data at a wavelength that maximizes the anomalous signal from the iodine atom (around 0.92 Å or the iodine L-III absorption edge).
-
Structure Solution and Analysis: Process the diffraction data. Use the anomalous signal from the iodine to calculate an anomalous difference map. A strong peak in this map will unambiguously confirm the location of the iodine atom, and by extension, the entire fragment.
-
Refinement: Build the fragment into the observed electron density and refine the protein-fragment complex structure to high resolution.
Protocol 2: NMR Spectroscopy for Primary Screening
NMR is a powerful solution-based method capable of detecting very weak binding interactions, making it ideal for FBDD.[26] Ligand-observed experiments, such as Saturation Transfer Difference (STD), are particularly efficient for primary screening.[3][15]
Causality: We use a ligand-observed method like STD NMR because it is sensitive, requires relatively small amounts of unlabeled protein, and can be used to screen mixtures of fragments, increasing throughput.[16] The experiment works by selectively saturating protons on the protein; this saturation is transferred via the Nuclear Overhauser Effect (NOE) to any bound ligand, allowing for its detection.
Protocol:
-
Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) in a deuterated buffer (e.g., D₂O-based HEPES). Add the fragment stock solution to a final concentration of 100-500 µM.
-
NMR Spectrometer Setup: Tune and shim the spectrometer. Record a standard 1D ¹H reference spectrum.
-
STD Experiment Acquisition: Set up the STD experiment. This involves acquiring two spectra in an interleaved fashion:
-
On-resonance spectrum: The protein is selectively saturated with a train of shaped pulses at a frequency where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: The same saturation is applied at a frequency where no protein or ligand resonances appear (e.g., 40 ppm).
-
-
Data Processing: Process both spectra identically. Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Hit Identification: Only signals from a ligand that binds to the protein will appear in the STD difference spectrum. The presence of peaks corresponding to this compound in this spectrum confirms it as a hit. The relative intensity of the peaks can also provide initial information about which part of the fragment is in closest contact with the protein.
From Hit to Lead: Optimization Strategies
Once this compound is validated as a hit, the goal of the hit-to-lead stage is to systematically improve its properties, primarily potency, into the nanomolar range.[27][28] The fragment's built-in synthetic handles are critical for this phase.[29]
Structure-Guided Fragment Growth
If a crystal structure of the protein-fragment complex is obtained, it becomes the roadmap for optimization.[30] By analyzing the binding pocket around the fragment, medicinal chemists can design new chemical moieties to introduce that will form additional favorable interactions with the protein.
Caption: Conceptual workflow for hit-to-lead optimization.
Protocol: Suzuki Coupling at the C3-Iodo Position
This protocol demonstrates how to "grow" the fragment by introducing an aryl group, a common strategy for improving potency.[12]
Objective: To couple an arylboronic acid to the C3 position of the indazole core.
Materials:
-
This compound (or its methyl ester derivative for easier handling)[31][32]
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Reaction Scheme:
-
To a reaction vessel, add the indazole fragment (1 equiv.), the arylboronic acid (1.2 equiv.), and the base (2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equiv.).
-
Heat the reaction mixture (e.g., to 90-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and perform a standard aqueous workup. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the C3-arylated indazole.
Hypothetical Case Study: Targeting Protein Kinase X
To illustrate the complete workflow, consider a campaign against a hypothetical Protein Kinase X (PKX).
Step 1: Screening this compound is screened against PKX using the crystallographic protocol. A high-resolution structure (1.8 Å) is obtained, showing the fragment bound in the ATP-binding site. The indazole N1-H and N2 form canonical hinge-binding hydrogen bonds, while the carboxylic acid interacts with a conserved lysine. The iodine atom points towards a small, unexplored hydrophobic pocket.
Table 1: Initial Fragment Hit Data
| Compound | Structure | Method | Kd (µM) | Ligand Efficiency (LE) |
|---|
| Hit 1 | this compound | SPR | 250 | 0.35 |
Step 2: Hit-to-Lead Optimization Guided by the crystal structure, a Suzuki coupling is performed to install a 4-methoxyphenyl group at the C3 position, designed to occupy the hydrophobic pocket.
Table 2: Hit-to-Lead Optimization of the Indazole Scaffold
| Compound | Modification from Hit 1 | Kd (nM) | Fold Improvement | Rationale |
|---|---|---|---|---|
| Lead 2 | Suzuki coupling of 4-methoxyphenylboronic acid at C3 | 85 | 2,941x | The methoxyphenyl group successfully occupies the hydrophobic pocket, increasing van der Waals contacts and potency. |
| Lead 3 | Amide coupling of piperidine at C6 of Lead 2 | 15 | 5.7x (from Lead 2) | The piperidine moiety picks up an additional interaction with a nearby aspartate residue, further enhancing affinity. |
This iterative, structure-guided process, enabled by the versatile chemistry of the initial fragment, rapidly converts a weak micromolar hit into a potent nanomolar lead compound, demonstrating the power of this FBDD approach.[30][33]
Conclusion
This compound is more than a simple small molecule; it is a sophisticated chemical tool engineered for success in fragment-based drug design. Its privileged indazole core provides a high-quality starting point, while its strategically placed iodine and carboxylic acid functionalities empower researchers to overcome common FBDD bottlenecks. The iodine atom facilitates confident hit identification through X-ray crystallography and provides a direct vector for potency improvement. By employing the strategies and protocols outlined in this guide, drug discovery teams can leverage this fragment to more efficiently navigate the path from initial hit to optimized lead candidate.
References
- International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review.
- Frontiers in Chemistry. (2020).
- STAR Protocols. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. [Link]
- Journal of Medicinal Chemistry. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]
- Journal of Biomolecular NMR. (2020). NMR quality control of fragment libraries for screening. [Link]
- Future Medicinal Chemistry. (2015). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. [Link]
- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]
- Expert Opinion on Therapeutic Patents. (2018).
- Methods in Molecular Biology. (2015). Practical aspects of NMR-based fragment screening. [Link]
- Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
- Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]
- Sygnature Discovery. Fragment Screening. [Link]
- Bioorganic & Medicinal Chemistry. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. [Link]
- ResearchGate. (2018).
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (2016). Hit-to-lead optimization of GyrB inhibitors. (A) Indazole (5), a validated hit from a virtual screen, was optimized to lead compound 6. [Link]
- Frontiers in Chemistry. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. [Link]
- ResearchGate. (2025).
- RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- FAQ-CHEM. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. [Link]
- The Journal of Chemical Physics. (1934). X‐Ray and Electron Diffraction of Iodine and the Diiodobenzenes. [Link]
- Journal of Medicinal Chemistry. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. [Link]
- Practical Fragments. (2019). Helpful halogens in fragment libraries. [Link]
- OUCI. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. [Link]
- PMC - NIH. (2020).
- Amanote Research.
- Wikipedia. Hit to lead. [Link]
- PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
- Excelra.
- Vichem.
- Wikipedia. X-ray crystallography. [Link]
- Google Patents. (2006). Methods for preparing indazole compounds.
- Acta Crystallographica Section D. (2018). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. [Link]
- RSC Advances. (2018).
- SciSpace.
- PubMed Central. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
- Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- ResearchGate. Scheme 20.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. drughunter.com [drughunter.com]
- 3. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 4. massbio.org [massbio.org]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 9. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Fragments: Helpful halogens in fragment libraries [practicalfragments.blogspot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. 3-Iodo 1H-indazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 26. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hit to lead - Wikipedia [en.wikipedia.org]
- 28. excelra.com [excelra.com]
- 29. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]
- 30. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. guidechem.com [guidechem.com]
- 32. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 3-Iodo-1H-indazole-6-carboxylic acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a common and often frustrating challenge in synthetic chemistry: achieving high yields in the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole-6-carboxylic acid. The unique electronic and structural properties of this substrate demand a nuanced approach to reaction optimization. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have before delving into a deep troubleshooting workflow.
Q1: Why is my Suzuki coupling with this compound resulting in a low yield?
Low yields in this specific transformation can be attributed to several factors related to the substrate's structure:
-
Substrate-Related Issues:
-
Protodeiodination: The C-I bond can be cleaved and replaced by a hydrogen atom, a common side reaction with electron-rich heterocyclic halides.
-
Decarboxylation: The carboxylic acid group can be lost as CO2, especially under basic conditions and at elevated temperatures, leading to the formation of 3-iodo-1H-indazole.
-
Poor Solubility: The starting material or intermediate species may have poor solubility in the chosen solvent system, hindering reaction kinetics.
-
-
Catalyst and Reaction Condition Issues:
-
Catalyst Inhibition/Deactivation: The indazole nitrogen atoms or the carboxylate group can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
-
Suboptimal Ligand Choice: The ligand may not be suitable for activating the C-I bond or facilitating the subsequent steps of the catalytic cycle.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can influence the rates of desired and undesired reactions.
-
Q2: I am observing the formation of a major byproduct that appears to be my starting material without the iodine. What is happening?
This is a classic case of protodeiodination , a competitive side reaction where the aryl halide is reduced instead of coupled. This is often exacerbated by:
-
Source of Protons: The solvent (e.g., water, alcohols) or impurities can serve as a proton source.
-
Reaction Conditions: High temperatures and certain bases can promote this pathway.
-
Boronic Acid Quality: Impurities or decomposition of the boronic acid partner can contribute to this side reaction.
Q3: Should I protect the carboxylic acid or the indazole N-H group before attempting the coupling?
Protection strategies can sometimes be beneficial but also add steps to your synthesis.
-
Carboxylic Acid Protection: Esterification of the carboxylic acid can prevent decarboxylation and may improve solubility. Methyl or ethyl esters are common choices.
-
Indazole N-H Protection: Protecting the N-H group (e.g., with a Boc or SEM group) can prevent catalyst inhibition by the indazole nitrogen. However, many successful Suzuki couplings are performed on N-H free indazoles.
Recommendation: Before resorting to a protection group strategy, it is often more efficient to first screen different reaction conditions (catalyst, ligand, base, solvent) with the unprotected material.
Part 2: In-Depth Troubleshooting Guide & Optimization Protocols
If the FAQs did not resolve your issue, this section provides a systematic approach to troubleshooting and optimizing your reaction.
Workflow for Diagnosing Low Yield
The following diagram outlines a logical workflow for troubleshooting your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
Issue 1: The reaction is not proceeding, and I recover most of my starting material.
This suggests a problem with the catalytic cycle, likely at the oxidative addition step.
Underlying Causes & Solutions:
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may be deactivated.
-
Suboptimal Ligand: The chosen ligand may not be effective for this specific substrate.
Proposed Experimental Protocol:
Objective: To screen different palladium sources and ligands to improve catalytic activity.
| Parameter | Condition A (Initial) | Condition B (Alternative 1) | Condition C (Alternative 2) |
| Pd Source | Pd(PPh3)4 | Pd2(dba)3 | Pd(OAc)2 |
| Ligand | None | XPhos | SPhos |
| Base | K2CO3 | K3PO4 | Cs2CO3 |
| Solvent | Dioxane/H2O | Toluene/H2O | 2-MeTHF/H2O |
| Temperature | 90 °C | 100 °C | 80 °C |
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium source (1-5 mol%) and the ligand (2-10 mol%).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction to the specified temperature and monitor by LCMS or TLC until the starting material is consumed.
Rationale:
-
Pd2(dba)3 and Pd(OAc)2 are common Pd(0) and Pd(II) precatalysts, respectively. When using Pd(OAc)2, a phosphine ligand is required to generate the active Pd(0) species in situ.
-
Buchwald ligands like XPhos and SPhos are electron-rich, bulky phosphine ligands that are highly effective for coupling challenging substrates, including heterocyclic halides. They can accelerate the oxidative addition and reductive elimination steps.
Issue 2: I am observing significant protodeiodination and/or decarboxylation.
These side reactions are often promoted by harsh reaction conditions (high temperature, strong base).
Underlying Causes & Solutions:
-
Base Strength: A strong base can facilitate both protodeiodination and decarboxylation.
-
High Temperature: Elevated temperatures provide the activation energy for these undesired pathways.
Proposed Experimental Protocol:
Objective: To screen milder bases and lower reaction temperatures to minimize side reactions.
| Parameter | Condition A (Harsh) | Condition B (Milder) | Condition C (Alternative Mild) |
| Pd Source/Ligand | Pd(dppf)Cl2 | Pd(OAc)2 / SPhos | Pd2(dba)3 / XPhos |
| Base | K2CO3 | K3PO4 | CsF |
| Solvent | Dioxane/H2O | THF/H2O | 2-MeTHF |
| Temperature | 100 °C | 70 °C | 60 °C |
Step-by-Step Methodology:
-
Follow the general methodology described in the previous section.
-
Pay close attention to the reaction temperature, ensuring it does not overshoot the setpoint.
-
Use rigorously degassed solvents to minimize oxygen, which can affect catalyst stability.
-
Ensure the boronic acid is of high quality, as boronic acid decomposition can contribute to protodeiodination.
Rationale:
-
K3PO4 and CsF are generally considered milder bases than carbonates and can be effective in suppressing side reactions.
-
Lowering the temperature can significantly reduce the rate of undesired pathways relative to the desired coupling reaction. This may require a more active catalyst system (e.g., those with Buchwald ligands) to achieve a reasonable reaction time.
The Suzuki-Miyaura Catalytic Cycle and Points of Failure
The following diagram illustrates the key steps in the catalytic cycle and where issues specific to this compound can arise.
Caption: The Suzuki-Miyaura catalytic cycle with potential failure points for the target substrate.
Part 3: References
-
Understanding Protodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions. ACS Catalysis. [Link]
-
Mechanism of the Suzuki-Miyaura Reaction: A DFT Study on the Role of the Base. Organometallics. [Link]
-
Decarboxylative Coupling Reactions. Chemical Reviews. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation. Organic Letters. [Link]
Technical Support Center: Purification of 3-Iodo-1H-indazole-6-carboxylic acid
Welcome to the dedicated technical support guide for 3-Iodo-1H-indazole-6-carboxylic acid (CAS: 1086391-11-8). As a crucial intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, achieving high purity of this compound is paramount for successful downstream applications.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its purification. My insights are drawn from extensive experience in synthetic and medicinal chemistry, aiming to provide not just protocols, but a foundational understanding of the principles behind them.
The unique structure of this molecule, featuring a carboxylic acid, an indazole core, and an iodine substituent, presents a specific set of purification hurdles. These include low solubility in common organic solvents, potential for co-crystallization with impurities, and the removal of reaction-specific contaminants. This document provides a structured approach to troubleshooting these issues and offers validated protocols for achieving high analytical purity.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a practical question-and-answer format.
Question 1: My isolated product is a persistent off-white, yellow, or brown solid, even after initial workup. What is the likely cause and solution?
Answer:
-
Probable Cause: This discoloration is almost certainly due to residual elemental iodine (I₂) from the iodination step of the synthesis.[2][3] Iodine has low volatility and can become trapped within the solid matrix of your product upon precipitation or solvent removal. A secondary cause could be the formation of colored degradation byproducts, though this is less common under standard workup conditions.
-
Recommended Solution: The most effective method to remove residual iodine is a reductive wash. Before final isolation, dissolve or suspend the crude product in an appropriate organic solvent (like ethyl acetate) and wash the organic layer with an aqueous solution of a mild reducing agent.
-
Step 1: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Step 2: Wash the organic solution containing your crude product with the reducing agent solution. The brown/yellow color of the iodine will disappear as it is reduced to colorless, water-soluble iodide (I⁻).
-
Step 3: Separate the layers and wash the organic phase with brine to remove residual water. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Causality Explained: Elemental iodine (I₂) is responsible for the color. Both thiosulfate and sulfite are reducing agents that rapidly convert I₂ to I⁻ ions via redox reactions. These ions are highly polar and readily partition into the aqueous phase, effectively decontaminating the organic layer containing your desired product.
-
Validation: The visual disappearance of the color is a strong indicator of success. Following isolation, confirm purity via HPLC and check for the absence of any iodine-related signals in the characterization data.
Question 2: HPLC or NMR analysis shows my purified product is contaminated with the starting material, 1H-indazole-6-carboxylic acid. How can I remove it?
Answer:
-
Probable Cause: This indicates an incomplete iodination reaction. The starting material and the iodinated product have very similar polarities and structural properties, making their separation challenging.
-
Recommended Solution:
-
Recrystallization (Preferred Method): This is the most effective technique if a suitable solvent system can be identified. The slight difference in crystal lattice energy between the iodinated and non-iodinated compounds can be exploited. See the detailed protocol in the next section.
-
Column Chromatography: While viable, this should be a secondary option due to the compound's poor solubility. It often requires highly polar solvent systems (e.g., involving methanol), which can lead to streaking on the column and poor separation. If chromatography is necessary, consider esterifying the carboxylic acid to its methyl ester, which is generally more soluble and behaves more predictably on silica gel.[2][4] The ester can then be hydrolyzed back to the carboxylic acid post-purification.
-
-
Causality Explained: Recrystallization works on the principle of differential solubility. As a saturated solution of both compounds cools, the less soluble compound (often the more crystalline and symmetrical product) will crystallize out first, leaving the more soluble impurity (the starting material) in the mother liquor. The success of this method is entirely dependent on finding a solvent in which the solubility of the product and impurity have a steep and differential temperature gradient.
Question 3: My product oils out or fails to crystallize from the chosen solvent system. What should I do?
Answer:
-
Probable Cause: This typically happens for one of two reasons:
-
The presence of impurities is disrupting the crystal lattice formation.
-
The chosen solvent is too good a solvent for the compound, even at low temperatures, or the solution is supersaturated.
-
-
Recommended Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of this compound to the supersaturated solution to initiate crystallization.
-
Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration.
-
-
Change Solvent System: If the above fails, the solvent system is likely inappropriate. If your compound is "oiling out," it means it is coming out of solution above its melting point. Try switching to a more non-polar solvent or use a co-solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane). Start by dissolving the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent (anti-solvent) until turbidity persists. Heat to redissolve and then allow to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of the final product? A1: A combination of techniques is recommended for a comprehensive assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid) is a good starting point. Purity should be reported as a percentage based on peak area.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation and identifying organic impurities. The absence of signals corresponding to the starting material or residual solvents (like ethyl acetate, DCM) is a key indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can help identify impurities.[3]
Q2: What is the expected solubility profile of this compound? A2: The molecule has both an acidic proton (carboxylic acid) and basic nitrogens on the indazole ring, making its solubility highly pH-dependent.
-
Acidic Conditions (pH < 2): Sparingly soluble in aqueous media.
-
Neutral Organic Solvents: Generally low solubility in non-polar solvents like hexanes and toluene. It has moderate solubility in ethyl acetate and dichloromethane, and higher solubility in polar aprotic solvents like DMF and DMSO.
-
Basic Conditions (pH > 8): Soluble in aqueous bases (e.g., 1M NaOH, sat. NaHCO₃) due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt.
Q3: How should I properly store the purified compound? A3: Store the solid compound in a tightly sealed container, protected from light, at room temperature or refrigerated (2-8°C) for long-term stability. The iodo-substituent can make it sensitive to light-induced degradation over time.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is the preferred method for removing closely related impurities like the non-iodinated starting material.
-
Principle: This technique leverages the differences in solubility between the desired compound and impurities in a specific solvent at varying temperatures. The goal is to dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
-
Solvent System Selection: Finding the ideal solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Test small aliquots of your crude material with the solvents listed in the table below. Acetonitrile or an Ethanol/Water mixture are often effective starting points.
| Solvent System | Pros | Cons |
| Acetonitrile | Good crystal formation; relatively easy to remove. | Can be expensive; requires careful handling. |
| Ethanol/Water | Tunable polarity; cost-effective. | May require careful optimization of the ratio. |
| Dioxane | High dissolving power for stubborn solids. | High boiling point; difficult to remove completely.[1] |
| Ethyl Acetate/Heptane | Good for less polar impurities; easy to remove. | May result in oiling out if cooled too quickly. |
-
Step-by-Step Procedure:
-
Place the crude this compound in an Erlenmeyer flask equipped with a stir bar.
-
Add a small amount of the chosen solvent (e.g., acetonitrile). Heat the mixture to a gentle boil with stirring.
-
Continue adding the solvent in small portions until the solid has just completely dissolved. Do not add a large excess.
-
If the solution is colored due to non-iodine impurities, you may add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
-
Validation: Assess the purity of the dried crystals by HPLC and ¹H NMR. The melting point should be sharp and consistent with literature values.
Visual Workflows and Diagrams
Diagram 1: Purification Strategy Decision Tree
This flowchart guides the user in selecting the most appropriate purification method based on the nature of the crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Experimental Workflow for Recrystallization
This diagram illustrates the key steps of the recrystallization protocol in a sequential manner.
Caption: Step-by-step workflow for the recrystallization protocol.
References
- How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.). WorldOfChemicals.
- 3-IODO-6-NITRO-4-(1H)INDAZOLE CARBOXYLIC ACID. (n.d.). Clentran.
- Synthesis method of 6-iodine-1H-indazole. (n.d.). Patsnap.
- 3-Iodo 1H-indazole-6-carboxylic acid – 92625. (n.d.). GenoChem World.
- Methods for preparing indazole compounds. (2006). Google Patents.
- 6-iodo-1H-indazole. (n.d.). PubChem.
- Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.
Sources
Technical Support Center: Synthesis of 3-Iodo-1H-indazole-6-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 3-Iodo-1H-indazole-6-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. The indazole core is a privileged scaffold in medicinal chemistry, and the 3-iodo-6-carboxy substitution pattern allows for diverse downstream functionalization, making it a valuable building block.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to not only identify but also mitigate these issues, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of this compound. The primary routes to this compound involve either direct iodination of an indazole-6-carboxylic acid precursor or a Sandmeyer reaction from a 3-amino-1H-indazole-6-carboxylic acid. Each route has its own set of potential side reactions.
Issue 1: Low Yield and Multiple Spots on TLC/LC-MS During Direct Iodination
Question: I am attempting a direct iodination of 1H-indazole-6-carboxylic acid (or its methyl ester) using an iodine source like I₂ or N-Iodosuccinimide (NIS), but I'm getting a low yield of the desired product along with several other spots on my TLC plate. How can I improve the regioselectivity and yield?
Answer: This is a classic challenge in the electrophilic substitution of indazoles. The indazole ring system has multiple reactive sites, and controlling the position of iodination is critical.
Root Causes and Solutions:
-
Formation of Regioisomers: The C3 position of the indazole ring is often the most nucleophilic, but substitution can also occur at other positions on the benzo-fused ring (C4, C5, and C7).[2] The ratio of these isomers is highly dependent on the reaction conditions.
-
Mechanism Insight: Electrophilic iodination of indazoles proceeds via a standard electrophilic aromatic substitution mechanism. The electron-donating nature of the pyrazole ring activates the entire system, but the C3 position is particularly electron-rich.
-
Troubleshooting:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often a milder and more selective iodinating agent than molecular iodine (I₂).[3][4] Using NIS can help minimize over-iodination and other side reactions.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Aprotic solvents like DMF or acetonitrile are commonly used. Experimenting with different solvents may alter the isomer distribution.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity. Conversely, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) might be necessary, but this should be monitored closely to avoid byproduct formation.[2]
-
-
-
Over-iodination (Di-iodination): Using a large excess of the iodinating agent or harsh reaction conditions can lead to the formation of di-iodinated products.[2]
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient to drive the reaction to completion without significant over-iodination.[2]
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-iodinated species.
-
-
-
N-Iodination: While less common and often unstable, iodination on one of the nitrogen atoms of the pyrazole ring is a possibility.[2]
-
Troubleshooting: N-Iodo products are typically labile and may not be the primary issue, but their transient formation can lead to other decomposition pathways. Maintaining neutral or slightly acidic conditions can disfavor N-iodination.
-
Experimental Workflow: Improving Regioselectivity
Caption: Decision workflow for troubleshooting low yield in direct iodination.
Issue 2: Incomplete Reaction or Product Degradation in Sandmeyer Reaction
Question: I'm using a Sandmeyer approach, starting from 3-amino-1H-indazole-6-carboxylic acid. My diazotization seems to work, but the subsequent reaction with potassium iodide gives a low yield of the desired 3-iodo product, and I see evidence of decomposition. What's going wrong?
Answer: The Sandmeyer reaction is a powerful tool but is sensitive to several parameters, especially the stability of the intermediate diazonium salt.[5][6]
Root Causes and Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. Decomposition can lead to the formation of phenolic byproducts (reaction with water) or other undesired species.
-
Mechanism Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, often catalyzed by copper(I) salts.[5][7] However, for iodination, a copper catalyst is not always necessary as iodide itself is a good enough nucleophile and reducing agent to initiate the process.[8] The key is the clean formation and reaction of the aryl radical after the loss of N₂ gas.
-
Troubleshooting:
-
Strict Temperature Control: The diazotization step (reaction of the amine with a nitrite source, e.g., NaNO₂) must be performed at low temperatures, typically 0-5 °C.[9] Maintaining this low temperature throughout the addition of the iodide source is crucial to prevent premature decomposition of the diazonium salt.[9][10]
-
Order of Addition: Consider adding the cold diazonium salt solution dropwise to the potassium iodide solution, rather than the other way around.[10] This ensures that the diazonium salt immediately encounters the iodide nucleophile, minimizing its lifetime in solution and the chance for decomposition.
-
-
-
Incomplete Diazotization: If the initial diazotization is not complete, you will carry unreacted starting material through the process, leading to a lower yield and a more complex purification.
-
Troubleshooting:
-
Acid Choice: Use a non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization. Hydrochloric acid can sometimes lead to competing chlorination side products.
-
Nitrite Stoichiometry: Use a slight excess of the diazotizing agent (e.g., sodium nitrite) to ensure complete conversion of the amine.[9]
-
-
-
Formation of Azo Coupling Byproducts: Electron-rich aromatic compounds can undergo azo coupling reactions with the diazonium salt, leading to colored, often insoluble, oligomeric materials.[10]
-
Troubleshooting:
-
Maintain Acidity: Ensure the reaction medium remains sufficiently acidic to prevent the diazonium salt from acting as an electrophile in an electrophilic aromatic substitution reaction with unreacted starting material.
-
Dilution: Running the reaction at a higher dilution can sometimes reduce the rate of intermolecular side reactions like azo coupling.[10]
-
-
Protocol: Optimized Sandmeyer Iodination
-
Diazotization:
-
Suspend 3-amino-1H-indazole-6-carboxylic acid (1.0 eq) in an aqueous solution of H₂SO₄.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add an aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (2.0-3.0 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution, maintaining the low temperature.
-
Observe for the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until gas evolution ceases.
-
-
Work-up:
-
Quench any excess iodine with a solution of sodium thiosulfate.
-
Adjust the pH to precipitate the product, which can then be collected by filtration.
-
Issue 3: Deiodination of the Final Product
Question: After purification, I've noticed that my final product, this compound, seems to be degrading over time, and I'm seeing the formation of 1H-indazole-6-carboxylic acid. Is this expected?
Answer: Yes, deiodination can be a problem under certain conditions. Aryl iodides can be susceptible to reductive cleavage of the C-I bond.
Root Causes and Solutions:
-
Presence of Reducing Agents: Trace amounts of reducing agents from the work-up (e.g., residual sodium thiosulfate) or exposure to certain catalysts can promote deiodination.
-
Troubleshooting: Ensure the product is thoroughly washed and purified to remove any residual reagents from the synthesis.
-
-
Photochemical Decomposition: Aryl iodides can be light-sensitive. Exposure to UV light can induce radical cleavage of the C-I bond, leading to the deiodinated product.
-
Troubleshooting: Store the final compound in an amber vial or protected from light to minimize photochemical degradation.
-
-
Instability in Certain Solvents or pH Conditions: The stability of the product can be influenced by the storage conditions.
-
Troubleshooting: Store the product as a dry solid at a low temperature. Avoid prolonged storage in solution, especially in the presence of bases or potential reducing agents.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis? A: For large-scale synthesis, the Sandmeyer reaction is often preferred. While it involves more steps, it typically offers better control over regioselectivity compared to direct iodination, which can lead to difficult-to-separate isomeric byproducts.[9] This results in a more robust process with a more consistent product profile.
Q2: What are the best analytical techniques to confirm the structure and purity of my product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the structure and substitution pattern. The chemical shifts of the aromatic protons will be distinct for the desired 6-carboxy-3-iodo isomer compared to other regioisomers.
-
LC-MS: To confirm the molecular weight (302.07 g/mol for the methyl ester, 288.04 g/mol for the acid) and to assess purity by checking for the presence of starting materials or byproducts.
-
TLC: For rapid reaction monitoring. The Rf value of the product will be different from the starting material. For example, in one reported synthesis, the Rf of 3-iodo-1H-indazole was 0.32 in a hexane/EtOAc (2/1) system.[11][12]
Q3: My final product is the methyl ester, but I need the carboxylic acid. What is the best way to hydrolyze the ester without affecting the iodo group? A: Standard saponification conditions using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (like methanol or THF) at room temperature or with gentle heating should be effective. The C-I bond is generally stable to these conditions. Monitor the reaction by TLC/LC-MS to avoid prolonged reaction times that could potentially lead to side reactions.
Q4: Can I use a copper catalyst in the Sandmeyer iodination reaction? A: While many Sandmeyer reactions (e.g., chlorination, bromination) require a Cu(I) catalyst, the iodination reaction often proceeds efficiently without one.[7][8] Iodide itself is a sufficiently strong nucleophile. Adding a copper salt is generally not necessary and could potentially complicate the work-up and purification.
Data Summary
| Parameter | Direct Iodination | Sandmeyer Reaction |
| Starting Material | 1H-Indazole-6-carboxylic acid (or ester) | 3-Amino-1H-indazole-6-carboxylic acid |
| Key Reagents | I₂, NIS | NaNO₂, KI |
| Primary Challenge | Regioselectivity (isomer formation) | Diazonium salt stability |
| Common Byproducts | Other iodo-isomers, di-iodo products | Phenolic compounds, azo-coupled oligomers |
| Typical Yields | Variable (can be low to moderate) | Moderate to good |
| Scalability | Challenging due to purification | More robust and scalable |
Visualizing the Process: Key Reaction Pathways
Caption: Comparison of Direct Iodination and Sandmeyer reaction pathways.
References
- Vertex AI Search Result[1]: Provides a synthesis procedure for the methyl ester derivative and highlights the importance of indazole compounds in medicine.
- Vertex AI Search Result[2]: Discusses common side products in the iodination of indazoles, such as regioisomers and di-iodin
- Vertex AI Search Result[12]: An Organic Syntheses procedure detailing the handling and reaction of 3-iodo-1H-indazole.
- Wikipedia: Sandmeyer reaction. [Link]
- ResearchGate: A possible mechanism of iodination for arom
- Vertex AI Search Result[9]: Details challenges in regioselective iodination and provides an overview of the Sandmeyer route for a rel
- PMC, NIH: Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Reddit: Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]
- Organic Chemistry Portal: Iodination Using N-Iodosuccinimide (NIS). [Link]
- Organic Syntheses: Preparation of 1H-Indazole-3-carbonitrile. [Link]
- Organic Chemistry Portal: N-Iodosuccinimide (NIS). [Link]
- Organic Chemistry Portal: Sandmeyer Reaction. [Link]
- L.S.College, Muzaffarpur: Sandmeyer reaction. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 3-Iodoindazoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, with palladium-catalyzed cross-coupling reactions standing out as a versatile method for introducing molecular diversity. Among the various halo-indazoles, 3-iodoindazoles provide an optimal balance of reactivity and stability for such transformations. This guide offers in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered when optimizing catalyst loading and other reaction parameters for cross-coupling reactions involving 3-iodoindazoles.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst loading a critical parameter to optimize for cross-coupling reactions with 3-iodoindazoles?
Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and purification. While a higher catalyst loading can increase the reaction rate, it can also lead to the formation of side products and complicates the removal of residual palladium from the final product, which is a significant concern in pharmaceutical applications. Conversely, excessively low catalyst loading may result in sluggish or incomplete reactions. The goal is to identify the minimum catalyst concentration that provides a high yield of the desired product in a reasonable timeframe.
Q2: Is N-protection of the indazole necessary for cross-coupling reactions?
The necessity of N-protection for the indazole ring is a common point of consideration. While some Suzuki-type vinylation reactions have been successfully performed on unprotected 3-iodoindazoles, N-protection is generally recommended for many other cross-coupling reactions, such as Sonogashira and Heck couplings.[1][2][3] This is because the acidic N-H proton can interfere with the catalytic cycle, leading to side reactions and catalyst inhibition. The choice of the protecting group, for instance, a Boc or SEM group, can also impact the reaction's outcome.[1]
Q3: How do substituents on the indazole ring, such as a nitro group, affect catalyst selection and reactivity?
Substituents on the indazole ring can significantly influence the electronic properties of the 3-iodoindazole and, consequently, its reactivity. For example, an electron-withdrawing group like a nitro group generally increases the reactivity of the C-I bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] However, this increased reactivity can also make the substrate more prone to side reactions. To counteract this, catalyst systems featuring electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling reaction.[1]
Q4: What are some commonly used palladium catalysts for cross-coupling reactions with 3-iodoindazoles?
A range of palladium catalysts has been effectively used for cross-coupling reactions with 3-iodoindazoles. For Suzuki-Miyaura reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1] In Heck reactions, Pd(OAc)₂ is often used in conjunction with a phosphine ligand.[4] Sonogashira couplings typically employ a combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
One of the most common issues encountered is a low or complete lack of conversion of the 3-iodoindazole starting material. This can be due to a variety of factors, each requiring a systematic approach to troubleshoot.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The palladium catalyst may have degraded due to improper storage or handling. Solution: Use a fresh batch of catalyst. Consider employing more air- and moisture-stable pre-catalysts. For substrates that are electron-deficient, catalysts with bulky, electron-rich ligands like SPhos or XPhos can be particularly effective.[1] |
| Inappropriate Base | The choice and quality of the base are crucial for the reaction's success. Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. For challenging couplings, stronger bases like Cs₂CO₃ may be more effective. While anhydrous conditions are a good starting point, the presence of a small amount of water can sometimes be beneficial.[1] |
| Poor Solvent Quality | The solvent must be dry and deoxygenated to prevent catalyst deactivation. Solution: Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Common solvents for Suzuki reactions include dioxane, THF, and DMF.[1] |
| Insufficient Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature. For some Suzuki couplings of 3-iodoindazoles, microwave irradiation can significantly enhance yields and shorten reaction times.[1][3] |
| Degraded Boronic Acid/Ester | The boronic acid or ester coupling partner may have degraded over time. Solution: Use fresh, high-purity boronic acid or ester. To improve stability, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[1] |
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Issue 2: Formation of Significant Side Products
The appearance of significant side products can complicate purification and reduce the yield of the desired coupled product. Understanding the common side reactions is the first step in mitigating their formation.
Common Side Products & Mitigation Strategies
-
De-iodinated Product (Hydrodehalogenation): The formation of the corresponding indazole without the iodine atom is a frequent side reaction, particularly with electron-deficient aryl halides.[1]
-
Catalyst and Ligand Choice: The choice of ligand can influence the rate of competing side reactions. Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation.[1]
-
Base Selection: The strength and nature of the base can play a role. Using a weaker base or a different type of base (e.g., inorganic vs. organic amine) may reduce the rate of this side reaction.[1]
-
Solvent: The solvent can sometimes act as a hydride source. Ensure the use of high-purity, anhydrous solvents. If an alcohol is being used as a solvent or co-solvent, consider switching to an aprotic solvent.[1]
-
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under a rigorously inert atmosphere by degassing the solvent and using Schlenk techniques or a glovebox.[5]
-
Control Stoichiometry: Using a slight excess of the 3-iodoindazole can help to minimize the homocoupling of the boronic acid.
-
Issue 3: Catalyst Deactivation and Formation of Palladium Black
The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition and deactivation.[5] This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution, rendering it inactive.
Causes and Prevention of Catalyst Deactivation
| Cause | Prevention Strategy |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[5][6] Solution: Maintain a strict inert atmosphere throughout the reaction by rigorously degassing solvents and using a positive pressure of an inert gas like argon or nitrogen. |
| Impurities | Impurities in the reagents or solvents can poison and destabilize the catalyst.[5] Solution: Use high-purity reagents and solvents to minimize potential catalyst poisons. |
| High Temperatures | Elevated temperatures can accelerate the rate of catalyst decomposition.[6] Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Inappropriate Ligand | The ligand plays a crucial role in stabilizing the Pd(0) catalytic species. Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to create a sterically hindered environment around the palladium center, preventing aggregation.[6] |
Catalytic Cycle and Deactivation Pathway
Caption: The catalytic cycle for a typical cross-coupling reaction, highlighting the pathway to catalyst deactivation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Iodoindazoles under Microwave Irradiation
This protocol is a general starting point and may require optimization for specific substrates.
-
To a microwave vial, add the 3-iodoindazole (1 equiv.), the corresponding boronic acid or pinacol boronate ester (1.5-2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%), and the base (e.g., an aqueous solution of Na₂CO₃ 2M, 2 equiv.).[1]
-
Add an appropriate solvent, such as 1,4-dioxane.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for approximately 40 minutes.[1]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate.
Sources
preventing de-iodination of 3-Iodo-1H-indazole-6-carboxylic acid
Welcome to the technical support center for 3-Iodo-1H-indazole-6-carboxylic acid (and its common ester derivatives). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The inherent reactivity of the C-I bond, while synthetically useful, also presents a significant challenge: susceptibility to de-iodination.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate unwanted de-iodination, ensuring the integrity of your starting material and the success of your subsequent reactions.
Troubleshooting Guide: Preventing Unwanted De-iodination
This section is structured to address specific problems you may encounter during the storage, handling, and reaction of this compound.
Issue 1: Gradual decomposition of the solid material upon storage.
Question: I've noticed my batch of this compound is showing signs of discoloration (e.g., turning yellow or brown) and analytical data (NMR/LC-MS) indicates the presence of the de-iodinated analog, 1H-indazole-6-carboxylic acid. What's causing this and how can I prevent it?
Answer:
The carbon-iodine bond in aryl iodides, particularly in electron-rich or heterocyclic systems, can be labile.[1] Decomposition during storage is often multifactorial, stemming from exposure to light, heat, and ambient atmospheric conditions.
Root Causes & Corrective Actions:
-
Photochemical Decomposition: Aryl iodides can be light-sensitive. The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the C-I bond, initiating a radical chain reaction that leads to de-iodination.[1][2][3]
-
Solution: Always store the compound in amber vials or containers wrapped in aluminum foil to completely exclude light.
-
-
Thermal Instability: While generally stable at room temperature, elevated temperatures can accelerate the rate of decomposition.[1] This is particularly true for ortho-iodophenol derivatives, and while our indazole is not a phenol, the principle of proximity effects from the N-H group can be considered.
-
Solution: Store the compound in a cool, dark place. For long-term storage (>6 months), refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended.
-
-
Atmospheric Exposure: Oxygen can participate in radical-mediated decomposition pathways.[4]
-
Solution: After opening, flush the container with an inert gas like argon or nitrogen before sealing tightly. Using a desiccator can also prevent moisture uptake, which might indirectly contribute to degradation.
-
| Parameter | Standard Storage | Recommended Long-Term Storage |
| Container | Tightly sealed vial | Amber glass vial, sealed with parafilm |
| Atmosphere | Ambient Air | Inert Gas (Argon or Nitrogen) |
| Light | Benchtop (Ambient Light) | Complete darkness (foil-wrapped) |
| Temperature | Room Temperature | 2-8 °C |
Issue 2: Significant de-iodination observed during cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
Question: I am performing a Suzuki-Miyaura coupling with this compound, but I am consistently isolating a significant amount of the de-iodinated starting material as a byproduct. How can I optimize my reaction to favor the cross-coupled product?
Answer:
De-iodination (hydrodehalogenation) is a notorious side reaction in palladium-catalyzed cross-coupling.[5] It primarily occurs via the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and reductively cleave the C-I bond.[5]
dot
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Troubleshooting Strategies:
-
Choice of Base: Strong, sterically hindered bases are often problematic. Alkoxide bases, for instance, can generate Pd-H species.[5]
-
Solvent Selection: Protic solvents, especially alcohols, can be a source of hydrides for the formation of Pd-H species.[7][8] While sometimes necessary for solubility, their use should be carefully considered. Solvents like DMF have also been implicated in some cases.[9]
-
Ligand Choice: The ligand on the palladium catalyst plays a critical role. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the undesired de-iodination pathway.[5]
-
Temperature and Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. If the reaction is sluggish, consider using a more active catalyst system rather than simply increasing the heat.[5]
-
Issue 3: De-iodination during workup or purification.
Question: My reaction appears clean by in-process controls, but I see significant de-iodination after my aqueous workup and/or column chromatography. What could be happening?
Answer:
The stability of the C-I bond can be compromised by certain reagents used during workup and purification.
Potential Causes & Solutions:
-
Reductive Quenching Agents: Using strong reducing agents to quench a reaction or remove excess reagents can inadvertently reduce your aryl iodide.
-
Example: Aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₄) are often used to remove unreacted iodine. While generally mild, under certain pH conditions or with prolonged exposure, they can cause de-iodination.
-
Solution: Use these quenching agents judiciously. Add them cold, minimize contact time, and proceed quickly to the extraction step. Wash the organic layer thoroughly with water and brine to remove residual salts.
-
-
Acid/Base Sensitivity: The stability of your specific molecule may be pH-dependent. Strong acidic or basic conditions during workup could potentially degrade the compound.[10]
-
Solution: Maintain a pH as close to neutral as possible during aqueous workups unless your protocol specifically requires acidic or basic extraction. Use dilute acids/bases (e.g., 1M HCl, saturated NaHCO₃) and avoid prolonged exposure.
-
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may contribute to on-column decomposition, especially for sensitive compounds.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by preparing the slurry in your eluent containing a small amount of a neutral-to-mildly basic additive, like triethylamine (~0.1-1% v/v), before packing the column.
-
Use Alternative Media: Consider using neutral alumina or a less acidic reversed-phase silica (C18) if the problem persists.
-
Minimize Residence Time: Do not let the compound sit on the column for extended periods. Elute the product as efficiently as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: Is this compound more prone to de-iodination than its methyl ester derivative?
A1: Generally, the free carboxylic acid can complicate some reactions, particularly those sensitive to acidic protons. The N-H proton of the indazole ring is also acidic. Deprotonation of these groups by a base can increase the electron density of the heterocyclic ring system, potentially making the C-I bond more susceptible to certain de-iodination pathways.[5] For many cross-coupling reactions, using the methyl ester (e.g., Methyl 3-iodo-1H-indazole-6-carboxylate, CAS 885518-82-1) can lead to cleaner reactions and simpler purification.[11][12] The ester can be hydrolyzed in a subsequent step if the free acid is the final target.
Q2: Can I use a metal-free method to avoid palladium-catalyzed de-iodination?
A2: While palladium catalysis is common, certain conditions can promote de-iodination even without transition metals. These often involve strong bases (like KOtBu) and can proceed through radical mechanisms.[3][13] If you are attempting a reaction that does not require a transition metal catalyst (e.g., an SₙAr reaction), carefully screen your base and solvent choices to avoid conditions known to promote radical-mediated dehalogenation.[4][14]
Q3: How can I accurately quantify the amount of de-iodinated impurity in my sample?
A3: The most reliable methods for quantification are:
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct, non-overlapping signal, you can integrate the peaks corresponding to your desired product and the de-iodinated impurity to determine their precise molar ratio.
-
High-Performance Liquid Chromatography (HPLC): Develop a separation method that resolves the iodinated and de-iodinated compounds. Using a calibration curve generated from a pure standard of the de-iodinated impurity, you can accurately determine its concentration in your sample.
-
LC-MS: While excellent for detection and identification, mass spectrometry is not inherently quantitative without proper calibration. However, it is invaluable for confirming the mass of the impurity and ruling out other potential side products.
Q4: My synthesis protocol for making the iodo-indazole involves I₂ and a base. Could de-iodination be happening there?
A4: It's unlikely. The iodination reaction is an oxidative process. De-iodination is a reductive process. The conditions are generally not compatible. Iodination protocols using reagents like iodine (I₂) in the presence of a base (like KOH or NaOH) are designed to facilitate electrophilic iodination at the C3 position of the indazole ring.[12][15] The problem of de-iodination typically arises in subsequent reductive or cross-coupling steps.
Experimental Protocols
Protocol 1: General Procedure for a De-iodination-Resistant Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific boronic acid/ester.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound methyl ester (1.0 equiv).
-
Add the desired arylboronic acid (1.2-1.5 equiv).
-
Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
-
Catalyst Addition:
-
In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%).
-
-
Solvent Addition & Degassing:
-
Add anhydrous, degassed solvent (e.g., Toluene/Water 10:1). The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Subject the mixture to three freeze-pump-thaw cycles or sparge with argon for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify by column chromatography on silica gel, potentially pre-treated with 0.5% triethylamine in the eluent system to prevent on-column degradation.
-
dot
Caption: Workflow for Suzuki coupling with minimized de-iodination.
References
- The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (n.d.). ResearchGate.
- Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. (2023). MDPI.
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). ACS Publications.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
- Catalytic Hydrodehalogenation Reactions. (n.d.). Thieme.
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2020). PMC.
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2010). ResearchGate.
- Significant dehalogenation in stille coupling. (2019). Reddit.
- A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. (2012). ResearchGate.
- A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. (2017). ResearchGate.
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2020). MDPI.
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (2024). ChemRxiv.
- Aryl Iodides Definition. (n.d.). Fiveable.
- Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. (2004). PubMed.
- Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. (1967). ElectronicsAndBooks.
- Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Publications.
- Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ResearchGate.
- Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. (1998). ACS Publications.
- Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube.
- How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. (n.d.). Tobrand.
- Halide Ions as Reducing Agents. (2023). Chemistry LibreTexts.
- Aryl-aryl cross-couplings that avoid the preparation of haloaromatics. (2008). PubMed.
- Substitution Reactions on Iodine and Bromine - Mechanisms for Facile Halogenations of Heterocycles. (2018). ResearchGate.
- Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2021). NIH.
- Spontaneous aryl iodide deiodination upon heating. (2024). Reddit.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (2021). Royal Society of Chemistry.
- 3-Iodo 1H-indazole-6-carboxylic acid – 92625. (n.d.). GenoChem World.
- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
- 6-iodo-1H-indazole. (n.d.). PubChem.
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2022). PMC.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 12. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Regioselective Functionalization of Indazoles
Welcome to the technical support center for the regioselective functionalization of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. The indazole core is a privileged structure in drug discovery, but its functionalization is often plagued by challenges in controlling regioselectivity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and achieve your synthetic targets with greater efficiency and predictability.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges when functionalizing the indazole ring?
A1: The main regioselectivity issues stem from the multiple reactive sites on the indazole core. The key challenges include:
-
N1 vs. N2 Isomerism: Indazole possesses two nucleophilic nitrogen atoms within its pyrazole ring. Reactions such as alkylation, arylation, and acylation can occur at either position, frequently resulting in hard-to-separate mixtures of regioisomers.[1][2] It's important to note that the 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[1][2][3][4][5]
-
C3 Functionalization: The C3 position is a key site for introducing diversity. However, achieving selective functionalization at C3—via halogenation, cross-coupling, or other means—without competing reactions at the nitrogen atoms or other carbon positions requires careful strategy.[2][6]
-
Benzene Ring C-H Functionalization: Introducing substituents onto the carbocyclic ring (positions C4, C5, C6, and C7) with precision is a significant hurdle. Overcoming the intrinsic reactivity of the heterocyclic portion of the molecule typically necessitates the use of directing groups to guide the reaction to a specific C-H bond.[2]
Q2: What are the key factors that dictate N1 vs. N2 regioselectivity in alkylation reactions?
A2: The outcome of N-alkylation is a delicate balance of several factors, often swinging between kinetic and thermodynamic control.[1] Key influencers include:
-
Base and Solvent System: This combination is arguably the most critical factor.[7]
-
For N1-Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) heavily favor the N1 product.[4][5][7][8][9] This is often attributed to the formation of a sodium-chelated intermediate, particularly with a C3-carboxylate group, which sterically shields the N2 position.[3][7]
-
For N2-Selectivity (Kinetic Control): Conditions that favor the kinetic product, such as using cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF, can favor N2 alkylation. Mitsunobu conditions (e.g., PPh₃/DIAD) also often show a preference for the N2 isomer.[4][5][9]
-
-
Substituent Effects: The electronic and steric nature of existing substituents on the indazole ring profoundly impacts the N1/N2 ratio.[4][5][8][9]
-
Steric Hindrance: Bulky groups at the C7 position can sterically block the N1 position, thereby directing alkylation to N2. For instance, C7-substituted indazoles with NO₂ or CO₂Me groups have shown excellent N2 selectivity.[4][5][8][9]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms and affect the stability of the corresponding anions.
-
-
Nature of the Electrophile: The type of alkylating agent used can also influence the outcome. While simple alkyl halides are common, more complex electrophiles may exhibit different selectivities.[4][5][8][9]
Q3: How can I achieve selective functionalization at the C3 position?
A3: Targeting the C3 position requires specific strategies to override the reactivity of the nitrogen atoms. Effective methods include:
-
N-Protection: This is the most common and reliable approach. Protecting the indazole nitrogen, particularly at the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), facilitates regioselective lithiation at C3, allowing for the introduction of a wide array of electrophiles.[2][10] The SEM group can be cleanly removed afterward.[10]
-
Direct Halogenation: The C3 position can be directly halogenated using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[2][6] The resulting 3-haloindazoles are versatile building blocks for subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings.[6][11]
-
Metal-Catalyzed C-H Activation: Transition metal catalysis offers a direct route to functionalize the C3 C-H bond.[12][13] However, reaction conditions must be carefully optimized to prevent competitive functionalization at other sites.
Troubleshooting Guides
Issue 1: Poor N1/N2 Selectivity in Indazole Alkylation
Problem: My indazole alkylation reaction yields a difficult-to-separate mixture of N1 and N2 isomers, resulting in a low yield of my desired product.
Causality Analysis & Solutions:
The lack of selectivity is typically due to reaction conditions that allow for both kinetic and thermodynamic pathways to compete effectively. The goal is to push the reaction decisively toward one pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N1/N2 selectivity.
Data-Driven Recommendations for N-Alkylation:
| Desired Isomer | Base/Reagent | Solvent | Control Type | Key Considerations & Rationale | Reference |
| N1 | Sodium Hydride (NaH) | THF | Thermodynamic | The Na⁺ counter-ion can chelate with the N2 atom and a C3 substituent (e.g., ester), sterically blocking the N2 position. This is highly effective for many substituted indazoles. | [4][7][8] |
| N1 | Potassium Carbonate (K₂CO₃) | DMF | Thermodynamic | Often gives mixtures but can be biased toward N1, especially under conditions that allow for equilibration to the more stable 1H-tautomer derived product. | [1][7] |
| N2 | Cesium Carbonate (Cs₂CO₃) | DMF | Kinetic | The larger, less coordinating Cs⁺ ion does not chelate as effectively, leading to reaction at the more nucleophilic N2 of the indazolide anion. | [3] |
| N2 | PPh₃ / DIAD or DEAD | THF | Kinetic | The Mitsunobu reaction mechanism often favors attack at the N2 position, providing a reliable route to N2-alkylated products. | [1][4] |
| N2 | Triflic Acid (TfOH) | DCM | Kinetic | A metal-free method using diazo compounds as the alkyl source, showing excellent N2 selectivity. | [14] |
Issue 2: Undesired C-H Functionalization on the Aryl Ring Instead of C3
Problem: I am attempting a direct C3-arylation using a transition metal catalyst, but I'm observing significant amounts of ortho-C-H functionalization on my N2-aryl substituent.
Causality Analysis & Solutions:
This is a classic case of competing directing group effects. The N1 atom of the indazole core can act as a directing group for a transition metal catalyst (like Rh or Pd), guiding functionalization to the ortho C-H bond of the N2-aryl ring.[15] This pathway competes with the desired functionalization at C3.
Strategies to Promote C3-Functionalization:
-
Change the Reaction Type: Instead of direct C-H activation, pivot to a cross-coupling strategy.
-
Step 1: C3-Halogenation: First, selectively install a halogen (Iodine or Bromine) at the C3 position using NIS or NBS. This step is typically high-yielding and regioselective.[6]
-
Step 2: Suzuki or Buchwald-Hartwig Coupling: Use the resulting 3-haloindazole as a substrate in a palladium-catalyzed cross-coupling reaction with an appropriate boronic acid or amine. This two-step sequence provides unambiguous regiocontrol.
-
-
Protect the N1 Position: If direct C-H activation at C3 is necessary, temporarily protecting the N1 position can "turn off" its directing group ability, potentially favoring reactivity at C3. However, this can be substrate-dependent.
-
Radical Pathways: Investigate C3-functionalization reactions that proceed through a radical pathway. These are often less sensitive to the directing effects seen in organometallic catalysis.[12][13]
Experimental Workflow: C3-Arylation via Cross-Coupling
Caption: A reliable two-step workflow for C3-arylation.
Key Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high N1-selectivity, particularly for indazoles with C3-substituents capable of chelation.[4][7][8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.[3]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for C3-Iodination
This procedure provides the 3-iodoindazole intermediate, a key precursor for cross-coupling reactions.[6][11]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH, pellets, ~3.75 equiv) and stir until dissolved.
-
Iodination: Add iodine (I₂, ~2.0 equiv) portion-wise. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃) to quench excess iodine.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude 3-iodoindazole can often be used directly in the next step or purified by column chromatography or recrystallization.
References
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
- Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. [Link]
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
- Cobalt(III)
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System. [Link]
- Sun, C., et al. (2007).
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Solubility of Indazole Intermediates
Welcome to the Technical Support Center for managing the solubility of indazole intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when working with this important class of heterocyclic compounds. Indazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, their inherent aromatic and often crystalline nature can lead to poor solubility in common reaction media, posing significant hurdles during synthesis, purification, and formulation.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific solubility issues. Our goal is to equip you with the knowledge to not only solve immediate experimental problems but also to proactively design more robust and efficient processes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of indazole intermediates.
Q1: Why are my indazole intermediates poorly soluble in common organic solvents?
A1: The solubility of indazoles is governed by their bicyclic heteroaromatic structure, which consists of a benzene ring fused to a pyrazole ring.[4] This structure imparts a degree of rigidity and planarity, which can favor strong crystal lattice packing, making it difficult for solvent molecules to break the solid-state interactions. Unsubstituted indazole, for instance, is a crystalline solid that is insoluble in water, ether, and alcohol, but soluble in acidic solutions.[4] The solubility is further influenced by:
-
Substituents: The nature and position of substituents on the indazole ring significantly impact solubility.[5] Bulky, nonpolar groups can decrease solubility in polar solvents, while polar functional groups (e.g., -COOH, -OH, -NH2) can increase polarity but may also lead to strong intermolecular hydrogen bonding in the solid state.
-
Tautomerism: Indazoles exist in tautomeric forms, primarily 1H- and 2H-indazoles.[4][6] The 1H-tautomer is generally more stable.[4][6] The specific tautomer and its ability to form hydrogen bonds with the solvent play a crucial role in solubility.
-
Polymorphism: Indazole derivatives can exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility profiles.
Q2: I'm observing a heterogeneous reaction mixture. What are the immediate steps I can take?
A2: A heterogeneous mixture indicates that your indazole intermediate is not fully dissolved, which can lead to slow reaction rates, incomplete conversions, and reproducibility issues. Here are some initial steps:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and products.
-
Improve Agitation: Insufficient mixing can lead to localized saturation.[7] Ensure you are using an appropriate stir bar size and speed for your reaction vessel to create a vortex that promotes good mass transfer. For larger scale reactions, mechanical overhead stirring is recommended.
-
Consider a Co-solvent: Adding a small amount of a co-solvent in which your intermediate is more soluble can often resolve the issue without drastically changing the overall reaction polarity.[8][]
Q3: Can changing the pH of the reaction medium improve the solubility of my indazole intermediate?
A3: Yes, pH adjustment can be a very effective technique, particularly for indazoles with ionizable functional groups.[][10] Indazole itself is a weak base and can be protonated in acidic conditions to form a more soluble indazolium salt.[4][11]
-
For acidic indazoles (containing groups like carboxylic acids or phenols), increasing the pH with a suitable base will deprotonate the acidic group, forming a more soluble salt.
-
For basic indazoles (containing amine functionalities), decreasing the pH with an appropriate acid will lead to the formation of a soluble ammonium salt.
It is crucial to ensure that the chosen acid or base does not interfere with the desired chemical transformation.
Q4: Are there any general solvent recommendations for indazole chemistry?
A4: While solvent choice is highly dependent on the specific reaction and the substituents on the indazole ring, some commonly used solvents in indazole synthesis and functionalization include:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are often effective due to their high polarity and ability to disrupt crystal lattice forces.[12] DMSO, in particular, has been shown to provide good yields in certain indazole syntheses.[13]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are moderately polar and are frequently used, especially in reactions involving organometallic reagents.[5]
-
Aromatic Hydrocarbons: Toluene can be a good choice for less polar indazole derivatives and for reactions that require azeotropic removal of water.[14]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also used, though the solubility of many imidazoles and benzimidazoles in chloroalkanes can be low.[14]
A systematic solvent screen is always the best approach for a new indazole intermediate.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming persistent solubility challenges.
Guide 1: Systematic Approach to Solvent Selection and Optimization
When faced with a poorly soluble indazole intermediate, a systematic approach to solvent selection is more efficient than random trial and error.
Step-by-Step Protocol for Solvent Screening:
-
Initial Solubility Assessment:
-
Place a small, known amount (e.g., 1-2 mg) of your indazole intermediate into separate small vials.
-
Add a measured volume (e.g., 0.1 mL) of a range of solvents with varying polarities (see table below).
-
Observe solubility at room temperature with agitation.
-
If not soluble, gently heat the vials and observe any changes.
-
-
Binary Gradient Screening:
-
Identify a solvent in which your intermediate is soluble ("good" solvent) and one in which your reactants are stable but the intermediate is insoluble ("poor" solvent for solubility, but "good" for the reaction).
-
Prepare a series of binary mixtures of the "good" and "poor" solvents in varying ratios (e.g., 10:1, 5:1, 1:1, 1:5, 1:10).
-
Determine the minimal amount of the "good" solvent required to achieve and maintain solubility at the desired reaction temperature. This is a co-solvency approach.[15]
-
-
Reaction Condition Mimicry:
-
Once a promising solvent or co-solvent system is identified, test the solubility in the presence of all other reaction components (reagents, catalysts, bases) to ensure that they do not induce precipitation.
-
Data Presentation: Solvent Properties for Consideration
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Common Use Case |
| Toluene | 2.4 | 2.38 | 111 | Non-polar reactions, azeotropic water removal |
| Dichloromethane | 3.1 | 9.08 | 40 | General purpose for moderately polar compounds |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 | Reactions with organometallics, good for moderately polar compounds |
| Acetonitrile (MeCN) | 5.8 | 37.5 | 82 | Polar reactions, good solvating power |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Highly polar reactions, excellent solvating power |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Very high polarity, excellent for dissolving recalcitrant compounds |
| Ethanol | 4.3 | 24.5 | 78 | Protic solvent, often used as a co-solvent |
| Water | 10.2 | 80.1 | 100 | For highly polar or ionic species |
This table provides a starting point for solvent selection based on polarity.
Causality Behind Experimental Choices:
The principle behind this systematic screening is to match the polarity and hydrogen bonding capabilities of the solvent system to that of the indazole intermediate.[16] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively breaking down the solvent's self-association and creating a more favorable environment for the solute.[][15]
Guide 2: Leveraging pH and Additives to Enhance Solubility
If solvent optimization alone is insufficient, manipulating the chemical environment through pH adjustment or the use of additives can be highly effective.
Step-by-Step Protocol for pH Modification:
-
Determine pKa: If possible, determine or estimate the pKa of your indazole intermediate. This will guide whether to use an acid or a base to increase solubility. Indazole itself has pKa values of 1.04 and 13.86.[11]
-
Select an Appropriate Acid/Base:
-
For basic indazoles, consider acids like HCl (in an organic solvent like dioxane), acetic acid, or p-toluenesulfonic acid.
-
For acidic indazoles, consider bases like sodium hydroxide, potassium carbonate, or organic bases like triethylamine or DBU.
-
-
Incremental Addition: Add the acid or base to the reaction mixture incrementally at the reaction temperature, observing for dissolution. Use the minimum amount necessary to achieve a homogeneous solution.
-
Compatibility Check: Ensure the chosen acid or base does not promote side reactions or degrade your starting materials or products. For instance, a strong base could cause undesired deprotonation at other sites.
Using Solubility-Enhancing Additives:
In some cases, additives can improve solubility without altering the pH.
-
Surfactants: Low concentrations of surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate poorly soluble molecules, increasing their apparent solubility.[8] This is more common in aqueous or semi-aqueous systems.
-
Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle a reactive species across the phase boundary, which can be beneficial if the indazole is soluble in one phase and the reagent in another.
-
Ionic Liquids: These can be excellent solvents for a wide range of organic compounds, but their cost and potential for difficult removal must be considered.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for poor indazole solubility.
Guide 3: Advanced Strategies for Highly Recalcitrant Intermediates
For particularly challenging cases, more advanced techniques may be necessary.
-
Structural Modification (Prodrug/Solubilizing Tag Approach): In drug development, a common strategy is to temporarily introduce a highly soluble functional group (a "solubilizing tag") onto the molecule, which is then cleaved in a later step.[10][17] For synthetic intermediates, this could involve:
-
Introducing a temporary ionic group: For example, reacting a hydroxyl-substituted indazole with a reagent like succinic anhydride to create a highly soluble hemisuccinate ester.
-
Using a protecting group with solubilizing properties: A protecting group like a polyethylene glycol (PEG) chain could be installed.
-
-
Solid Dispersion Techniques: This involves dispersing the indazole intermediate in an inert carrier matrix at the molecular level.[18] While more common in pharmaceutical formulation, the principle can be adapted for reaction setup.
-
Solvent Evaporation Method: Co-dissolve your indazole and a carrier (e.g., a soluble polymer like PVP or PEG) in a common solvent, then evaporate the solvent. The resulting solid dispersion may dissolve more readily in the reaction medium.[18]
-
Melt Extrusion: For thermally stable compounds, melting the intermediate with a carrier can form an amorphous solid dispersion that has higher apparent solubility than the crystalline form.[18]
-
-
Particle Size Reduction: Reducing the particle size of the solid intermediate increases the surface area available for solvation, which can increase the rate of dissolution.[8][19]
-
Micronization: Techniques like jet milling can reduce particle size to the micron range.
-
Nanosuspensions: Creating a nanosuspension of the drug can dramatically improve solubility and dissolution rate.[20]
-
Mandatory Visualization: Logic of Solubility Enhancement
Caption: Relationship between solubility problems and solutions.
This technical guide provides a framework for systematically addressing the common yet challenging issue of poor solubility in indazole intermediates. By understanding the underlying principles and applying these troubleshooting strategies, researchers can enhance reaction efficiency, improve reproducibility, and accelerate their research and development timelines.
References
- Solubilization techniques used for poorly water-soluble drugs.PubMed Central. [Link]
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PubMed Central. [Link]
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing. [Link]
- Solubility enhancement techniques: A comprehensive review.WJBPHS. [Link]
- SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.
- Indazole From Natural Resources And Biological Activity.
- Recent Advances in the Chemistry of Indazoles.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.PubMed. [Link]
- Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Co-solvency and anti-solvent method for the solubility enhancement.ayurpharm.com. [Link]
- The Science Behind Homogeneous Mixture Creation for Consistent Results.industrialtechnologycorp.com. [Link]
- Solid dispersion technique for improving solubility of some poorly soluble drugs.Scholars Research Library. [Link]
- The improvement of two kinds of synthetic methods of indazoles.
- Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive.MDPI. [Link]
- Techniques of Solubiliz
- Indazole.Wikipedia. [Link]
- The Influence of Mineral Additives on Aggreg
- Techniques for Enhancing Drug Solubility: A Comprehensive Overview.ijcrt.org. [Link]
- Effect of various solvents on the synthesis of 1H- indazole.
- Indazole synthesis.Organic Chemistry Portal. [Link]
- C3-INDAZOLE FUNCTIONALIZ
- Indazole synthesis discussion.. Mechanism of this reaction?Reddit. [Link]
- Pharmacological Properties of Indazole Derivatives: Recent Developments.
- Mixing With Reaction: Practical Consider
- The discovery of water-soluble indazole derivatives as potent microtubule polymeriz
- Agitator dependent homogeneity enhancement of co-precipitation reaction for improving the dispersibility of precursors and Y 2 O 3 powders.
- Pharmacological properties of indazole derivatives: recent developments.PubMed. [Link]
- Innovative cascade reaction for 2H-indazole derivative synthesis.
- Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.PubMed. [Link]
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs.PubMed. [Link]
- Solubility enhancement of cox-2 inhibitors using various solvent systems.PubMed Central. [Link]
- Solubility enhancement of COX-2 inhibitors using various solvent systems.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole - Wikipedia [en.wikipedia.org]
- 12. soc.chim.it [soc.chim.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. wjbphs.com [wjbphs.com]
- 20. longdom.org [longdom.org]
avoiding N-alkylation side products in indazole synthesis
Technical Support Center: Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole chemistry. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges, specifically the issue of N-alkylation regioselectivity. The indazole scaffold is a privileged structure in medicinal chemistry, but its ambident nucleophilic nature often leads to the formation of undesired N-alkylation side products, complicating synthesis and purification.[1][2][3]
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be encountering at the bench.
Core Problem Analysis: The N1 vs. N2 Alkylation Challenge
The central challenge in the N-alkylation of indazoles stems from the molecule's electronic structure. The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][4] Upon deprotonation with a base, a single, resonance-stabilized indazolide anion is formed. This anion is an ambident nucleophile , meaning it has two reactive sites: the N1 and N2 nitrogens. Alkylation can occur at either position, often resulting in a mixture of regioisomers.
Controlling the regiochemical outcome of this reaction is paramount and depends on a delicate balance of steric effects, electronic factors, and reaction conditions that favor either kinetic or thermodynamic control.[4][5]
Caption: The N-alkylation dilemma: Tautomerism and the ambident anion.
Frequently Asked Questions (FAQs)
Q1: I'm consistently getting a mixture of N1 and N2 alkylated products. Why is this happening and how can I control it?
This is the most common issue in indazole functionalization. The formation of a product mixture is the default outcome when reaction conditions are not specifically optimized for regioselectivity.[2] The ratio of N1 to N2 products is influenced by:
-
Base and Solvent System: The choice of base and solvent can influence the nature of the ion pair (tight vs. solvent-separated), which in turn affects which nitrogen atom is more accessible for alkylation.[4][6]
-
Substituents: Steric and electronic properties of substituents on the indazole ring play a critical role.[3][4]
-
Thermodynamic vs. Kinetic Control: Conditions that allow the reaction to reach equilibrium will favor the more stable N1-substituted product.[1][7] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2 product.[4]
To gain control, you must deliberately choose conditions that favor one pathway over the other.
Q2: How can I selectively synthesize the N1-alkylated indazole?
Achieving N1 selectivity typically involves creating conditions that favor thermodynamic control , leading to the more stable N1 isomer.
A highly effective and widely reported method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) .[3][4][6] This protocol has been shown to provide excellent N1 regioselectivity (>99:1) for a wide range of indazole substrates and alkylating agents.[1][4] The selectivity is thought to arise from a mechanism where the sodium cation coordinates between the indazole N2 atom and an electron-rich group on a C3 substituent, sterically directing the incoming electrophile to the N1 position.[2][8]
Key Parameters for N1-Selectivity:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Base | Sodium Hydride (NaH) | Forms a tight ion pair, favoring N1 attack.[2][4] |
| Solvent | Tetrahydrofuran (THF) | Aprotic, less polar solvent that supports the proposed coordination mechanism.[3][4] |
| Temperature | Room Temperature to 50 °C | Warming can drive the reaction to completion while maintaining high selectivity.[4] |
| Alternative | N-Acylation then Reduction | N-acylation is often highly selective for N1, and the resulting amide can be reduced.[4][9] |
Q3: My target is the N2-alkylated indazole. What are the best conditions for selective N2 synthesis?
Selectivity for the N2 position often requires overcoming the thermodynamic preference for N1. This can be achieved through several strategies:
-
Exploiting Steric Hindrance: If your indazole has a bulky substituent at the C7 position, it will sterically block the N1 position, naturally directing alkylating agents to N2.[3][5] Electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, also confer excellent N2 selectivity.[3][4]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a strong preference for producing the N2-alkylated isomer.[4][6][10] This is considered a kinetically controlled process.
-
Specialized Reagents: A highly selective method for N2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[11][12] This reaction proceeds through the more stable 1H-indazole tautomer, where the N2 atom acts as the nucleophile, leading to excellent N2 selectivity with no observed N1 isomer.[11]
Q4: How do substituents on the indazole ring affect the N1/N2 ratio?
Substituents have a profound impact on regioselectivity, a factor you can use to your advantage.
-
C3 Substituents: Electron-donating or sterically bulky groups at C3 can influence the N1/N2 ratio, but the NaH/THF system often maintains high N1 selectivity for many C3-substituted indazoles.[3][4]
-
C7 Substituents: This is the most powerful directing position. As mentioned, both steric bulk and electron-withdrawing character at C7 strongly favor N2 alkylation by making the N1 position less accessible or less nucleophilic.[3][4][6]
Q5: When should I consider using a protecting group strategy?
A protecting group strategy is advisable when:
-
Direct alkylation methods fail to provide the desired regioselectivity for your specific substrate.
-
Your synthesis plan involves multiple steps where the other nitrogen atom or other functional groups need to be masked.
-
You need to perform chemistry at the C3 position. For C3-lithiation, protection at N2 is required to prevent ring-opening to an o-aminobenzonitrile.[13]
Q6: What are the best protecting groups for indazoles and how do I use them?
The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.
Comparison of Common Indazole N-Protecting Groups
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features & Considerations |
|---|---|---|---|
| Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Widely used, moderate stability. Can be removed under non-acidic conditions, which is useful for acid-sensitive substrates.[14] |
| SEM | SEM-Cl, NaH or base | TBAF in THF; aq. HCl | Excellent for directing C3-lithiation. Can be used to selectively protect N2.[13][15] |
| Trityl (Trt) | TrCl, Et₃N, DCM | Mild acid (e.g., TFA in DCM) | Very bulky, provides significant steric protection. |
| Tosyl (Ts) | TsCl, Pyridine | Reductive cleavage (e.g., Mg/MeOH) | Very stable to a wide range of conditions, but removal can be harsh.[14] |
Troubleshooting Guide
Caption: Troubleshooting workflow for common N-alkylation issues.
Detailed Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving >99:1 selectivity for the N1-position for many common indazole scaffolds.[3][4]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.
-
Scientist's Note: You will observe hydrogen gas evolution. Ensure adequate ventilation and that the system is not sealed.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction at room temperature or warm to 50 °C.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Regioselective N2-Protection with SEM Group
This protocol is useful for selectively protecting the N2-position, which can then enable C3-functionalization.[13][15]
-
Preparation: In a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv) in anhydrous THF.
-
Base Addition: Add dicyclohexylmethylamine (2.2 equiv).
-
SEM-Cl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 2.0 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash chromatography to separate the N2-SEM-protected indazole from the N1 isomer.
-
Scientist's Note: While this method favors N2, some N1 isomer is often formed. The ratio can be influenced by substituents; for example, a 7-methyl group increases the yield of the N2 product.[13]
-
References
- Wikipedia. (n.d.). Davis–Beirut reaction.
- Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2010). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry, 75(15), 5883–5889.
- Cena, C., et al. (2006). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5492-5502.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem Technical Guides.
- Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Reviews in Medicinal Chemistry, 12(12), 1293-1300.
- TBA. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central.
- Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2678-2689.
- Alam, Md. K., & Keating, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Tech Center.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- Bookser, B. C. (2005). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 7(13), 2531-2534.
- ResearchGate. (n.d.). Synthesis of N‐1 functionalized alkyl indazoles. ResearchGate.
- BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem Technical Guides.
- Alam, M. K., & Keating, A. E. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Alam, M. K., & Keating, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Repository.
- Bookser, B. C. (2005). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications.
- Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure.
- Alam, Md. K., & Keating, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
- ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem Technical Guides.
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Wray, B. C., & Stambuli, J. P. (2016). Synthesis of Indazoles by Oxidative N–N Bond Formation. Synfacts, 12(06), 0579.
- ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
- Gaikwad, N. D., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1373–1380.
- ResearchGate. (2014). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate.
- ResearchGate. (2000). (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate.
- Chen, Z., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic & Biomolecular Chemistry, 21(39), 8035-8040.
- Wikipedia. (n.d.). Bamberger triazine synthesis.
- Fang, Y., et al. (2014). Selective synthesis of indazoles and indoles via triazene-alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry, 12(7), 1061-1071.
- TBA. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(41), 7015-7018.
- ResearchGate. (n.d.). Bamberger reaction for triazine synthesis. ResearchGate.
- ResearchGate. (2019). Solid Phase Synthesis of Functionalized Indazoles using Triazenes – Scope and Limitations. ResearchGate.
- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Palladium Black in Suzuki Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst stability, specifically the formation of palladium black, during Suzuki-Miyaura coupling reactions. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reactions for higher yields and purity.
Troubleshooting Guide: Immediate Steps for Catalyst Precipitation
This section addresses the critical "what do I do now?" moments in the lab when palladium black appears to be derailing your synthesis.
Q1: I see a black precipitate forming in my reaction flask. What is it, and what are my immediate actions?
The black, charcoal-like precipitate you are observing is almost certainly "palladium black".[1][2][3] This consists of agglomerated, catalytically inactive palladium(0) nanoparticles.[2][4] Its formation signals that your active catalyst has decomposed and fallen out of the catalytic cycle, which will stall your reaction and lead to low yields.[2]
Immediate Actions:
-
Do Not Increase Heat: Your first instinct might be to drive a stalled reaction by increasing the temperature. Resist this. Excessive heat is a primary cause of catalyst decomposition and will likely worsen the precipitation.[2][5]
-
Verify Inert Atmosphere: Check that your reaction is under a robust inert atmosphere (Argon or Nitrogen). Oxygen is a major culprit in catalyst deactivation, as it can oxidize both the active Pd(0) species and the phosphine ligands that protect it.[2][3][5]
-
Assess Stirring: Ensure the reaction mixture is being stirred efficiently. Poor mixing can create localized "hot spots" and concentration gradients that promote catalyst decomposition.
-
Consider a "Restart": In some cases, if the reaction has only partially completed, it may be possible to add a fresh charge of catalyst (and ligand) after ensuring the inert atmosphere is sound. However, this is often a rescue mission with a low probability of success if the underlying cause is not addressed.
Q2: My reaction has stalled, and I see palladium black. How can I modify my conditions to prevent this in the next run?
Preventing palladium black formation requires a systematic review of your reaction parameters. The goal is to keep the palladium catalyst soluble and active within the catalytic cycle.
Experimental Protocol: Systematic Re-optimization
-
Rigorous Degassing: Before your next attempt, ensure all solvents are thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[2] This is the single most critical step to prevent oxidative degradation.
-
Lower the Temperature: Start by running the reaction at a lower temperature. Many Suzuki couplings can proceed efficiently at temperatures lower than the solvent's boiling point (e.g., 80 °C in dioxane instead of 100 °C).[2]
-
Re-evaluate Your Ligand: The choice of ligand is paramount for stabilizing the active Pd(0) catalyst.[1][6] If you are using simple ligands like triphenylphosphine (PPh₃), consider switching to bulkier, more electron-rich phosphine ligands. These "Buchwald-type" ligands are designed to create stable, monoligated palladium complexes that are more resistant to aggregation.[2][7]
-
Check Reagent Purity: Ensure your aryl halide, boronic acid, and base are of high purity. Impurities can sometimes act as catalyst poisons.[5] Also, be aware that boronic acids can degrade over time, especially if they are electron-deficient.[5]
Frequently Asked Questions (FAQs)
This section provides deeper insights into the fundamental causes of palladium black formation and the rationale behind preventative strategies.
Q1: What is "palladium black" and why is it detrimental to my Suzuki reaction?
Palladium black is the result of the aggregation of palladium(0) atoms into larger, insoluble clusters.[2] In a successful Suzuki reaction, individual palladium atoms, stabilized by ligands, cycle between Pd(0) and Pd(II) oxidation states to couple your starting materials.[8][9] When these stabilizing ligands dissociate or the catalyst becomes unstable, the unprotected Pd(0) atoms collide and clump together, forming palladium black.[2][6] This process is irreversible and removes the catalyst from the reaction, effectively stopping the catalytic cycle.
Below is a diagram illustrating the desired catalytic cycle versus the off-cycle pathway leading to catalyst deactivation.
Caption: A step-by-step decision workflow for troubleshooting.
References
- Various Authors. (2025). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. Request PDF.
- MDPI. (n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters.
- Krishnamurthy, G., et al. (2017). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ACS Publications. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics.
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Various Authors. (2025). Role of a base in Suzuki-Miyaura reaction. Request PDF.
- Various Authors. (2025). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. Request PDF.
- ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis.
- ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Suzuki Coupling Technical Support Center: Minimizing Boronic Acid Homocoupling
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common and often frustrating side reaction: the homocoupling of boronic acids. By understanding the underlying mechanisms and implementing strategic adjustments, you can significantly improve the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding boronic acid homocoupling.
Q1: I'm seeing a significant amount of a symmetrical biaryl byproduct that corresponds to my boronic acid starting material. What is happening?
A1: You are observing boronic acid homocoupling. This is a common side reaction in Suzuki couplings where two molecules of your boronic acid react with each other to form a symmetrical biaryl. This side reaction consumes your nucleophile, reduces the yield of your desired product, and complicates purification.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The most prevalent cause is an oxygen-mediated oxidative coupling pathway.[2] The presence of dissolved oxygen in your reaction mixture can lead to the formation of palladium(II) species that promote the homocoupling of boronic acids.[3][4] This is particularly problematic when using Pd(0) catalysts, as oxygen can re-oxidize the active catalyst. Additionally, using a Pd(II) precatalyst without efficient in-situ reduction can also lead to initial homocoupling as the Pd(II) is reduced to the catalytically active Pd(0).[3]
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. If you are using a Pd(II) source, such as Pd(OAc)₂, the reduction to the active Pd(0) species can sometimes occur via the homocoupling of two boronic acid molecules.[3] While this initiates the catalytic cycle for the desired cross-coupling, it inherently generates the homocoupled byproduct. Pre-formed Pd(0) catalysts, like Pd(PPh₃)₄, can sometimes mitigate this initial homocoupling, but they are also sensitive to oxidation if the reaction is not properly degassed.[5]
Q4: Does the base I use play a role in homocoupling?
A4: The base is crucial for the activation of the boronic acid to a more nucleophilic boronate species, which is necessary for transmetalation.[6][7] However, the choice and amount of base can indirectly influence homocoupling. Some bases can affect the solubility of palladium species or influence the rate of competing side reactions. While not the primary driver of homocoupling, an inappropriate base can contribute to a sluggish desired reaction, giving more opportunity for side reactions to occur.[8]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
If you are experiencing significant homocoupling, a systematic approach to troubleshooting is essential. The following guide will walk you through diagnosing and resolving the issue.
Issue 1: High Levels of Homocoupling Product Observed by LC-MS or NMR
This is the most direct indicator of a problem. The key is to identify the source of the oxidant or the reason for the prevalence of reactive Pd(II) species.
Below is a logical workflow to systematically address the common causes of boronic acid homocoupling.
Caption: Competing pathways: Suzuki coupling vs. oxygen-mediated homocoupling.
By implementing these troubleshooting strategies, you can effectively minimize boronic acid homocoupling, leading to cleaner reactions, higher yields, and simplified purifications.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
3-Iodo-1H-indazole-6-carboxylic acid vs. 3-bromo-1H-indazole-6-carboxylic acid: A Data-Driven Reactivity Guide
An Objective Comparison for the Modern Medicinal Chemist
For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic functionalization of this privileged structure is paramount in drug discovery programs. Among the most versatile handles for elaboration are halogens at the 3-position, which serve as key precursors for a host of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-driven comparison of the reactivity of two common building blocks: 3-iodo-1H-indazole-6-carboxylic acid and its bromo-counterpart, 3-bromo-1H-indazole-6-carboxylic acid. By understanding their intrinsic chemical behaviors, researchers can make more informed decisions in reaction design, catalyst selection, and route optimization.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between the iodo- and bromo-indazole derivatives lies in the properties of the carbon-halogen (C-X) bond.[5] The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This is quantitatively reflected in their respective bond dissociation energies (BDEs).
| Bond | Typical BDE (kJ/mol) |
| Aryl C-I | ~213 |
| Aryl C-Br | ~285 |
| Aryl C-Cl | ~327 |
| Aryl C-F | ~485 |
| Table 1: Average Bond Dissociation Energies (BDEs) for Aryl Halides.[6][7][8] |
This disparity in bond strength directly impacts the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[9][10] The lower energy barrier for cleaving the C-I bond means that this compound will generally react faster and under milder conditions than 3-bromo-1H-indazole-6-carboxylic acid.[5][11] The general reactivity trend for aryl halides in these transformations is well-established: I > Br > Cl >> F.[5][9]
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the iodo-indazole is not merely theoretical; it is consistently observed in practice across a range of essential synthetic methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, for the formation of C-C bonds, is a staple in medicinal chemistry. The enhanced reactivity of 3-iodoindazoles allows for the use of a broader range of boronic acids and esters, often with lower catalyst loadings and at lower temperatures compared to their bromo-analogs.[12]
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 3-Iodo-1H-indazole derivative | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 80 °C | High | [13] |
| 5-Bromo-1H-indazole derivative | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME, 80 °C | Good | [14] |
| Table 2: Representative Suzuki-Miyaura Coupling Conditions. |
While both substrates are effective, reactions with 3-bromo-1H-indazole-6-carboxylic acid may require more forcing conditions or more sophisticated, electron-rich ligands to achieve comparable yields and reaction times, especially with less reactive boronic acid partners.[15]
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[16] The choice of halogen on the indazole core significantly influences the reaction efficiency. The higher reactivity of the C-I bond facilitates the crucial oxidative addition step, often leading to cleaner reactions and higher yields.[17]
| Substrate | Amine | Catalyst System | Conditions | Outcome |
| 3-Iodo-indazole | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 100 °C | Generally high yields, faster reaction times. |
| 3-Bromo-indazole | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 100-120 °C | Good yields, may require longer reaction times or more active catalyst systems. |
| Table 3: General Comparison for Buchwald-Hartwig Amination. |
Leveraging the different reactivities of iodo and bromo groups can be a strategic advantage in multi-step syntheses, allowing for selective, sequential cross-couplings.[17]
Heck Reaction
In the Heck reaction, which couples the aryl halide with an alkene, the reactivity difference is also pronounced.[18] this compound will typically undergo olefination under milder conditions than the bromo-derivative. This can be particularly advantageous when working with thermally sensitive substrates.[19]
Experimental Protocols: A Head-to-Head Suzuki Coupling
To provide a practical illustration, here are representative, self-validating protocols for a Suzuki-Miyaura coupling with both substrates. The rationale behind the chosen conditions highlights the key reactivity differences.
Protocol 1: Suzuki Coupling of this compound
This protocol utilizes standard conditions, reflecting the high reactivity of the iodo-substrate.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane / H₂O (4:1 mixture)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 3-Bromo-1H-indazole-6-carboxylic acid
This protocol employs a more active catalyst system and potentially higher temperatures to compensate for the lower reactivity of the bromo-substrate.
Reagents:
-
3-Bromo-1H-indazole-6-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
1,4-Dioxane / H₂O (4:1 mixture)
Procedure:
-
To a flame-dried reaction vessel, add 3-bromo-1H-indazole-6-carboxylic acid, the arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 100-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights and Visualizations
The enhanced reactivity of the iodo-indazole is rooted in the kinetics of the palladium catalytic cycle. The oxidative addition of the aryl halide to the Pd(0) complex is the turnover-limiting step. The weaker C-I bond facilitates a more rapid insertion of the palladium center, accelerating the entire catalytic process.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
The workflow for selecting the appropriate substrate can be guided by several factors, including desired reaction conditions, cost, and the reactivity of the coupling partner.
Caption: Decision workflow for substrate selection.
Summary and Recommendations
| Feature | This compound | 3-Bromo-1H-indazole-6-carboxylic acid |
| Reactivity | High | Moderate |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More forcing (higher temperatures, longer times) |
| Catalyst Choice | Broader scope, standard catalysts often suffice | May require more active, specialized catalysts |
| Side Reactions | Lower propensity for hydrodehalogenation | Higher potential for side reactions under harsh conditions |
| Cost & Availability | Generally higher cost | More economical and widely available |
| Strategic Use | Ideal for sensitive substrates and rapid synthesis | Suitable for robust substrates and cost-driven projects |
| Table 4: Head-to-Head Comparison. |
-
Choose this compound when high reactivity is paramount, milder reaction conditions are necessary to preserve sensitive functional groups, or when coupling with challenging, less reactive partners. Its use can accelerate discovery timelines by providing a more reliable and often higher-yielding route to the desired products.
-
Choose 3-Bromo-1H-indazole-6-carboxylic acid for more cost-sensitive projects, large-scale syntheses where the price of the starting material is a significant factor, and when coupling with highly reactive partners where the inherent reactivity of the bromo-substrate is sufficient.
By understanding the fundamental principles of C-X bond reactivity and leveraging the comparative data presented, researchers can navigate the complexities of modern synthetic chemistry with greater confidence and efficiency.
References
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs.
- Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing.
- BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
- ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- BenchChem. (2025). A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives.
- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Heck Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Iodo-1H-indazole-6-carboxylic acid
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Molecules such as 3-Iodo-1H-indazole-6-carboxylic acid, a heterocyclic compound featuring the indazole scaffold, are of significant interest due to the broad biological activities associated with this class of compounds.[1][2] The journey from synthesis to application is paved with rigorous analytical checkpoints, ensuring that the molecule in hand is precisely the one intended.
This guide provides an in-depth comparison of core spectroscopic techniques for the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative data. Our focus is not just on what techniques to use, but why and how they synergize to provide a complete and trustworthy structural picture for researchers, scientists, and drug development professionals.
The Analytical Challenge: Decoding the Indazole Structure
The structure of this compound presents a multi-faceted analytical puzzle. Key structural features requiring confirmation include:
-
The Indazole Core: Confirmation of the bicyclic aromatic ring system.
-
Regiochemistry of Substitution: Verifying the precise positions of the iodo group (C3) and the carboxylic acid group (C6).
-
Functional Groups: Unambiguous identification of the carboxylic acid (-COOH) and the N-H tautomer of the indazole ring.
-
Overall Purity and Identity: Ensuring the absence of isomers or residual starting materials from synthesis.[3][4]
No single technique can resolve all these points with absolute certainty. Therefore, a multi-modal spectroscopic approach is not just recommended; it is essential. We will primarily focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy as the foundational pillars of our analysis.
The Overall Analytical Workflow
A robust analytical workflow ensures that data from orthogonal techniques are integrated to build a cohesive and validated structural assignment. The process begins with sample preparation and proceeds through data acquisition by multiple spectroscopic methods, culminating in a final, consolidated structural confirmation.
Caption: Workflow for Spectroscopic Structural Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable, with 2D techniques like COSY and HMBC providing definitive assignments.[1][7]
Expertise & Experience: Predicting the ¹H and ¹³C NMR Spectra
¹H NMR (Proton NMR): The aromatic region will be most informative for confirming the substitution pattern. We expect to see three distinct signals for the protons on the benzene portion of the indazole ring (H4, H5, and H7). The N-H and O-H protons will likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR (Carbon NMR): This technique is crucial for confirming the carbon skeleton. We expect eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of C3 and C6 will be significantly influenced by the directly attached iodo and carboxyl groups, respectively. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which in this case will confirm the three CH carbons of the aromatic ring.[5]
Predicted NMR Data Summary
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| N1-H | 13.0 - 14.0 (broad s) | - | Typical for indazole N-H proton; broad due to exchange.[10] |
| C3 | - | ~90 - 100 | Strong shielding effect from the heavy iodine atom. |
| H4 | ~7.8 (d) | ~122 - 125 | Doublet due to coupling with H5. Deshielded by proximity to the pyrazole ring. |
| H5 | ~7.6 (d) | ~124 - 127 | Doublet due to coupling with H4. Influenced by the adjacent carboxylic acid group. |
| C6 | - | ~130 - 135 | Carbon bearing the electron-withdrawing carboxylic acid group. |
| H7 | ~8.2 (s) | ~112 - 115 | Expected to be a singlet or narrow doublet. Deshielded by the anisotropic effect of the C=O group. |
| C3a | - | ~140 - 142 | Bridgehead carbon, typical chemical shift for substituted indazoles.[11] |
| C7a | - | ~125 - 128 | Bridgehead carbon adjacent to the carboxylic acid group. |
| COOH | 12.0 - 13.0 (broad s) | ~165 - 170 | Typical range for a carboxylic acid proton and carbonyl carbon.[12] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is often chosen for carboxylic acids as it helps in observing the acidic O-H and N-H protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): If assignments are ambiguous, run a COSY experiment to establish H-H correlations and an HMBC experiment to determine long-range H-C correlations, which is crucial for definitively assigning the regiochemistry.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary check of a compound's identity.[6] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the molecular formula with high precision.
Expertise & Experience: Predicting the Mass Spectrum
For this compound (Molecular Formula: C₈H₅IN₂O₂), the expected mass spectral data can be precisely calculated. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion.
-
Molecular Formula: C₈H₅IN₂O₂
-
Monoisotopic Mass: 287.9445 g/mol [13]
In Electrospray Ionization (ESI), a common technique for such molecules, we would expect to observe the protonated molecule [M+H]⁺ at m/z 288.9523 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 286.9367 in negative ion mode. The high resolution of the measurement allows for the confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.
Predicted HRMS Data and Fragmentation
| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Potential Fragment Identity |
| [M+H]⁺ | 288.9523 | - | Protonated molecular ion |
| [M-H]⁻ | - | 286.9367 | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | 270.9418 | - | Loss of water from the carboxylic acid |
| [M-COOH]⁺ | 243.9621 | - | Loss of the carboxyl group (decarboxylation) |
| [M-I]⁺ | 162.0451 | - | Loss of the iodine atom |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. Ensure the mass analyzer is calibrated to achieve a mass accuracy of <5 ppm.
-
Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass calculated for the formula C₈H₅IN₂O₂. Analyze the fragmentation pattern to further support the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[12][14] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target compound, IR is excellent for quickly confirming the presence of the carboxylic acid and the N-H bond.
Expertise & Experience: Predicting the IR Spectrum
The IR spectrum of this compound will be characterized by several key absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[12]
-
N-H Stretch (Indazole): A moderate, somewhat broad peak around 3200-3100 cm⁻¹ is expected for the N-H stretch of the indazole ring.[10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710-1680 cm⁻¹ is the hallmark of the carbonyl group in an aromatic carboxylic acid.[12]
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp peaks in the 1620-1450 cm⁻¹ region correspond to the vibrations of the aromatic indazole ring.
-
C-O Stretch (Carboxylic Acid): A moderate peak between 1320-1210 cm⁻¹ is associated with the C-O single bond of the acid.[12]
-
C-I Stretch: A weak absorption is expected in the far-IR region, typically around 600-500 cm⁻¹, corresponding to the carbon-iodine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare their positions to known correlation charts to confirm the presence of the expected functional groups.
Comparative Analysis and The Power of Synergy
While each technique provides critical information, their true power lies in their synergy. No single method provides a complete picture, and relying on one could lead to misinterpretation.
| Technique | Strengths for This Analysis | Limitations for This Analysis | Role in Overall Confirmation |
| NMR | Provides definitive connectivity and regiochemistry.[15] | Lower sensitivity compared to MS; can be affected by sample purity. | Structural Blueprint: Confirms the atom-to-atom connections and substitution pattern. |
| MS | Extremely high sensitivity and provides exact molecular formula.[6] | Does not provide information on connectivity or isomerism. | Identity Check: Confirms molecular weight and elemental composition. |
| IR | Fast, simple, and excellent for functional group identification.[14] | Provides limited information on the overall molecular skeleton; complex fingerprint region. | Functional Group Verification: Confirms the presence of -COOH and N-H groups. |
The relationship between these core techniques and the structural features they elucidate is visualized below.
Caption: Synergy of Spectroscopic Techniques for Structural Confirmation.
Conclusion: A Self-Validating System
By integrating data from NMR, MS, and IR spectroscopy, we create a self-validating system for the structural confirmation of this compound. The molecular formula from HRMS must align with the atoms observed in NMR and the functional groups seen in IR. The connectivity map derived from 2D NMR must be consistent with the molecular weight and the functional groups identified. When the data from these orthogonal techniques converge to tell the same story, we achieve a high degree of confidence in the structural assignment, a critical requirement for advancing a compound in any research or development pipeline.
References
- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(3), 867–887. [Link]
- ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.
- Moradi, S., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors. [Link]
- Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. [Link]
- Molbase. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
- Yoshida, K., et al. (2007). Supporting Information for Synthesis of 1H-Indazoles from 2-Azidobenzaldehydes and Amines. Organic Letters. [Link]
- ResearchGate. (2021). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies.
- Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques.
- Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. [Link]
- University of California, Davis. (n.d.). Supporting Information for Ursolic Acid Derivatives.
- IRsweep. (2025). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis.
- University of Babylon. (n.d.). Spectroscopic Methods of Analysis.
- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
- Fiveable. (n.d.). Spectroscopic Methods | Analytical Chemistry Class Notes.
- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2019).
- PubChem. (n.d.). Indazole-3-carboxylic acid.
- Organic Syntheses. (n.d.). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS.
- Jacquot, D., et al. (2018).
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Methods for preparing indazole compounds.
- NIST. (n.d.). 1H-indazole hydrochloride.
- PubChem. (n.d.). 1H-Indazole.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 3-Iodo 1H-indazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]
- 14. fiveable.me [fiveable.me]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to Purity Analysis of 3-Iodo-1H-indazole-6-carboxylic acid: A Comparative Study of HPLC-UV and LC-MS Methods
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Iodo-1H-indazole-6-carboxylic acid is a key building block in the synthesis of various therapeutic agents, making the robust analysis of its purity profile a critical step in the drug development pipeline.[1] The presence of impurities, even at trace levels, can significantly impact the stability, safety, and pharmacological activity of the final drug product.[2]
This guide provides an in-depth comparison of two orthogonal analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind the experimental choices. This document is structured to provide researchers, analysts, and drug development professionals with a comprehensive framework for selecting and implementing the most appropriate method based on their specific analytical objectives, from routine quality control to in-depth impurity characterization. All methodologies are presented in alignment with the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is paramount for developing a selective and robust analytical method.
| Property | Value / Description | Rationale for Method Development |
| Molecular Formula | C₈H₅IN₂O₂ | The formula confirms the presence of nitrogen and iodine, which are key for mass spectrometry.[7] |
| Molecular Weight | 288.04 g/mol | Essential for mass spectrometry to identify the molecular ion peak.[7] |
| Structure | Aromatic indazole core with a carboxylic acid and an iodine substituent. | The aromatic structure provides a strong chromophore for UV detection. The carboxylic acid group dictates the need for pH control in the mobile phase for reversed-phase HPLC. |
| pKa | The carboxylic acid group imparts acidic properties, with an estimated pKa in the range of 3-5. | To achieve good peak shape and reproducible retention in reversed-phase chromatography, the mobile phase pH must be set at least 1.5-2 units below the analyte's pKa to suppress ionization. |
Method 1: High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. The method is designed to separate the main compound from its potential process-related impurities and degradation products.
Principle of Separation
The chosen methodology is reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[8] this compound, being a moderately hydrophobic molecule, will be retained on the C18 column. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. This approach is superior for purity analysis as it can resolve impurities with a wide range of polarities.[9]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation :
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions :
-
Column : C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Causality: The acidic pH ensures that the carboxylic acid group of the analyte and any acidic impurities remain in their protonated, non-ionized form, leading to sharp, symmetrical peaks and stable retention.[10]
-
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times and viscosity of the mobile phase.
-
-
Injection Volume : 5 µL.
-
PDA Detection : 254 nm for quantification, with spectral data collected from 200-400 nm for peak purity analysis.
-
-
Sample Preparation :
-
Standard Solution : Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution : Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
-
System Suitability :
Data Analysis and Interpretation
The purity is typically determined using an area percent calculation, where the area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram. The PDA detector adds a layer of trustworthiness by allowing for peak purity analysis, which can indicate if a seemingly single peak is composed of co-eluting compounds.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Impurity Profiling
For unambiguous identification of impurities and enhanced sensitivity, LC-MS is the definitive tool. It provides not only retention time data but also mass-to-charge ratio (m/z) information, which is critical for structural elucidation.[2][15]
Principle of Analysis
The LC separation method is similar to the HPLC-UV protocol, but it must be compatible with the mass spectrometer. This primarily means using volatile mobile phase modifiers.[10] Following separation, the analyte and its impurities are ionized (typically via Electrospray Ionization - ESI) and their m/z is measured by the mass analyzer. The high resolution of modern mass spectrometers allows for the determination of the elemental composition of an unknown impurity, providing a high degree of confidence in its identification.
Detailed Experimental Protocol: LC-MS
-
Instrumentation :
-
UHPLC/HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions :
-
Identical to the HPLC-UV method. The use of formic acid as a mobile phase modifier is ideal as it is volatile and compatible with MS.[16]
-
-
Mass Spectrometer Settings :
-
Ionization Mode : ESI, Negative.
-
Causality: The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻, making negative mode highly sensitive for this class of compounds. Positive mode [M+H]⁺ should also be evaluated during development.
-
-
Mass Range : 100 - 1000 m/z.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Gas Flow : Optimized for the specific instrument.
-
Data Acquisition : Full scan mode for detecting all ions. For targeted analysis of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[15]
-
-
Sample Preparation :
-
Sample solutions are typically prepared at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the MS detector.
-
Data Analysis and Interpretation
LC-MS data provides several layers of information:
-
Total Ion Chromatogram (TIC) : Similar to a UV chromatogram but represents the sum of all ion currents across the mass range.
-
Extracted Ion Chromatogram (EIC) : By extracting the chromatogram for the specific m/z of a suspected impurity, one can visualize its peak with high specificity, even if it is not visible in the TIC or UV chromatogram.
-
Mass Spectrum : The mass spectrum of a peak provides the m/z of the molecular ion. For this compound, a prominent ion at m/z 286.94 ([M-H]⁻) would be expected. The presence of an iodine atom can be further investigated by looking for characteristic isotopic patterns, although iodine is monoisotopic (¹²⁷I).[17]
Comparative Analysis: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Specificity | Good. Based on retention time and UV spectrum. Co-elution can be an issue. | Excellent. Based on retention time and highly specific mass-to-charge ratio. |
| Sensitivity | Good. Typically sufficient for routine QC (LOD ~0.01-0.05% area). | Excellent. Can detect and quantify impurities at much lower levels (ppm or ppb).[18] |
| Identification Power | Limited. Cannot definitively identify unknown impurities. | Definitive. Provides molecular weight and, with high resolution, elemental composition of unknowns. |
| Quantification | Robust and highly reproducible. The gold standard for validated quantitative methods. | Can be quantitative but may be subject to matrix effects and ionization suppression. Requires careful validation. |
| Cost & Complexity | Lower instrument cost, simpler operation, and maintenance. | Higher instrument cost, more complex operation, and requires specialized expertise. |
| Regulatory Standing | Universally accepted for routine purity testing and release.[11][19] | Essential for impurity identification during development and for validating the specificity of the HPLC-UV method.[5][6] |
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for purity analysis.
Caption: Workflow for purity analysis of this compound.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS for the purity analysis of this compound is dictated by the analytical goal.
-
For routine quality control, batch release, and stability testing , a validated HPLC-UV method is the industry standard. It is robust, cost-effective, and provides reliable quantitative data on the purity and impurity profile against established specifications. Its trustworthiness is underpinned by rigorous system suitability tests as mandated by pharmacopeias.[9][12]
-
During process development, for the identification of unknown impurities, and in troubleshooting out-of-specification (OOS) results , LC-MS is indispensable. Its power to provide molecular weight and structural information is unmatched, enabling scientists to understand impurity formation pathways and ensure the specificity of the routine QC method.
In a comprehensive drug development program, these two techniques are not competitors but collaborators. LC-MS is used to identify and characterize potential impurities, which are then monitored quantitatively by a validated HPLC-UV method throughout the product's lifecycle, ensuring the highest standards of pharmaceutical quality and patient safety.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
- Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Are You Sure You Understand USP <621>?
- Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL:[Link]
- Title: mass spectra - the M+2 peak Source: Chemguide URL:[Link]
- Title: Organic Compounds Containing Halogen Atoms (Repeat) Source: Chemistry LibreTexts URL:[Link]
- Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchG
- Title: Separation of Iodoacetamide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Mass Spectroscopy - Halo-isotopes Source: YouTube (Tailored Tutors) URL:[Link]
- Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: NIH National Center for Biotechnology Inform
- Title: (PDF)
- Title: Reversed Phase HPLC Columns Source: Phenomenex URL:[Link]
- Title: Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Hungarian Journal of Industrial Chemistry URL:[Link]
- Title: Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives Source: University of Groningen Research Portal URL:[Link]
- Title: How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Source: Mol-Instincts URL:[Link]
- Title: 3-Iodo 1H-indazole-6-carboxylic acid – 92625 Source: GenoChem World URL:[Link]
- Title: Synthesis of indazole derivatives in different methods Source: ResearchG
- Title: Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry Source: PubMed URL:[Link]
- Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL:[Link]
- Title: Process for preparing 1-methylindazole-3-carboxylic acid Source: Google Patents URL
- Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: NIH National Center for Biotechnology Inform
- Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids Source: ResearchG
- Title: Impurities Application Notebook Source: Waters Corpor
- Title: A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formul
- Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: NIH National Center for Biotechnology Inform
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lcms.cz [lcms.cz]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. 3-Iodo 1H-indazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. Separation of Iodoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Kinase Inhibition by Indazole Derivatives: Axitinib vs. Pazopanib
The indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous potent protein kinase inhibitors.[1][2][3] These agents have revolutionized the treatment of various diseases, particularly cancer, by targeting the enzymatic activity of kinases that drive oncogenic processes like cell proliferation and angiogenesis.[2][4] This guide provides an in-depth comparative analysis of two prominent indazole-based kinase inhibitors, Axitinib and Pazopanib. We will explore their kinase selectivity, mechanisms of action, and the experimental methodologies used to characterize their inhibitory profiles, offering field-proven insights for researchers and drug development professionals.
Introduction: Kinases and the Indazole Scaffold
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a common feature in many cancers, making them a prime target for therapeutic intervention. The indazole core has proven to be a "privileged scaffold" in this context, adept at fitting into the ATP-binding pocket of various kinases.[1][5] Axitinib and Pazopanib are two FDA-approved drugs built upon this scaffold, both primarily recognized as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[4][6]
Mechanism of Action: How Indazole Derivatives Inhibit Kinases
Small molecule kinase inhibitors are broadly classified based on their binding mode to the target kinase. The most common are Type I and Type II inhibitors, which both compete with ATP.[7][8]
-
Type I Inhibitors: These bind to the active conformation of the kinase, where the DFG motif (Asp-Phe-Gly) in the activation loop points "in" toward the ATP-binding site.[9][10] They directly compete with ATP for binding.
-
Type II Inhibitors: These bind to the inactive "DFG-out" conformation.[9][10] By stabilizing this inactive state, they prevent the kinase from adopting its functional conformation, offering a different mechanism of inhibition that can lead to higher selectivity.[9]
Both Axitinib and Pazopanib are classified as ATP-competitive inhibitors, targeting the intracellular tyrosine kinase domains of their target receptors.[6][11]
Comparative Kinase Inhibition Profile: Axitinib vs. Pazopanib
While both drugs target VEGFRs, their selectivity profiles—the spectrum of other kinases they inhibit—differ significantly. This "polypharmacology" can influence both therapeutic efficacy and adverse effect profiles.[12][13] The clinical significance of kinase inhibitor selectivity is a critical consideration in drug development and application.[14][15]
Axitinib is considered a more selective and potent inhibitor of VEGFRs 1, 2, and 3 compared to Pazopanib and first-generation inhibitors like Sunitinib.[11] Crucially, it demonstrates minimal inhibitory effect on other kinases such as PDGFRs, c-Kit, and Flt-3.[11] This focused activity may contribute to a more favorable therapeutic window with fewer off-target side effects.[11]
Pazopanib is a multi-kinase inhibitor with potent activity against VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1] Its broader spectrum of activity means it impacts more signaling pathways, which can be beneficial in certain tumor contexts but may also lead to a different side-effect profile.[13]
The table below summarizes the inhibitory potency (IC50 values) of these two drugs against key angiogenic and oncogenic kinases.
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Primary Cellular Function |
| VEGFR-1 | 0.1 | 10 | Angiogenesis, Endothelial Cell Migration |
| VEGFR-2 | 0.2 | 30 | Angiogenesis, Endothelial Cell Proliferation/Survival |
| VEGFR-3 | 0.1-0.3 | 47 | Lymphangiogenesis |
| PDGFR-α | 1.6 | 71 | Stromal and Pericyte Recruitment |
| PDGFR-β | 1.6 | 84 | Stromal and Pericyte Recruitment |
| c-Kit | 1.7 | 74 | Cell Survival, Proliferation |
Data compiled from publicly available sources and drug datasheets.
As the data illustrates, Axitinib is significantly more potent against the primary VEGFR targets. This higher potency and selectivity are key differentiators in their pharmacological profiles.
The VEGFR Signaling Pathway: Context for Inhibition
To understand the impact of these inhibitors, it is crucial to visualize their place within the cellular signaling network. VEGFR-2 activation is a critical step for initiating tumor angiogenesis.[4] Inhibition by Axitinib or Pazopanib blocks this cascade, preventing downstream signaling required for the formation of new blood vessels that tumors need to grow.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: Determining Kinase Inhibitory Potency (IC50)
A cornerstone of kinase inhibitor characterization is the determination of the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method widely used for this purpose.[16][17] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[16]
Caption: General workflow for an in vitro kinase inhibition assay.
This protocol is adapted for a 384-well plate format.[18][19]
-
Inhibitor Preparation: Prepare a serial dilution of the indazole derivative (e.g., Axitinib) in a kinase buffer with a constant final concentration of DMSO (e.g., 1%). This series should span a wide concentration range to ensure a full dose-response curve. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Assay Plate Preparation: Add 2.5 µL of each inhibitor dilution or control to the appropriate wells of a 384-well white plate.[18]
-
Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the target kinase (e.g., recombinant human VEGFR-2) and its specific peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution.[18] The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure accurate competitive inhibition data. Gently mix the plate.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.[20] This reagent simultaneously terminates the kinase activity and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[20]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[20] This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature to stabilize the signal.[19]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Trustworthiness through Controls: The validity of this assay relies on key controls. The "no inhibitor" control represents 0% inhibition (maximum kinase activity), while the "no enzyme" control represents 100% inhibition (background signal). These controls are essential for normalizing the data and ensuring the observed signal is a direct result of enzymatic activity.
Conclusion and Future Directions
This comparative guide highlights the nuanced differences between Axitinib and Pazopanib, two important clinical agents derived from the indazole scaffold. Axitinib's profile is one of high potency and selectivity for VEGFRs, whereas Pazopanib acts as a multi-kinase inhibitor.[11] Understanding these distinctions in kinase selectivity is paramount for predicting clinical outcomes, managing side effects, and guiding the development of next-generation inhibitors.[12][13] As research continues, the strategic modification of the indazole core will undoubtedly yield new inhibitors with tailored selectivity profiles, further enhancing the arsenal of targeted therapies.[2][5]
References
- A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9gXuhc6fS1T9cdgaUQyNGat1La8G2Qa1QPr4QEYngm5eCPbea7K64CQerlQyujPiHQqQgHEE1gUK9slW7qL8t9MTNtQRftezjoBhxp4Ri-UD_cs4dFhZyRQh8NBu30g91mLMVIIiEGfiscfpTozqGJRa7UmOZlnVkiHr0iNNjwj7EzEuA7GFQzRqOYLbsR13I2Sabut-3_euo8IvUMaa09G1hKZKDwwji5Kp2ZxYP1xi35JWUWb1cDNRS7j5-JhjCykUQ2YKezVJ3HSvLy9sNoYx2qvcuAg==]
- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHvAipxPdYkoCUte4ARMcayX-wP_PMqdMGK4Fu5c8LzdL2Ab5MGUM1E26PNyGrMF88DDj-AnmoKW_54XBSP0a5OwmUgYDVXCKywBXdyX8yyoWC4vDAxo8FOjP3jiK65-Vs-8GkVQz8N6rHdRTWrgqEUlIeQZ3xB1mJlumhEl75XK245T7tOSRvlo1xxBUKBfarm3Wii_vgz6YgofzWFpx4c_AwLls92_QfeKFgkVgS]
- Concise Drug Review: Pazopanib and Axitinib. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3380883/]
- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8615]
- Application Notes and Protocols for In Vitro Studies with DB-3-291, a Novel AKT Inhibitor. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBNVj6P8EM5ysyIEYLqj4TJFx7q76wdHhdqXJOjPvT08LHgZAc_WM_Hs4r2HGFrW8sP0Zp9eUeapWyz7r3XPg9MOe-BhGxdEdZ0zbLB3oyF0PdV34o_I5gotvn2lHxIgcIjWNwwtpdYvgrrycMt2F0UqhSRS9hDNy8M3HDziIRwT_sXZaAA74E9GF0PnIYUp01BlkUI6fbWrYpcKhaPlK5E0lUeXi7YeWsKj-l59MjDfQfyShZ]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8973121/]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00412a]
- Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28158583/]
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. [URL: https://www.researchgate.net/publication/384116041_Design_synthesis_and_biological_evaluation_of_indazole_derivatives_as_VEGFR-2_kinase_inhibitors_with_anti-angiogenic_properties]
- Examples of the three main classes of kinase inhibitors. The protein... ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-the-three-main-classes-of-kinase-inhibitors-The-protein-kinase-is-shown-in_fig1_236154367]
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf]
- Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA-WjkoPNZinujA_Pwih4uJMWlw0hFPy8TqcZ2LI_gTo9B1lRQ7d6_tmDRbSl_Efb9FXU3r57rUTQkKjQEYQTAbMPxGD1z1-oRLNUYYcSvNCVCCzm-xTWXfpoOuA8E8BK7oJo6inwtx0KRdJIwmPn9Jby6PgcSNKgk-HwtWog8VVg4sWxI2Rj6Z181wc3E6tlDqXqzK9ud_BBA81URdxqUqFf_vjjYLdOKGIrE31-P0hygxfi2h99hQ1bBWxYuFNUWGPl8CA==]
- Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIRbJITnfFHjDWc8LRH2OzdYEfkfbGsR7aOeWFamoZDRt-bYz6jrweDuadAj1JM-jEdcsPrWAxUPx1bwE5Wkcs_Sx5OVZOwSdqbqQ3SA4YBrxFk1FBAFQuY_XVut52Yb9NBcDQMbUHSufssAkfvSuLUd6xv5K5NwDmh24AScUwCnN8j2l9IvWGObYB9XvJ-sTpQjNx7R71Z5Oa6mmM61kFIpo7U_PZw4aeqnjYfbsYlDJtH-3uUI8X_IwAjC7Jgz9C--LT-cbQ]
- Clinical significance of Janus Kinase inhibitor selectivity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31155983/]
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39304325/]
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/kinase-assays/adp-glo-kinase-assay/?
- Overview of Current Type I/II Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/329141049_Overview_of_Current_Type_III_Kinase_Inhibitors]
- Overview of Current Type I/II Kinase Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Overview-of-Current-Type-I-II-Kinase-Inhibitors-Zhao-Bourne/25396659670f443b0270b2b8e3a2c5307374a58b]
- Clinical significance of Janus Kinase inhibitor selectivity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Clinical-significance-of-Janus-Kinase-inhibitor-Choy/f6f07978253a1529124a91905a7d65691069f168]
- Selectivity and therapeutic inhibition of kinases: to be or not to be?. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010644/]
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. [URL: https://www.promega.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3520118/]
- Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-some-indazole-based-derivatives-IX-and-X-as-VEGFR-2-inhibitors_fig3_373573887]
- Design of indazole derivatives 20-21 as VEGFR inhibitors (green lines...). ResearchGate. [URL: https://www.researchgate.net/figure/Design-of-i-ndazole-derivatives-20-21-as-VEGFR-inhibitors-green-lines-represent-hydrogen_fig11_303498305]
- Concise drug review: pazopanib and axitinib. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22733929/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concise drug review: pazopanib and axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical significance of Janus Kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Clinical significance of Janus Kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 16. promega.com [promega.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. promega.com [promega.com]
A Senior Application Scientist's Guide to Validating the Structure of N-1 vs. N-2 Alkylated Indazole Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of N-alkylated indazoles is a critical step in ensuring the safety, efficacy, and reproducibility of their work. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, but its alkylation frequently yields a mixture of N-1 and N-2 regioisomers. These isomers can possess markedly different pharmacological and physicochemical properties, making their accurate differentiation a non-negotiable aspect of chemical synthesis and characterization.
This guide provides an in-depth comparison of robust analytical methodologies for validating the regiochemistry of N-1 and N-2 alkylated indazoles. We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower you to confidently assign the structure of your synthesized compounds.
The Challenge: Distinguishing Regioisomers
The nitrogen atoms at the N-1 and N-2 positions of the indazole ring are both nucleophilic, leading to the common formation of isomeric mixtures during alkylation reactions. While the 1H-indazole tautomer is generally more thermodynamically stable, kinetic and thermodynamic factors during a reaction can lead to significant amounts of the 2H-indazole product.[1][2] Relying on reaction regioselectivity alone is insufficient; rigorous analytical validation is paramount.
The Primary Tool: 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, stands as the most powerful and accessible method for distinguishing between N-1 and N-2 alkylated indazole isomers. While 1D ¹H and ¹³C NMR provide initial clues, 2D correlation experiments offer definitive proof of connectivity.
The Decisive Experiment: Heteronuclear Multiple Bond Correlation (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this validation process. It reveals correlations between protons and carbons that are separated by two or three bonds. This is the key to unambiguously identifying the point of alkylation on the indazole ring.
The Underlying Principle:
The strategic placement of the alkyl group's methylene protons (the -CH₂- group directly attached to the nitrogen) relative to the indazole core's carbon atoms provides a clear diagnostic marker.
-
For the N-1 isomer: A crucial three-bond correlation (³J_CH) will be observed between the protons of the N-CH₂ group and the C-7a carbon of the indazole ring.
-
For the N-2 isomer: A distinct three-bond correlation (³J_CH) will be seen between the protons of the N-CH₂ group and the C-3 carbon of the indazole ring. Conversely, no such correlation to C-7a will be present.[1]
This difference in long-range coupling provides a definitive and irrefutable assignment of the alkylation site.
Experimental Protocols
Part 1: Sample Preparation for NMR Analysis
High-quality data begins with meticulous sample preparation. Contaminants, particulates, or improper concentration can significantly degrade spectral quality.
Protocol:
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the purified indazole isomer for ¹H and 2D NMR experiments. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Use a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent volume is between 0.6-0.7 mL to achieve a sample height of 4-5 cm in the tube.
-
Dissolution & Filtration: Dissolve the sample in a small, clean vial before transferring it to the NMR tube. This allows for vortexing or gentle warming to aid dissolution. To remove any particulate matter that can interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identifier.
Part 2: Acquiring High-Quality 2D NMR Data
The following are recommended starting parameters for acquiring HSQC and HMBC spectra on a standard 400 or 500 MHz NMR spectrometer.
A. Heteronuclear Single Quantum Coherence (HSQC) Experiment
While not the primary tool for isomer differentiation, an HSQC spectrum is invaluable for assigning the chemical shifts of protons directly attached to their respective carbons. This information simplifies the interpretation of the HMBC spectrum.
Step-by-Step Methodology:
-
Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Load HSQC Pulse Program: Select a gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems).
-
Set Key Parameters:
-
¹J_CH coupling constant: Set to an average value of 145 Hz for typical sp³ and sp² C-H bonds.
-
Spectral Widths: Use the ¹H spectral width from the 1D spectrum. For the ¹³C dimension, a typical width of 0-160 ppm is sufficient for most indazole derivatives.
-
Acquisition Time: Aim for an acquisition time of at least 0.1 seconds in the direct (¹H) dimension.
-
Number of Scans (ns): Start with 2-4 scans per increment.
-
Number of Increments (ni): Use 256 increments in the indirect (¹³C) dimension for adequate resolution.
-
-
Data Processing: Process the data with sine-bell window functions in both dimensions and perform phase and baseline corrections.
B. Heteronuclear Multiple Bond Correlation (HMBC) Experiment
This is the critical experiment for isomer assignment.
Step-by-Step Methodology:
-
Load HMBC Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set Key Parameters:
-
Long-Range Coupling Constant (ⁿJ_CH): This is a crucial parameter. The HMBC experiment is optimized for a specific range of long-range coupling constants. A value of 8 Hz is a good starting point as it provides a good compromise for detecting both ²J_CH and ³J_CH correlations.
-
Spectral Widths: Use the same spectral widths as in the HSQC experiment.
-
Number of Scans (ns): HMBC is less sensitive than HSQC. Start with 8-16 scans per increment.
-
Number of Increments (ni): Use 256-400 increments for good resolution in the ¹³C dimension.
-
-
Data Processing: Process the data using a sine-bell or qsine window function and perform magnitude calculation and baseline correction.
Data Presentation and Interpretation
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) for a Representative N-1 vs. N-2 Alkylated Indazole Pair
| Proton | N-1-pentyl-1H-indazole-3-carboxylate | N-2-pentyl-2H-indazole-3-carboxylate | Key Differences |
| H-4 | ~8.15 (d) | ~7.85 (d) | H-4 is typically more deshielded in the N-1 isomer. |
| H-7 | ~7.80 (d) | ~7.65 (d) | Similar to H-4, H-7 tends to be downfield in the N-1 isomer. |
| N-CH₂ - | ~4.50 (t) | ~4.80 (t) | The N-CH₂ protons in the N-2 isomer are often shifted further downfield. |
| H-3 | - | ~8.20 (s) | The H-3 proton is present in the N-2 isomer and is typically a sharp singlet. |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) for a Representative N-1 vs. N-2 Alkylated Indazole Pair
| Carbon | N-1-pentyl-1H-indazole-3-carboxylate | N-2-pentyl-2H-indazole-3-carboxylate | Key Differences |
| C-3 | ~140.0 | ~148.0 | C-3 is significantly deshielded in the N-2 isomer. |
| C-7a | ~141.0 | ~150.0 | C-7a is also more deshielded in the N-2 isomer. |
| C-3a | ~122.0 | ~127.0 | C-3a shows a noticeable downfield shift in the N-2 isomer. |
| N-CH₂ | ~48.0 | ~52.0 | The N-CH₂ carbon is typically deshielded in the N-2 isomer. |
Data is illustrative and based on typical values found in the literature.
Visualizing the Key HMBC Correlations
The following diagrams, generated using Graphviz, illustrate the decisive HMBC correlations for each isomer.
Caption: Key HMBC correlation for an N-1 isomer.
Caption: Key HMBC correlation for an N-2 isomer.
Orthogonal Validation Methods
While 2D NMR is highly reliable, for regulatory submissions or when NMR data is ambiguous, an orthogonal method is recommended for absolute structure confirmation.
Single-Crystal X-Ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule. It is the "gold standard" for structural elucidation.
Experimental Workflow:
Caption: Workflow for X-ray crystallography validation.
Protocol for Growing X-Ray Quality Crystals:
-
Purity is Key: Ensure the isolated isomer is of the highest possible purity (>98%).
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.
-
Slow Evaporation (Easiest Method):
-
Prepare a nearly saturated solution of the compound in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a less volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
-
Chromatographic Separation
Before spectroscopic analysis, the isomeric mixture must be separated. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques for this purpose.
Typical Conditions:
-
TLC: Silica gel plates with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol are often effective for initial separation and reaction monitoring.
-
HPLC: Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile/water or methanol/water gradients is a robust method for both analytical and preparative-scale separation of indazole isomers.
Conclusion
The structural validation of N-1 and N-2 alkylated indazole isomers is a critical task that demands rigorous and systematic analytical approaches. While various techniques can provide suggestive evidence, 2D NMR spectroscopy, particularly the HMBC experiment, offers a definitive and accessible method for unambiguous assignment. The key lies in identifying the long-range correlation between the N-alkyl protons and either the C-7a (for N-1) or C-3 (for N-2) carbon of the indazole core. For absolute confirmation, especially in a regulatory context, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing the detailed protocols and interpretative guidance provided in this guide, researchers can confidently and accurately characterize their N-alkylated indazole products, ensuring the integrity and reliability of their scientific endeavors.
References
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]
- Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682. [Link]
- Iowa State University. Chemical Instrumentation Facility.
- University of Rochester. Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 837–846. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
Sources
A Senior Application Scientist's Guide to Palladium Catalysts for Indazole N-Arylation
Navigating the Regioselectivity Challenge in Pharmaceutical Synthesis
For researchers and professionals in drug development, the indazole core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The functionalization of this heterocycle, particularly through N-arylation, is a critical step in synthesizing complex molecules with tailored biological activity. However, the inherent tautomerism of the indazole ring presents a persistent challenge, often leading to mixtures of N1 and N2 regioisomers.
This guide provides a head-to-head comparison of common palladium catalyst systems for the N-arylation of indazoles, a cornerstone reaction known as the Buchwald-Hartwig amination.[1] We will delve into the mechanistic nuances that govern regioselectivity, present comparative performance data, and offer field-proven experimental protocols to empower you to select and implement the optimal catalytic system for your synthetic goals.
The Indazole N-Arylation Conundrum: N1 vs. N2 Selectivity
The indazole molecule exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2] Direct N-arylation or N-alkylation under standard conditions often results in poor selectivity, yielding a mixture of N1 and N2 products that can be difficult and costly to separate.[3][4][5] The development of sophisticated palladium catalysts has been pivotal in overcoming this challenge, allowing for highly regioselective C-N bond formation.[6][7]
The choice of palladium precursor, and more critically, the phosphine ligand, dictates the outcome of the reaction. The ligand's steric and electronic properties directly influence the stability of intermediates in the catalytic cycle, ultimately steering the reaction toward the desired N1 or N2 product.
Comparative Analysis of Palladium Catalyst Systems
The evolution of the Buchwald-Hartwig amination has produced several "generations" of catalyst systems, each offering improved scope and selectivity.[1] Here, we compare two major classes of ligands widely used for indazole arylation.
Catalyst System A: Di- and Ferrocenylphosphine Ligands (e.g., dppf)
Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) were among the first to be successfully applied in palladium-catalyzed aminations.[1] They represent a robust and often cost-effective choice for certain transformations.
-
Mechanism of Action : Dppf is a bidentate ligand with a relatively large bite angle. In the catalytic cycle, it coordinates to the palladium center. While effective for many amine couplings, its ability to control regioselectivity in indazole arylation can be limited.
-
Performance : In the synthesis of 2-aryl-2H-indazoles, the combination of Pd(OAc)₂ with dppf and a sodium tert-butoxide base was shown to be effective.[3] However, for achieving high selectivity, particularly for the N1 position, this class of ligands is often superseded by more sterically demanding alternatives. For many unsymmetrical azoles, these earlier generation catalysts can lead to mixtures or require higher catalyst loadings.
-
Advantages : Generally lower cost, good stability, and effectiveness for a range of standard C-N couplings.
-
Limitations : Often provides lower N1/N2 selectivity compared to modern ligands and may require harsher reaction conditions. The formation of undesired side products can also be an issue.[8]
Catalyst System B: Bulky Biarylphosphine Ligands (Buchwald Ligands)
The development of sterically hindered biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands like XPhos, SPhos, and Me₄tBuXPhos are designed with bulky substituents that create a specific coordination environment around the palladium atom.
-
Mechanism of Action : The significant steric bulk of these ligands facilitates the crucial reductive elimination step of the catalytic cycle, which is often rate-limiting. This accelerated final step is key to achieving high yields and, critically, high regioselectivity. For azole couplings, the steric hindrance can preferentially favor the approach of one nitrogen atom over the other to the metal center.
-
Performance : Buchwald-type ligands have demonstrated exceptional performance in controlling regioselectivity. For instance, a combination of tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) and a bulky ligand like Me₄tBuXPhos enabled a highly N2-selective arylation of 1,2,3-triazoles, a related class of heterocycles, achieving a 95:5 N2:N1 ratio where other methods failed.[8] Similarly, for the challenging N1-arylation of unsymmetrical imidazoles, a custom biaryl phosphine ligand (L1) with Pd₂(dba)₃ was found to be completely N1-selective.[9][10] This high selectivity is often attributed to the ligand's ability to prevent the heterocycle from displacing it from the palladium coordination sphere once the active catalyst is formed.[9][10]
-
Advantages : Excellent control over N1/N2 regioselectivity, broad substrate scope (including less reactive aryl chlorides), and typically high yields under milder conditions.[11]
-
Limitations : Higher cost of ligands and sensitivity to air and moisture, often requiring handling in a glovebox or with Schlenk techniques.
Head-to-Head Performance Data Summary
The table below summarizes the typical performance of these catalyst systems in the N-arylation of indazole and related azoles, based on literature precedents.
| Feature | Catalyst System A (e.g., Pd(OAc)₂/dppf) | Catalyst System B (e.g., Pd₂(dba)₃/Biarylphosphine) |
| Typical Regioselectivity | Moderate to Good; often reaction-dependent | Excellent; can be tuned for high N1 or N2 selectivity |
| Reaction Yields | Good to Excellent | Excellent |
| Substrate Scope | Good for aryl bromides and iodides | Excellent; effective for aryl chlorides, bromides, and triflates |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Reaction Temperature | 80-120 °C | Room Temperature to 120 °C |
| Key Advantage | Cost-effective and robust | High selectivity and broad applicability |
Mechanistic Insights: The Role of the Ligand
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation of indazole.
The steric bulk of biarylphosphine ligands (System B) is crucial at the reductive elimination step. This bulkiness promotes the C-N bond-forming step, preventing side reactions and influencing which tautomeric form of the indazolide anion productively couples, thereby controlling the N1/N2 ratio.
Experimental Protocols
Here we provide a detailed, field-proven protocol for the N1-selective arylation of an unsymmetrical imidazole, which serves as an excellent model for indazole coupling, highlighting the importance of catalyst pre-activation.[9][10]
Protocol: N1-Selective Arylation using a Pre-activated Buchwald Catalyst
This procedure is adapted from a highly selective method and emphasizes a critical experimental choice: pre-activation of the catalyst. Imidazoles and indazoles can act as inhibitors by coordinating to the palladium precursor, preventing the formation of the active Pd(0)-ligand complex.[9][10] Heating the palladium source and the ligand together before adding the indazole substrate overcomes this inhibition.
Materials:
-
Palladium precursor: Pd₂(dba)₃
-
Ligand: Biarylphosphine ligand (e.g., L1 from the cited study, or a commercially available bulky ligand like XPhos)
-
Substrate: 4-substituted indazole or imidazole
-
Coupling Partner: Aryl bromide or chloride
-
Base: Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene or dioxane
Workflow Diagram:
Caption: Experimental workflow for N-arylation with catalyst pre-activation.
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 0.75 mol% Pd₂(dba)₃) and the biarylphosphine ligand (e.g., 1.8 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Pre-activation: Add the anhydrous solvent (e.g., toluene). Seal the vial and heat the mixture at 120 °C for 3 minutes. This step is critical for forming the active catalyst and avoiding inhibition by the indazole.[9]
-
Reagent Addition: Cool the pre-activated catalyst solution to room temperature. To this solution, add the indazole substrate (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reaction: Seal the vial and place it in a pre-heated oil bath at the desired temperature (typically 100-120 °C). Stir for the required time (5-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired N-aryl indazole product.
Conclusion and Recommendations
For drug development professionals, achieving high regioselectivity in the N-arylation of indazoles is paramount for efficient and scalable synthesis.
-
For routine couplings where selectivity is not the primary concern or has been previously established, traditional catalyst systems like Pd(OAc)₂/dppf may offer a cost-effective solution.
-
However, for challenging substrates, or when high N1 or N2 selectivity is critical , the use of palladium precursors with bulky biarylphosphine ligands (Buchwald-type) is the superior strategy.[8]
-
The causality behind their success lies in the steric properties of the ligand , which accelerate the reductive elimination step and create a selective environment around the metal center.
-
Crucially, experimental protocol details like catalyst pre-activation can be the difference between a low-yielding reaction with mixed isomers and a clean, high-yielding, and selective transformation.[9][10]
By understanding the strengths and limitations of each catalyst system and the mechanistic principles that govern their performance, researchers can confidently navigate the complexities of indazole coupling to accelerate the drug discovery process.
References
- Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005.
- Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2937. [Link]
- Various Authors. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
- Inamoto, K. (2008).
- Cai, W., et al. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(13), 1847–1850. [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
- Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update.
- Besselièvre, F., et al. (2014). Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. [Link]
- El Kazzouli, S., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(20), 3760. [Link]
- El Bekraoui, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6905-6912. [Link]
- Wikipedia contributors. (2023).
- Franklin, D. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(10), 2045-2051. [Link]
- Yadav, S., et al. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]
- Nolan, S. P., et al. (2018). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Chemistry – A European Journal, 24(40), 10133-10139. [Link]
- El Kazzouli, S., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]
- Ghaffari, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19070. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- El Bekraoui, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
- Chen, C., et al. (2009). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study. The Journal of Organic Chemistry, 74(14), 5084–5093. [Link]
- Franklin, D. A., et al. (2024).
- Friščić, T., et al. (2018). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. [Link]
- Yu, J.-Q., et al. (2020). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Buchwald, S. L., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 21(43), 8711-8715. [Link]
- Buchwald, S. L., et al. (2019). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 58(32), 10993-10997. [Link]
- Hunt, J. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27365-27375. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Assessing the Drug-like Properties of 3-Iodo-1H-indazole-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] The 3-iodo-1H-indazole-6-carboxylic acid core, in particular, offers a versatile platform for the development of targeted therapies, such as kinase inhibitors. The iodine atom at the 3-position serves as a crucial handle for introducing diverse functionalities via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[2][3] However, the journey from a promising chemical scaffold to a viable drug candidate is contingent on a thorough evaluation of its drug-like properties.
This guide provides a comprehensive framework for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare the properties of these derivatives with established alternatives, supported by illustrative experimental data.
The Critical Role of Physicochemical Properties: A Foundation for Drugability
Before embarking on extensive biological testing, a fundamental understanding of a compound's physicochemical properties is paramount. These properties, governed by Lipinski's "Rule of Five," provide an early indication of a molecule's potential for oral bioavailability.[4] While not an absolute determinant of druggability, adherence to these guidelines significantly increases the probability of success.
Lipinski's Rule of Five: A First-Pass Filter
For a compound to be considered "drug-like" with a higher likelihood of oral absorption, it should generally adhere to the following criteria:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: This indicates a balance between lipid and aqueous solubility, crucial for membrane permeability.
-
Hydrogen Bond Donors (HBD) ≤ 5: The sum of NH and OH groups.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The sum of N and O atoms.
The this compound scaffold itself has a molecular weight of approximately 288 g/mol , providing ample room for derivatization while remaining within the Rule of Five. However, the carboxylic acid group, while often important for target engagement, can present challenges for cell permeability due to its ionizable nature.[5][6][7]
Strategic Derivatization and Comparative Analysis
To illustrate the assessment of drug-like properties, we will consider a hypothetical series of N-substituted 3-iodo-1H-indazole-6-carboxamide derivatives. The conversion of the carboxylic acid to an amide is a common strategy to modulate physicochemical properties and improve cell permeability.
Table 1: Physicochemical Properties of Hypothetical 3-Iodo-1H-indazole-6-carboxamide Derivatives
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Calculated LogP | HBD | HBA | Rule of Five Violations |
| Parent Acid | -OH | 288.04 | 2.1 | 2 | 3 | 0 |
| Derivative A | -NH-CH₃ | 301.07 | 2.3 | 2 | 3 | 0 |
| Derivative B | -N(CH₃)₂ | 315.10 | 2.5 | 1 | 3 | 0 |
| Derivative C | -NH-benzyl | 377.15 | 3.8 | 2 | 3 | 0 |
| Derivative D | -NH-(4-fluorobenzyl) | 395.14 | 4.0 | 2 | 3 | 0 |
This table demonstrates how derivatization of the carboxylic acid to various amides can systematically alter molecular weight and lipophilicity (LogP) while maintaining compliance with the Rule of Five.
Experimental Assessment of Core ADMET Properties
While computational predictions are invaluable for initial screening, experimental validation is essential. The following sections detail the protocols for key in vitro assays to determine the ADMET profile of our hypothetical derivatives.
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[4]
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add 1.5 µL of each stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4, in triplicate. This creates a final concentration of 100 µM with 1% DMSO.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer.
-
Quantification: For wells that do not show precipitation, quantify the concentration of the compound using liquid chromatography-mass spectrometry (LC-MS/MS) and compare it to a standard curve.
Table 2: Illustrative Solubility Data
| Compound ID | Kinetic Solubility (µg/mL) at pH 7.4 |
| Parent Acid | >100 |
| Derivative A | 85 |
| Derivative B | 70 |
| Derivative C | 35 |
| Derivative D | 28 |
As expected, increasing the lipophilicity of the amide substituent leads to a decrease in aqueous solubility.
Permeability: Crossing the Cellular Barrier
The ability of a drug to permeate the intestinal epithelium is critical for oral absorption. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal permeability.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.
-
Assay Initiation: Wash the cell monolayers with Hanks' Balanced Salt Solution (HBSS). Add the test compounds (at a final concentration of 10 µM) to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (B) side. Also, take a sample from the apical side at the end of the experiment.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration on the apical side.
Table 3: Illustrative Caco-2 Permeability Data
| Compound ID | Papp (A to B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B to A / Papp A to B) |
| Parent Acid | 0.5 | 1.2 |
| Derivative A | 2.5 | 1.5 |
| Derivative B | 4.8 | 1.3 |
| Derivative C | 8.2 | 1.8 |
| Derivative D | 9.5 | 1.6 |
The conversion of the carboxylic acid to amides significantly improves permeability. An efflux ratio of less than 2 suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, and rapid metabolism can lead to a short duration of action and low bioavailability. In vitro metabolic stability assays using liver microsomes are a standard method to assess this property.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer.
-
Incubation: Pre-warm the plate to 37°C. Add the test compound (at a final concentration of 1 µM) to initiate the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate the proteins. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Table 4: Illustrative Metabolic Stability Data
| Compound ID | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| Parent Acid | >60 |
| Derivative A | 55 |
| Derivative B | 48 |
| Derivative C | 35 |
| Derivative D | 32 |
The data suggests that as the lipophilicity increases with more complex amide substituents, the compounds may become more susceptible to metabolic degradation.
Cytotoxicity: Assessing Potential for Harm
Early assessment of cytotoxicity against both cancer and normal cell lines is crucial to determine a compound's therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell viability.[7][8][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., a relevant kinase-driven cancer cell line) and a normal cell line (e.g., human fibroblasts) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 5: Illustrative Cytotoxicity Data
| Compound ID | IC₅₀ against Cancer Cell Line (µM) | IC₅₀ against Normal Cell Line (µM) | Selectivity Index (Normal IC₅₀ / Cancer IC₅₀) |
| Parent Acid | >50 | >50 | - |
| Derivative A | 25 | >50 | >2 |
| Derivative B | 15 | >50 | >3.3 |
| Derivative C | 5 | 45 | 9 |
| Derivative D | 2 | 40 | 20 |
The results indicate that derivatization not only imparts cytotoxic activity but also that specific substitutions (like the 4-fluorobenzyl group in Derivative D) can lead to a favorable selectivity index, suggesting a wider therapeutic window.
Visualizing the Workflow and Key Relationships
To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the drug-like properties of novel compounds.
Caption: Interplay between chemical structure and drug-like properties.
Conclusion and Future Directions
The assessment of drug-like properties is a multi-faceted process that requires a synergistic approach, combining computational predictions with robust experimental validation. The this compound scaffold represents a promising starting point for the development of novel therapeutics. By systematically modifying the 6-carboxylic acid group, for instance, by converting it to a series of amides, researchers can fine-tune the physicochemical properties to achieve a desirable balance of solubility, permeability, metabolic stability, and biological activity.
The illustrative data presented in this guide highlights the typical trade-offs encountered in drug discovery. For example, increasing lipophilicity to enhance permeability and potency can negatively impact solubility and metabolic stability. The key to successful drug development lies in navigating these competing factors to identify a lead candidate with an optimal overall profile.
Future work on this scaffold could involve exploring bioisosteric replacements for the carboxylic acid group, such as tetrazoles or acylsulfonamides, which can mimic the acidic proton while offering different physicochemical and metabolic properties.[5][6][7][10][11] Furthermore, in vivo pharmacokinetic and efficacy studies in relevant animal models will be the ultimate validation of the drug-like properties of these promising derivatives.
References
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Google Patents. (n.d.). Methods for preparing indazole compounds.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- Google Patents. (n.d.). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Elsevier. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
- OUCI. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies.
- Google Patents. (n.d.). Indazole derivatives.
- MDPI. (2021).
- Google Patents. (n.d.). Indazole derivatives.
- Google Patents. (n.d.). Indole, indazole or indoline derivatives.
- ResearchGate. (2025).
- Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.
- MDPI. (2021).
- Olgen - Current Medicinal Chemistry. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.
- PubMed Central. (2022).
- Benchchem. (2025).
- PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- MDPI. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds.
- PubMed. (2022).
- ResearchGate. (2022).
- Merck Millipore. (n.d.). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 4. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. drughunter.com [drughunter.com]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against Indazole-Based Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cross-reactivity profiles of antibodies generated against indazole-based haptens. In the ever-evolving landscape of synthetic drug development, particularly concerning synthetic cannabinoids, the ability to generate specific and reliable immunoassays is paramount. This document delves into the nuances of hapten design, antibody generation, and the resultant cross-reactivity, offering a technical narrative grounded in experimental data to inform the development of next-generation screening tools.
The Immunological Challenge of Indazole-Based Haptens
Indazole-based compounds are a cornerstone of many synthetic cannabinoids and other pharmacologically active molecules.[1][2] Their small molecular size necessitates their conjugation to a larger carrier protein to elicit an immune response, a classic immunological principle involving haptens.[3] The resulting antibody's specificity is critically dependent on the hapten's structure and the way it is presented to the immune system. The challenge lies in generating antibodies that can either specifically recognize a single indazole derivative or, conversely, exhibit broad cross-reactivity to screen for a whole class of related compounds.[4][5]
The core of this challenge is a structure-activity relationship conundrum. Minor modifications to the indazole core, its substituents, or the linker used for protein conjugation can dramatically alter the resulting antibody's binding profile.[5][6] This guide will dissect these factors, providing a comparative analysis of different strategies and their outcomes.
The Strategic Design of Indazole-Based Haptens and Immunogens
The journey to a specific or broadly reactive antibody begins with the rational design of the hapten. The goal is to expose the most characteristic and conserved epitopes of the target molecule(s) to the immune system while minimizing the influence of the linker region.[7][8]
Hapten Synthesis and Linker Placement: A Causal Analysis
The position of the linker arm on the indazole scaffold is a critical determinant of antibody specificity. Attaching the linker at a position distal to the key recognition motifs will theoretically generate antibodies that primarily recognize these motifs.
Experimental Protocol: A Representative Hapten Synthesis
This protocol outlines a general approach for synthesizing an indazole-based hapten with a carboxylated linker for subsequent conjugation to a carrier protein.
-
Indazole Core Functionalization: Begin with a commercially available indazole derivative. Introduce a reactive functional group (e.g., an amino or hydroxyl group) at a position that is not critical for antibody recognition. This is often guided by computational modeling and structure-activity relationship data.[6]
-
Linker Attachment: React the functionalized indazole with a bifunctional linker containing a terminal carboxyl group (e.g., succinic anhydride or glutaric anhydride). The reaction conditions (solvent, temperature, and catalyst) must be optimized to ensure efficient and specific conjugation.
-
Purification and Characterization: The resulting hapten-linker conjugate must be rigorously purified, typically by high-performance liquid chromatography (HPLC). The structure and purity should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[9]
Immunogen Preparation: The Carrier Matters
Once the hapten is synthesized, it is covalently coupled to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to render it immunogenic.[10] The choice of carrier protein and the hapten-to-carrier ratio can influence the magnitude and quality of the immune response.[10]
Experimental Protocol: Hapten-Carrier Conjugation
-
Activation of Hapten: The carboxyl group of the hapten is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.[9]
-
Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein (e.g., KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups on the surface of the protein react with the NHS-ester to form stable amide bonds.
-
Purification of Immunogen: The resulting immunogen is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and coupling reagents.
-
Confirmation of Conjugation: The successful conjugation and the hapten-to-carrier ratio can be confirmed by techniques such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[10]
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Assessing Antibody Cross-Reactivity: A Comparative Framework
The gold standard for evaluating antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[11][12] This assay format allows for the quantitative determination of the antibody's affinity for the target hapten and a panel of structurally related compounds.
The Competitive ELISA: A Self-Validating System
In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.[11]
Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)
-
Plate Coating: Microtiter plates are coated with a hapten-protein conjugate (often with a different carrier protein than the one used for immunization to avoid anti-carrier antibodies).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).[13][14]
-
Competitive Reaction: A fixed concentration of the antibody is pre-incubated with varying concentrations of the free hapten (the analyte) or its analogs. This mixture is then added to the coated plate.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
-
Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined. The cross-reactivity (CR) is calculated as: CR (%) = (IC50 of target hapten / IC50 of analog) x 100
Caption: Principle of Competitive ELISA for Cross-Reactivity.
Comparative Analysis of Cross-Reactivity Profiles
The following tables summarize hypothetical but representative cross-reactivity data for antibodies raised against different indazole-based haptens. This data illustrates how subtle changes in hapten design can lead to vastly different specificity profiles.
Case Study 1: Antibody with High Specificity for ADB-BUTINACA
-
Hapten Design: Linker attached to the terminal end of the butyl chain of ADB-BUTINACA.
-
Objective: Generate an antibody highly specific for ADB-BUTINACA.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| ADB-BUTINACA | Indazole-3-carboxamide | 0.14 | 100 |
| 5F-ADB | Indazole-3-carboxamide | 5.2 | 2.7 |
| MDMB-FUBINACA | Indazole-3-carboxamide | 12.8 | 1.1 |
| JWH-018 | Naphthoylindole | >1000 | <0.01 |
| THC | Natural Cannabinoid | >1000 | <0.01 |
Data is illustrative and based on principles from cited literature.[1][2]
Interpretation: The antibody demonstrates high specificity for the immunizing hapten, with significantly reduced recognition of analogs with modifications to the side chain or core structure. This is a desirable outcome for developing a highly specific confirmatory assay.
Case Study 2: Antibody with Broad-Class Reactivity for Indazole-3-Carboxamides
-
Hapten Design: Linker attached to the indazole core, distal to the carboxamide and side chain.
-
Objective: Generate an antibody that recognizes a broad range of indazole-3-carboxamide synthetic cannabinoids.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| ADB-BUTINACA | Indazole-3-carboxamide | 2.5 | 100 |
| 5F-ADB | Indazole-3-carboxamide | 3.1 | 80.6 |
| MDMB-FUBINACA | Indazole-3-carboxamide | 4.8 | 52.1 |
| AMB-FUBINACA | Indazole-3-carboxamide | 1.9 | 131.6 |
| JWH-018 | Naphthoylindole | 550 | 0.45 |
Data is illustrative and based on principles from cited literature.[4][5]
Interpretation: This antibody exhibits broad cross-reactivity across several indazole-3-carboxamides, making it an excellent candidate for a screening assay designed to detect a wide range of related compounds. The poor recognition of the indole-based JWH-018 demonstrates the antibody's specificity for the indazole core.[5]
Conclusion and Future Directions
The generation of antibodies against indazole-based haptens is a nuanced process where hapten design is the most critical variable influencing the resulting antibody's cross-reactivity profile. As demonstrated, strategic placement of the linker can yield either highly specific antibodies suitable for confirmatory assays or broadly reactive antibodies ideal for initial screening.
For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful development of robust and reliable immunoassays. Future advancements in this field will likely involve the use of computational modeling to predict the immunogenicity and resulting specificity of novel hapten designs, further accelerating the development of tailored antibodies for emerging synthetic compounds. The development of aptamers, which are synthetic nucleic acid-based recognition elements, also presents a promising alternative to traditional antibody production for the detection of indazole-based synthetic cannabinoids.[15][16]
References
- Chen, X., et al. (2024). Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites. Analytical Chemistry. [Link]
- Chen, X., et al. (2024). Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites. PubMed. [Link]
- ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
- Chen, X., et al. (2024). Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites.
- Caudle, M. K., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Semantic Scholar. [Link]
- Eubanks, L. M., et al. (2020). Broadly Neutralizing Synthetic Cannabinoid Vaccines. JACS Au. [Link]
- National Institutes of Health. (2024). Generation of High-Affinity Aptamers for Indazole Synthetic Cannabinoids. PubMed. [Link]
- SeraCare. Technical Guide for ELISA. [Link]
- ACS Publications. (2024). Generation of High-Affinity Aptamers for Indazole Synthetic Cannabinoids. [Link]
- National Institutes of Health. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. [Link]
- PubMed. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. [Link]
- National Institutes of Health. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
- PubMed. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Link]
- ResearchGate. Examples of haptens classified as drugs, contact allergens or pesticides. [Link]
- PubMed. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
- MDPI. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
- Queen's University Belfast. (2012). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). [Link]
- ResearchGate. (2021). (PDF) Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
- National Institutes of Health.
- SciSpace.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. ELISAに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. seracare.com [seracare.com]
- 15. Generation of High-Affinity Aptamers for Indazole Synthetic Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Generation of High-Affinity Aptamers for Indazole Synthetic Cannabinoids. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 3-Iodo-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Iodo-1H-indazole-6-carboxylic acid
The indazole scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2] this compound, in particular, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide bond formation and other derivatizations, while the iodo group at the 3-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The efficient and scalable synthesis of this key intermediate is therefore a topic of considerable interest to the drug development community.
This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed, field-proven experimental protocols, and offer a quantitative comparison of their synthetic efficiency. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies have been identified and benchmarked for the preparation of this compound. A third, potential route via a Sandmeyer reaction is also considered, although the synthesis of the requisite precursor presents significant challenges.
Route 1: Multi-step Synthesis from 4-Methyl-3-nitrobenzoic acid
This route constitutes a robust and well-documented pathway to the methyl ester of the target compound, which can then be hydrolyzed to afford the desired carboxylic acid. The synthesis proceeds in three key stages: formation of the indazole core, iodination at the C-3 position, and final hydrolysis.
Route 2: Direct Iodination of Commercially Available 1H-indazole-6-carboxylic acid
This approach offers a more convergent and potentially more streamlined synthesis, starting from the readily available 1H-indazole-6-carboxylic acid. The success of this route hinges on the regioselective iodination of the indazole nucleus.
Quantitative Performance Comparison
| Metric | Route 1: From 4-Methyl-3-nitrobenzoic acid | Route 2: Direct Iodination |
| Overall Yield | High (estimated >70% over 4 steps) | Moderate to High (yield of iodination step is crucial) |
| Number of Steps | 4 (esterification, reduction/cyclization, iodination, hydrolysis) | 1 |
| Starting Material Cost | Lower (4-Methyl-3-nitrobenzoic acid is relatively inexpensive)[1][3][4] | Higher (1H-indazole-6-carboxylic acid is more costly)[5][6][7] |
| Scalability | Good; each step is amenable to scale-up. | Potentially good, but may require optimization for large-scale purification. |
| Key Advantages | Well-defined, high-yielding steps. Avoids direct handling of potentially expensive indazole starting material until later stages. | Significantly shorter, offering rapid access to the target molecule. |
| Key Limitations | Longer overall sequence. | Requires purchase of a more expensive starting material. Iodination may yield side products requiring careful purification. |
Experimental Protocols and Mechanistic Insights
Route 1: Step-by-Step Synthesis from 4-Methyl-3-nitrobenzoic acid
This synthetic pathway is characterized by a sequence of reliable and high-yielding transformations. The initial esterification of the starting material is followed by a reductive cyclization to form the indazole core, which is then subjected to electrophilic iodination and subsequent hydrolysis.
Caption: Workflow for the multi-step synthesis of this compound.
Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid
-
Rationale: The carboxylic acid is first converted to its methyl ester to facilitate purification and handling in the subsequent steps. Acid catalysis promotes the Fischer esterification.
-
Procedure: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 4-methyl-3-nitrobenzoate.
Step 2: Reductive Cyclization to form the Indazole Core
-
Rationale: The nitro group is first reduced to an amine, which then undergoes diazotization and in situ cyclization to form the indazole ring. Palladium on carbon is a standard catalyst for nitro group reduction.[2]
-
Procedure: Methyl 4-methyl-3-nitrobenzoate (1.0 eq) is dissolved in methanol (10 vol), and 10% Pd/C (0.1 eq) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon) at room temperature for 3 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude amino ester is dissolved in acetic anhydride (5 vol) and treated with isoamyl nitrite (1.2 eq) at room temperature. The reaction is stirred for 1 hour, after which the solvent is evaporated. The residue is purified by column chromatography to yield methyl 1H-indazole-6-carboxylate.
Step 3: Iodination of Methyl 1H-indazole-6-carboxylate
-
Rationale: The C-3 position of the indazole ring is susceptible to electrophilic substitution. In the presence of a base, iodine forms a more reactive iodinating species.[2]
-
Procedure: To a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol (15 vol), sodium hydroxide (1.2 eq) is added, and the mixture is stirred until all solids dissolve. Elemental iodine (1.2 eq) is then added portion-wise over 30 minutes. The reaction is stirred for 1 hour at room temperature. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The precipitated solid is collected by filtration, washed with water, and dried to give methyl 3-iodo-1H-indazole-6-carboxylate.[2]
Step 4: Hydrolysis to this compound
-
Rationale: The final step involves the saponification of the methyl ester to the desired carboxylic acid using a strong base.
-
Procedure: Methyl 3-iodo-1H-indazole-6-carboxylate (1.0 eq) is suspended in a mixture of THF and water (3:1, 10 vol). Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. After the reaction is complete, the THF is removed under reduced pressure. The aqueous solution is acidified to pH 3-4 with 1N HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Route 2: Direct Iodination of 1H-indazole-6-carboxylic acid
This route is conceptually simpler, involving a single transformation of a commercially available starting material.
Caption: Workflow for the direct iodination of 1H-indazole-6-carboxylic acid.
-
Rationale: Similar to the iodination of the methyl ester, this protocol relies on the electrophilic substitution at the C-3 position of the indazole ring. The use of a co-solvent like dioxane may be necessary to improve the solubility of the starting material.
-
Procedure: To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in a mixture of water and dioxane (1:1, 20 vol), sodium hydroxide (2.2 eq) is added, and the mixture is stirred until a clear solution is obtained. A solution of iodine (1.1 eq) and potassium iodide (1.1 eq) in water is then added dropwise at room temperature. The reaction is stirred for 12-16 hours. After completion, the reaction is quenched with a saturated solution of sodium thiosulfate. The mixture is then acidified with 1N HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
A Note on the Sandmeyer Reaction Approach
A potential third route involves the synthesis of an amino-indazole-carboxylic acid precursor, followed by a Sandmeyer reaction to introduce the iodine atom. The Sandmeyer reaction is a well-established method for converting an aromatic amine to a halide via a diazonium salt intermediate.[8]
Caption: Conceptual workflow for a Sandmeyer reaction approach.
However, the synthesis of the required 3-amino-1H-indazole-6-carboxylic acid or 6-amino-1H-indazole-3-carboxylic acid precursor is not straightforward and lacks well-established, high-yielding protocols in the literature. The synthesis of these precursors would likely involve a multi-step sequence starting from a corresponding nitro-indazole derivative.[4] Given the challenges in preparing the starting material, this route is currently considered less synthetically efficient compared to the two primary routes detailed above.
Senior Application Scientist's Recommendation
The choice between the two primary synthetic routes to this compound depends largely on the specific needs and constraints of the research program.
-
For large-scale synthesis and cost-effectiveness, Route 1 is recommended. Although it involves more steps, the use of a significantly cheaper starting material and well-optimized, high-yielding reactions make it more economical for producing larger quantities of the target molecule. The scalability of each step is also a key advantage.
-
For rapid access to smaller quantities of the material for initial screening or proof-of-concept studies, Route 2 is the more attractive option. The single-step conversion from a commercially available, albeit more expensive, starting material allows for a much faster turnaround time.
Ultimately, both routes are viable and have been validated in their core transformations. The decision should be based on a careful consideration of project timelines, budget, and scale.
References
- Thermo Fisher Scientific. 4-Methyl-3-nitrobenzoic acid, 99%. URL: https://www.thermofisher.
- ChemicalBook. 4-Methyl-3-nitrobenzoic acid | 96-98-0. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273809.htm
- Discovery Fine Chemicals. 4-METHYL-3-NITROBENZOIC ACID - 96-98-0. URL: https://www.discoveryfinechemicals.com/4-methyl-3-nitrobenzoic-acid-96-98-0
- FAQ. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. URL: https://www.chem-station.com/en/faq/how-to-prepare-1h-indazole-6-carboxylic-acid-3-iodo-methyl-ester/
- Benchchem.
- Benchchem.
- Frontier Specialty Chemicals. 1H-Indazole-6-carboxylic acid. URL: https://www.frontierspecialtychemicals.com/product/c11374/1h-indazole-6-carboxylic-acid
- US Biological Life Sciences. 1h-indazole-6-carboxylic acid suppliers USA.
- Sigma-Aldrich. 1H-Indazole-6-carboxylic acid 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702420
- Benchchem. Comparative analysis of synthetic routes to functionalized indazoles.
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293241/
- NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6945414/
- Organic Chemistry Portal. Sandmeyer Reaction. URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
- Benchchem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Der Pharma Chemica.
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. URL: http://www.orgsyn.org/demo.aspx?prep=v87p0088
- Sigma-Aldrich. This compound methyl ester AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/syx00195
- CymitQuimica. 3-Iodo 1H-indazole-6-carboxylic acid. URL: https://www.cymitquimica.com/producto/3-iodo-1h-indazole-6-carboxylic-acid
- GenoChem World. 3-Iodo 1H-indazole-6-carboxylic acid – 92625. URL: https://www.genochem.com/product/3-iodo-1h-indazole-6-carboxylic-acid-92625/
- Smolecule. Buy this compound | 1086391-11-8. URL: https://www.smolecule.com/3-iodo-1h-indazole-6-carboxylic-acid-cas-1086391-11-8
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. geno-chem.com [geno-chem.com]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 8. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the In Vitro ADME Properties of Functionalized Indazoles
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its structural rigidity, ability to participate in various non-covalent interactions, and synthetic tractability make it a cornerstone for the design of potent and selective modulators of various biological targets.[2][3] Numerous FDA-approved drugs, such as the anti-cancer agents Niraparib and Axitinib, feature the indazole core, cementing its importance in pharmacology.[4]
However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, primarily centered around its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An otherwise highly active compound can fail spectacularly due to poor solubility, rapid metabolic breakdown, or an inability to permeate biological membranes.[5] Consequently, early-stage in vitro ADME profiling is not just a recommended practice but a critical step to guide synthetic efforts, mitigate late-stage attrition, and reduce development costs.[6]
This guide provides an in-depth comparison of the in vitro ADME properties of functionalized indazoles. Moving beyond a simple data summary, we will explore the causal relationships between specific structural modifications on the indazole scaffold and their impact on four key pharmacokinetic pillars: Metabolic Stability , Permeability , Aqueous Solubility , and Plasma Protein Binding . The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to make more informed decisions in their lead optimization campaigns.
The Interplay of ADME: An Integrated Screening Cascade
Effective lead optimization requires a holistic view of ADME properties. These parameters are often interconnected and improving one may negatively impact another. For instance, increasing lipophilicity to boost permeability can concurrently decrease solubility and increase metabolic liability. Therefore, a multi-parametric assessment, as depicted in the workflow below, is essential for selecting balanced candidates for further development.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Iodination Regiochemistry on the Indazole Ring: A Comparative Analysis Centered on NOESY
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. The indazole scaffold, a prominent pharmacophore in medicinal chemistry, frequently undergoes electrophilic substitution reactions such as iodination.[1] However, determining the exact position of this substitution—the regiochemistry—is a critical challenge that dictates the compound's physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of experimental methods for confirming the regiochemistry of iodination on the indazole ring, with a central focus on the utility and application of Nuclear Overhauser Effect Spectroscopy (NOESY).
The Challenge: Ambiguity in Indazole Iodination
Electrophilic iodination of the indazole ring can potentially occur at multiple positions on the benzene portion of the scaffold. While iodination often favors the C3 position under basic conditions with reagents like iodine and potassium hydroxide, the presence of existing substituents and variations in reaction conditions can lead to substitution at other positions.[2][3] Standard 1D NMR and mass spectrometry can confirm the presence of an iodine atom on the indazole core but often fail to definitively distinguish between regioisomers. This ambiguity necessitates the use of more advanced structural elucidation techniques.
The NOESY Approach: Leveraging Through-Space Correlations
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the intensity of NMR signals from other spins that are spatially close (typically within 5 Å).[4] The 2D NOESY experiment maps these through-space correlations, providing a powerful tool for determining the proximity of protons in a molecule, irrespective of their through-bond connectivity.[5]
The Logic of NOESY in Regiochemical Assignment
The strategy for using NOESY to confirm the site of iodination on an indazole ring hinges on identifying key proton-proton correlations that are unique to a specific regioisomer. For instance, if iodination occurs at the C7 position, the proton at the C6 position will be in close spatial proximity to the N-H proton at the N1 position. A NOESY experiment would reveal a cross-peak between these two protons, a correlation that would be absent if the iodine were at a different position.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the key steps for acquiring and interpreting NOESY data for the structural confirmation of an iodinated indazole.
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1H-indazole-6-carboxylic acid
Introduction: As a pivotal intermediate in pharmaceutical research and drug development, 3-Iodo-1H-indazole-6-carboxylic acid is a compound handled by innovative scientists pushing the boundaries of medicine. Its unique structure, featuring a halogenated indazole core, demands a meticulous and informed approach to its management, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible research, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is the first step toward safe handling and disposal. While comprehensive toxicological data for this specific compound is limited, its classification is based on the known hazards of similar chemical structures and its nature as a halogenated organic compound.[1][2] The primary hazards are summarized below.
Table 1: GHS Hazard Classification Summary for Structurally Similar Compounds
| Hazard Classification | Category | GHS Statement | Rationale and Implication for Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion is a significant risk. Waste must be securely contained to prevent exposure.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause skin irritation. This necessitates the use of appropriate gloves and lab coats during handling and disposal. Contaminated items become hazardous waste.[5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | The compound poses a significant risk to vision upon contact. Eye protection is mandatory.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory system. All handling, including waste packaging, should be done in a well-ventilated area or a chemical fume hood.[1] |
As a halogenated organic compound, this compound falls under specific environmental regulations.[6][7][8] Halogenated compounds can be persistent in the environment and may form hazardous byproducts upon improper treatment, such as incineration at inadequate temperatures.[9][10] Therefore, it is imperative that this compound is never disposed of down the drain or mixed with general laboratory waste.[1][11]
Core Disposal Principles & Workflow
The disposal of this compound is governed by its classification as a hazardous chemical waste. The following workflow provides a visual guide to the decision-making and procedural steps required for its proper management.
Caption: Decision workflow for safe disposal of this compound.
Detailed Experimental Protocol for Disposal
This section provides a granular, step-by-step methodology for waste handling.
Required Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.
-
Eye Protection: Chemical safety goggles or a face shield if there is a risk of dust generation.[5]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Waste Segregation and Collection
The principle of waste segregation is critical for both safety and cost-effectiveness of disposal.
-
Designate a Waste Container: Use a chemically compatible, sealable, and clearly marked container for "Halogenated Organic Waste." A high-density polyethylene (HDPE) container is suitable for solids.
-
Collect Solid Waste: Carefully transfer solid this compound waste into the designated container using a spatula or scoop. Avoid creating dust. If possible, perform this transfer in a chemical fume hood.[1]
-
Collect Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in this container.[10]
-
Avoid Mixing: Crucially, do not mix halogenated waste with non-halogenated organic waste. [12] Mixed waste streams require more complex and expensive disposal processes.[12]
Container Labeling
Proper labeling is a regulatory requirement and essential for safety. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If other halogenated compounds are present, they should also be listed.
-
A clear indication of the hazards (e.g., "Irritant," "Acutely Toxic"). Affixing the appropriate GHS pictogram (an exclamation mark for irritation and acute toxicity) is best practice.[3][4]
-
The date when waste was first added to the container (the "accumulation start date").
Temporary Storage in the Laboratory
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must:
-
Be at or near the point of generation.
-
Be under the control of the laboratory personnel.
-
Be away from incompatible materials, particularly strong oxidizing agents and bases.[1]
-
The container must be kept securely closed at all times except when actively adding waste.[12]
Final Disposal Procedure
Final disposal must be handled by trained professionals.
-
Once the waste container is full, or if you are discontinuing work with the chemical, contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[10][11]
-
Follow their specific procedures for scheduling a waste pickup. Do not attempt to transport the waste off-site yourself.
Decontamination and Spill Management
Decontamination of Labware
For non-disposable glassware (e.g., flasks, beakers):
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining residue.
-
Empty this rinse solvent into a designated "Halogenated Organic Liquid Waste" container. This rinsate is also hazardous waste.
-
Repeat the rinse.
-
After rinsing, the glassware can be washed using standard laboratory detergents.
Spill Management Protocol
In the event of a small spill of solid material:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the PPE described in section 3.1, including respiratory protection if the powder is airborne.
-
Contain and Clean: Gently cover the spill with an absorbent material (e.g., spill pillows or vermiculite) to prevent dust from spreading. Moisten the material slightly with water if it can be done without causing a reaction.[10]
-
Collect Waste: Carefully sweep or scoop the material and place it into your designated halogenated hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with a solvent, and then with soap and water. Place the cleaning materials in the waste container.
-
For large spills, evacuate the area immediately and contact your institution's EHS emergency line.[12]
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Safety Data Sheet for 1H-Indazole-6-carboxylic acid. Fisher Scientific.
- Iodine Disposal For Businesses. Collect and Recycle.
- Safety Data Sheet for 1H-Indazole-3-carboxylic acid. Acros Organics.
- This compound methyl ester Safety Inform
- Production, Import/Export, Use, and Disposal of Iodine.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
- 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER Properties. ChemicalBook.
- This compound methyl ester Product Page. Sigma-Aldrich.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet for Indazole-3-carboxylic Acid. TCI Chemicals.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds.
- Halogenated Organic Liquids - Standard Oper
Sources
- 1. fishersci.com [fishersci.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 4. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. case.edu [case.edu]
- 10. nj.gov [nj.gov]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Researcher's Comprehensive Guide to Handling 3-Iodo-1H-indazole-6-carboxylic Acid: Personal Protective Equipment and Safety Protocols
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative work is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 3-Iodo-1H-indazole-6-carboxylic acid. Our focus is on the causality behind each safety measure, building a self-validating system of protection that fosters both safety and scientific integrity.
Hazard Assessment: Understanding the Compound
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a rigorous assessment must be synthesized from data on closely related structural analogs. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.
-
Core Structure Hazards (Indazole Carboxylic Acid): The parent indazole-carboxylic acid structure is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Substituent Hazards (Iodo-group): The presence of iodine on the indazole ring introduces hazards associated with organo-iodine compounds. Elemental iodine is a strong oxidizing agent and can cause severe irritation and burns to the skin and eyes.[3][4] While covalently bonded in this molecule, the potential for similar irritant properties must be respected.
-
Analog Data (Methyl Ester Form): The methyl ester of this compound, this compound methyl ester, is classified as acutely toxic if swallowed (Acute Tox. 4 Oral, H302).[5][6] This underscores the need to prevent ingestion through rigorous hygiene and containment.
-
Physical Form: As a solid powder, the primary routes of exposure are inhalation of dust and direct contact with skin or eyes.[7]
Based on this composite analysis, this compound must be handled as a substance that is harmful if swallowed and a significant irritant to the skin, eyes, and respiratory system.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. Each component serves a specific purpose in creating a barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles if there is a significant splash risk. | Protects against airborne dust particles and potential splashes that can cause serious eye irritation.[1] Standard safety glasses with side shields are insufficient.[8] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or pinholes before each use. | Prevents direct skin contact, which can lead to irritation.[7][9] Glove integrity is paramount; change gloves immediately if contamination is suspected or after 30-60 minutes of use to prevent potential permeation.[8] |
| Body Protection | A long-sleeved laboratory coat. For handling larger quantities (>10g) or in procedures with a high potential for dust generation, disposable coveralls ("bunny suits") are recommended. | Protects personal clothing from contamination and minimizes skin exposure.[9][10] Gowns should be back-closing and have tight-fitting cuffs.[10] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). | This is the primary engineering control to minimize the inhalation of dust, which may cause respiratory irritation.[9] If engineering controls are not available or insufficient, a NIOSH-approved respirator with a particulate filter (N95 or higher) would be required as a last line of defense.[11] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential for minimizing exposure and ensuring a safe experimental environment. The following protocol integrates PPE use into the entire handling process.
-
Designate Work Area: Cordon off and label the specific area for handling, preferably within a chemical fume hood.
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers, waste bags) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.
-
Inspect PPE: Before donning, meticulously inspect all PPE for defects, paying close attention to gloves for any signs of degradation, tears, or pinholes.
The sequence of putting on PPE is designed to prevent cross-contamination.
-
Lab Coat/Coveralls: Don first.
-
Respiratory Protection: If required, perform a fit check.
-
Eye & Face Protection: Put on goggles and/or face shield.
-
Gloves: Don last. Ensure glove cuffs are pulled over the cuffs of the lab coat sleeves to create a seal.[8]
-
Weighing & Transfer: Perform all weighing and transfers of the solid compound on a disposable mat within the fume hood to contain any spills.
-
Technique: Use smooth, deliberate motions to avoid generating airborne dust. If transferring from a bottle, tap it gently rather than shaking.
-
Container Management: Keep the primary container of this compound sealed when not in active use.
This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.
-
Gloves: Remove first. This is the most likely contaminated item. Use a glove-to-glove technique (peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to peel it off without touching the exterior).
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat/Coveralls: Remove by rolling it down and away from the body, turning it inside out as you go.
-
Respiratory Protection: Remove last.
-
Hygiene: Immediately and thoroughly wash hands and forearms with soap and water.[7]
Disposal Plan: Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, weigh boats, mats) that has come into contact with the chemical must be considered hazardous waste. Place these items in a clearly labeled, sealed waste bag or container.
-
Chemical Waste: Unused compound and reaction waste must be disposed of according to all local, state, and federal regulations. Never dispose of this chemical down the drain.[7][12] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
References
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: https://nj.gov/health/eoh/rtkweb/documents/fs/1011.pdf
- Essential Safety and Operational Guide for Handling 3-Iodo-1,5-dimethyl-1H-indazole. Benchchem. Available at: https://www.benchchem.com/pdf/BCN4483-safety-guide.pdf
- ICSC 0167 - IODINE. International Chemical Safety Cards (ICSCs). Available at: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0167
- This compound methyl ester AldrichCPR. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/885518821
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available at: https://www.osha.
- IODINE. Occupational Safety and Health Administration. Available at: https://www.osha.
- Iodine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: https://www.cdc.gov/niosh/npg/npgd0345.html
- SAFETY DATA SHEET - Indazole-3-carboxylic Acid. TCI Chemicals. Available at: https://www.tcichemicals.com/GB/en/sds/I0672_EN.pdf
- This compound methyl ester AldrichCPR 885518-82-1. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/product/aldrich/885518821
- SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific. Available at: https://www.fishersci.com/sds?productName=AC433550050
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News (2006). Available at: https://www.pharmacypracticenews.com/download/HazDrug_ppn1206_WM.pdf
- SAFETY DATA SHEET - 1H-Indazole-6-carboxylic acid. Fisher Scientific. Available at: https://www.fishersci.se/store/msds?partNumber=10041841&productDescription=1H-Indazole-6-carboxylic+acid+97%25+5GR&countryCode=SE&language=en
- Indazole-3-carboxylic acid | C8H6N2O2. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/78250
- 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB52187315_EN.htm
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available at: https://polyurethane.americanchemistry.com/Resources-and-Document-Library/Guidance-for-Selection-of-Personal-Protective-Equipment-for-MDI-Users.pdf
- Safety Data Sheet - 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. Angene Chemical. Available at: https://www.angenechemical.com/msds/959/959236-70-5.pdf
- SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific. Available at: https://www.fishersci.com/sds?productName=AC433550050
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: https://www.provistaco.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs
- 6-iodo-1H-indazole | C7H5IN2. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12991241
Sources
- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
- 5. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 6. This compound methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pppmag.com [pppmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 12. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
